molecular formula C4H6BrClN2S B1401550 (2-Bromothiazol-5-yl)methanamine hydrochloride CAS No. 1001413-46-2

(2-Bromothiazol-5-yl)methanamine hydrochloride

Cat. No.: B1401550
CAS No.: 1001413-46-2
M. Wt: 229.53 g/mol
InChI Key: NKRZXJJIHNKMKK-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)methanamine hydrochloride is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The bromothiazole scaffold is a privileged structure in the design of bioactive molecules, and this amine-functionalized building block is particularly useful for constructing potential therapeutic agents. This compound serves as a critical precursor in the development of novel Schiff base ligands, which are extensively studied for their antimicrobial properties . Research indicates that metal complexes derived from similar bromothiazole-based Schiff bases exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli , in some cases outperforming standard antibiotics . The aminomethylene group is essential for biological activity, as it is likely involved in key interactions with enzyme targets, a mechanism observed in other druglike inhibitors containing this functional group . Furthermore, the structural motif is relevant in the exploration of inhibitors for enzymes like lysyl oxidase (LOX), a validated target for anti-metastatic cancer therapy .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZXJJIHNKMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Bromothiazol-5-yl)methanamine hydrochloride is a highly versatile bifunctional building block, pivotal in the fields of medicinal chemistry and materials science. Its strategic importance is derived from the orthogonal reactivity of the primary aminomethyl group and the 2-bromo-substituted thiazole core. This guide provides an in-depth technical overview of its chemical properties, a validated synthesis protocol, comprehensive analytical characterization, and a discussion of its applications, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the full synthetic potential of this compound.

Introduction: The Strategic Value of a Bifunctional Scaffold

The thiazole nucleus is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise spatial orientation of functional groups. This compound emerges as a particularly valuable derivative, offering two distinct points for chemical elaboration: a nucleophilic primary amine and a carbon-bromine bond amenable to a wide range of cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of complex molecular architectures, making it a sought-after intermediate in discovery and process chemistry. This guide will elucidate the fundamental characteristics and synthetic utility of this compound, providing a robust framework for its application in advanced chemical synthesis.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

Core Chemical Data
PropertyValueSource
IUPAC Name (2-bromothiazol-5-yl)methanamine;hydrochloridePubChem
Synonyms 2-Bromo-5-(aminomethyl)thiazole HClCommercial Suppliers
CAS Number 1001413-46-2[1][2][3][4]
Molecular Formula C4H6BrClN2SPubChem
Molecular Weight 229.53 g/mol [1]
Appearance White to off-white solidCommercial Suppliers
Predicted Physicochemical Parameters
PropertyPredicted Value
Boiling Point 263.9 ± 15.0 °C (for free base)
Density 1.782 ± 0.06 g/cm³ (for free base)
pKa 11.83 ± 0.70 (for protonated amine)

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Solubility Profile

The hydrochloride salt form significantly influences the solubility profile of the parent amine, enhancing its solubility in polar protic solvents.

SolventSolubility
WaterSoluble
MethanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
DichloromethaneSparingly Soluble
Diethyl EtherInsoluble

General solubility observations based on the structure and salt form.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a plausible and efficient route.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the introduction of the aminomethyl group onto a pre-formed 2-bromothiazole scaffold. This can be achieved via the reduction of a nitrile or through a protected amine equivalent.

Retrosynthesis Target This compound Amine (2-Bromothiazol-5-yl)methanamine Target->Amine HCl salt formation Nitrile 2-Bromo-5-cyanothiazole Amine->Nitrile Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Bromothiazole 2-Aminothiazole Nitrile->Bromothiazole Sandmeyer Reaction

Figure 1. Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Bromo-5-cyanothiazole

This transformation can be achieved from 2-aminothiazole via a Sandmeyer-type reaction.

  • Diazotization: To a cooled (0-5 °C) solution of 2-aminothiazole in aqueous HBr, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

    • Expertise & Experience: The slow, controlled addition of sodium nitrite at low temperatures is critical to prevent the decomposition of the unstable diazonium intermediate and minimize side reactions.

  • Cyanation: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with the cyanide.

    • Trustworthiness: The use of a Cu(I) catalyst is a well-established and reliable method for the Sandmeyer reaction, ensuring high conversion to the desired nitrile.

Step 2: Reduction of 2-Bromo-5-cyanothiazole to (2-Bromothiazol-5-yl)methanamine

The reduction of the nitrile to the primary amine is a key step.

  • Reduction: To a solution of 2-bromo-5-cyanothiazole in an anhydrous ether solvent (e.g., THF or diethyl ether), a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until the nitrile is fully consumed (monitored by TLC or LC-MS).

    • Expertise & Experience: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated under reduced pressure to yield the crude free amine.

    • Trustworthiness: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the precipitation of granular aluminum salts that are easily removed by filtration.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: The crude (2-Bromothiazol-5-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt precipitates out of the solution.

  • Purification: The precipitated solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound in high purity.

    • Expertise & Experience: The formation of the hydrochloride salt not only aids in purification by crystallization but also enhances the stability and shelf-life of the amine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for a wide range of selective transformations.

Reactions at the Aminomethyl Group

The primary amine is a versatile nucleophile and can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Amine_Reactions Start (2-Bromothiazol-5-yl)methanamine -CH2NH2 Amide Amide Start:f0->Amide RCOCl, Base SubstAmine Substituted Amine Start:f0->SubstAmine R'CHO, NaBH(OAc)3 Sulfonamide Sulfonamide Start:f0->Sulfonamide RSO2Cl, Base

Figure 2. Key reactions of the aminomethyl group.

Reactions at the 2-Bromo Position

The bromine atom on the electron-deficient thiazole ring is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or their esters to form C-C bonds.

  • Stille Coupling: Palladium-catalyzed coupling with organostannanes.

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes.

Bromo_Reactions Start 2-Bromothiazole Moiety -Br Suzuki Suzuki Coupling Start:f0->Suzuki Pd catalyst, Base, R-B(OR)2 Sonogashira Sonogashira Coupling Start:f0->Sonogashira Pd/Cu catalyst, Base, R-C≡CH Buchwald Buchwald-Hartwig Amination Start:f0->Buchwald Pd catalyst, Ligand, Base, R2NH

Figure 3. Important cross-coupling reactions at the 2-bromo position.

Application in Kinase Inhibitor Synthesis

This compound is a key building block in the synthesis of various kinase inhibitors.[5] For instance, it can be envisioned as a crucial intermediate in the synthesis of analogs of Dasatinib, a potent tyrosine kinase inhibitor. The aminomethyl group can be acylated with a substituted pyrimidine carboxylic acid, and the 2-bromo position can be subsequently functionalized via a cross-coupling reaction to introduce other diversity elements.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton (a singlet), the methylene protons adjacent to the amine (a singlet or a triplet depending on the exchange rate of the amine protons), and the amine protons (a broad singlet). The chemical shifts will be influenced by the solvent and the hydrochloride salt form.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the thiazole ring and the methylene carbon. The carbon attached to the bromine will be significantly shifted.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should reveal the molecular ion peak corresponding to the free base, exhibiting the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary amine hydrochloride in the range of 3200-2800 cm⁻¹.

  • C-H stretching vibrations for the thiazole ring and the methylene group.

  • C=N and C=C stretching vibrations characteristic of the thiazole ring.

Safety, Handling, and Storage

Prudent laboratory practices are essential when working with this compound.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: The compound should be handled in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[5]

  • Toxicity: While specific toxicological data is limited, the compound should be treated as potentially hazardous. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a synthetically enabling building block with significant potential in drug discovery and materials science. Its well-defined and orthogonal reactivity, coupled with the biological relevance of the thiazole scaffold, makes it an invaluable tool for the creation of novel molecular entities. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and its diverse applications, empowering researchers to confidently and effectively incorporate this versatile intermediate into their synthetic endeavors.

References

An In-Depth Technical Guide to (2-Bromothiazol-5-yl)methanamine Hydrochloride: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Bromothiazol-5-yl)methanamine hydrochloride (CAS No. 1001413-46-2), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic specifications to explore its strategic value, synthesis logic, and application in creating sophisticated therapeutic agents, grounded in established chemical principles and recent scientific literature.

Introduction: The Strategic Importance of the 2-Bromothiazole Moiety

This compound is a bifunctional reagent of significant interest in medicinal chemistry. Its structure combines a primary amine on a methylene spacer at the 5-position and a bromine atom at the 2-position of a thiazole ring. This specific arrangement is not coincidental; it is a deliberately designed scaffold that offers chemists a powerful toolkit for molecular elaboration.

  • The Thiazole Core: Thiazole is a well-established "pharmacophore," a structural unit common in many biologically active compounds and approved drugs.[1] It is a bioisostere for various functional groups and can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.

  • The Bromine Handle (C2-Position): The bromine atom is an excellent synthetic handle. It is a prime leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the core, a process central to Structure-Activity Relationship (SAR) studies.

  • The Methanamine Group (C5-Position): The primary amine provides a nucleophilic center and a basic handle, ideal for forming amides, sulfonamides, ureas, and other functional groups. This position is often exploited to connect to other fragments of a molecule or to introduce functionalities that can interact with specific residues in a protein's binding pocket, such as forming salt bridges with acidic amino acids like aspartate or glutamate.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent for routine laboratory use.

Physicochemical and Spectroscopic Profile

A clear understanding of a reagent's physical properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1001413-46-2[2]
Molecular Formula C₄H₆BrClN₂S
Molecular Weight 245.53 g/mol
Appearance Typically an off-white to light yellow solidSupplier Data
Storage Conditions 2-8°C, under inert atmosphere, protected from light[3]

While detailed, publicly available spectra for this specific salt are limited, the expected spectroscopic signatures would include:

  • ¹H NMR: Signals corresponding to the methylene protons (CH₂) adjacent to the amine, a proton on the thiazole ring, and a broad signal for the amine protons (which may exchange with D₂O).

  • ¹³C NMR: Resonances for the two distinct carbons of the thiazole ring, the methylene carbon, and the carbon atom bearing the bromine.

  • Mass Spec (ESI+): An isotopic pattern for the free base (C₄H₅BrN₂S) characteristic of a single bromine atom, with a prominent M+H⁺ peak at approximately m/z 193/195.

Synthesis and Workflow Logic

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, a logical and commonly employed synthetic strategy involves the bromination of a suitable thiazole precursor followed by functional group manipulation to install the aminomethyl group.

A plausible synthetic route starts from 2-aminothiazole, a readily available commercial starting material.

Experimental Protocol: A Representative Synthesis

Step 1: Bromination of 2-Aminothiazole

  • Causality: The first critical step is the regioselective installation of bromine at the 5-position. 2-Aminothiazole is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid allows for selective bromination at the C5 position, which is sterically accessible and electronically activated.[4]

  • Protocol:

    • Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid at 0°C.

    • Slowly add a solution of bromine (1.0-1.1 eq) in acetic acid dropwise, maintaining the temperature below 5°C.[5]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product, 2-amino-5-bromothiazole, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.[4][5]

Step 2: Subsequent Functionalization (Conceptual) From 2-amino-5-bromothiazole, a multi-step sequence would be required to arrive at the target molecule. This would conceptually involve:

  • Protecting the 2-amino group if it interferes with subsequent steps.

  • Introducing a one-carbon unit at the 5-position that can be converted to the aminomethyl group. This could be achieved via various methods, such as a Vilsmeier-Haack formylation to install an aldehyde, followed by reductive amination. Alternatively, cyanation followed by reduction would also yield the desired aminomethyl group.

  • Final Deprotection and Salt Formation: Removal of any protecting groups and treatment with hydrochloric acid would yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Synthesis Pathway A 2-Aminothiazole B Electrophilic Bromination (e.g., Br2, Acetic Acid) A->B Step 1 C 2-Amino-5-bromothiazole B->C D Multi-Step Functional Group Interconversion at C5 C->D Step 2 E (2-Bromothiazol-5-yl)methanamine (Free Base) D->E F HCl Treatment E->F Step 3 G (2-Bromothiazol-5-yl)methanamine HCl (Final Product) F->G

Caption: A representative workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a strategic intermediate. The 2-aminothiazole scaffold, a close relative, is a "privileged" structure found in numerous kinase inhibitors, including the blockbuster drug Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor. This highlights the utility of the thiazole core in targeting the ATP-binding site of kinases.

Case Study: Role in the Synthesis of Novel Kinase Inhibitors

Compounds based on bromothiazole derivatives are actively investigated as inhibitors for various kinases involved in diseases like cancer and inflammation.[6][7][8] For example, derivatives of 2-bromothiazole have been used to synthesize inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer.[6][7]

Logical Application Workflow: A medicinal chemist would utilize this compound in the following manner:

  • Amide Coupling: The primary amine at the C5 position is reacted with a carboxylic acid-containing fragment (Fragment A) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This forms a stable amide bond, linking the thiazole core to another part of the target molecule.

  • Cross-Coupling: The bromine at the C2 position is then subjected to a Suzuki or similar cross-coupling reaction with a boronic acid or ester (Fragment B). This step introduces a crucial (hetero)aryl group that often serves to anchor the inhibitor in a specific pocket of the kinase active site.

This modular approach allows for the rapid synthesis of a library of compounds by varying Fragment A and Fragment B, enabling an efficient search for potent and selective inhibitors.

Illustrative Reaction Scheme

G cluster_1 Application in Kinase Inhibitor Synthesis Start (2-Bromothiazol-5-yl)methanamine HCl Step1 Amide Coupling (Fragment A-COOH, HATU) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Suzuki Coupling (Fragment B-B(OH)2, Pd catalyst) Intermediate->Step2 Final Final Kinase Inhibitor (Multi-substituted Thiazole) Step2->Final

Caption: Modular synthesis strategy using the title compound.

Safety, Handling, and Storage

As with all laboratory reagents, proper handling is paramount.

  • Safety: this compound is an irritant. Users should consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[3]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block that provides medicinal chemists with a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its dual functionality—a nucleophilic amine for chain extension and a bromine atom for sophisticated cross-coupling—makes it an invaluable tool in the iterative process of drug design and optimization, particularly in the highly competitive field of kinase inhibitor development.

References

An In-Depth Technical Guide to the Structural Elucidation of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (2-Bromothiazol-5-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. The guide will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography, presenting detailed methodologies and data interpretation strategies.

Introduction: The Imperative of Unambiguous Structure Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the realm of pharmaceutical development, even minor ambiguities in molecular architecture can lead to significant differences in efficacy, toxicity, and patentability. This compound, as a member of the aminothiazole class, represents a scaffold with potential therapeutic applications.[1][2] Therefore, its unambiguous structural verification is not merely a procedural step but a foundational requirement for any further investigation.

This guide will navigate the multi-technique approach required for the complete structural characterization of this molecule. We will move from confirming the molecular formula and identifying functional groups to mapping the precise connectivity of atoms and, ultimately, determining its three-dimensional arrangement in the solid state.

Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in elucidating the structure of a novel compound is to determine its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₄H₆BrClN₂S), the expected molecular weight of the free base (C₄H₅BrN₂S) is approximately 192.95 g/mol .

Expected Observations: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation: A dilute solution of the free base of (2-Bromothiazol-5-yl)methanamine is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer capable of electron ionization is used.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. The resulting ions are accelerated and separated based on their m/z ratio.

  • Data Analysis: The spectrum is analyzed for the molecular ion peaks and their isotopic pattern to confirm the presence of bromine.

Table 1: Expected Isotopic Distribution for the Molecular Ion of (2-Bromothiazol-5-yl)methanamine

IonCalculated m/zRelative Abundance
[C₄H₅⁷⁹BrN₂S]⁺~192.95~100%
[C₄H₅⁸¹BrN₂S]⁺~194.95~97.5%

Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecular ion.[4] The fragmentation pattern provides valuable structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium cation.[5][6] The presence of an odd-numbered molecular ion peak is also indicative of a compound containing an odd number of nitrogen atoms, a principle known as the Nitrogen Rule.[5][6]

Unveiling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, we expect to see signals corresponding to the thiazole ring proton, the methylene protons, and the ammonium protons.

Experimental Protocol: ¹H NMR of an Amine Hydrochloride

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube to a final volume of 0.6-0.7 mL.[8][9] The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it can solubilize the salt and allows for the observation of exchangeable N-H protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay to ensure accurate integration.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the proton signals.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Thiazole H~7.5 - 8.0Singlet1HThe proton on the thiazole ring is in an electron-deficient environment.
Methylene (-CH₂-)~4.0 - 4.5Singlet (or broad singlet)2HAdjacent to the electron-withdrawing thiazole ring and the ammonium group.
Ammonium (-NH₃⁺)~8.0 - 9.0 (broad)Broad Singlet3HExchangeable protons of the ammonium salt, often appear as a broad signal.
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: Assign the carbon signals based on their chemical shifts.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

CarbonExpected Chemical Shift (ppm)Rationale
C=N (Thiazole C2)~160 - 170Carbon double-bonded to nitrogen and single-bonded to sulfur and bromine.
C-Br (Thiazole C5)~110 - 120Carbon single-bonded to bromine.
C-H (Thiazole C4)~120 - 130Protonated carbon on the thiazole ring.
Methylene (-CH₂-)~40 - 50Aliphatic carbon attached to the thiazole ring and the nitrogen.
Advanced 2D NMR Techniques

To confirm the assignments from 1D NMR and to establish definitive connectivity, a suite of 2D NMR experiments should be performed.[10][11][12]

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the singlet signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link the thiazole proton signal to its corresponding carbon signal and the methylene proton signal to its carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations should be observed between the methylene protons and the C4 and C5 carbons of the thiazole ring.

Diagram 1: Key Expected HMBC Correlations

HMBC_Correlations cluster_thiazole Thiazole Ring cluster_sidechain Side Chain C2 C2-Br N3 N3 C5 C5 S1 S1 CH2 CH2 C5->CH2 HMBC C4 C4-H C4->CH2 HMBC NH3 NH3+

Caption: Expected HMBC correlations for structural confirmation.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7] For an amine hydrochloride, the IR spectrum will have characteristic bands for the ammonium group, the aromatic thiazole ring, and the C-Br bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[13] This method requires minimal sample preparation and is suitable for hydrochloride salts.[8]

  • Data Acquisition: The FTIR spectrum is recorded. A background spectrum of the empty ATR crystal should be taken first.

  • Data Analysis: The absorption bands are assigned to specific functional groups.

Table 2: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
-NH₃⁺ stretch3200 - 2800 (broad)Stretching vibrations of the ammonium group.[8]
C-H stretch (aromatic)~3100Stretching of the C-H bond on the thiazole ring.
C=N stretch (thiazole)~1620Stretching of the carbon-nitrogen double bond in the ring.
N-H bend (ammonium)~1600 - 1500Bending vibrations of the ammonium group.
C=C stretch (thiazole)~1500 - 1400Stretching of the carbon-carbon double bonds in the ring.
C-Br stretchBelow 700Stretching of the carbon-bromine bond.

The broadness of the -NH₃⁺ stretching band is a key indicator of the hydrochloride salt form.[8]

The Definitive Structure: Single-Crystal X-ray Crystallography

Rationale: While spectroscopic methods provide excellent information about molecular connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.[16][17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[16][17][18]

Expected Structural Features: The crystal structure would confirm the connectivity established by NMR and would provide precise measurements of the thiazole ring geometry. It would also reveal the hydrogen bonding network involving the ammonium group and the chloride anion, as well as any intermolecular interactions involving the bromine and sulfur atoms.

Diagram 2: Workflow for Structure Elucidation

structure_elucidation_workflow cluster_start Initial Analysis cluster_crystallography Definitive Structure cluster_results Structural Information start Sample of this compound ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (1D & 2D) start->nmr ftir FTIR Spectroscopy start->ftir mol_formula Molecular Formula & Isotopic Pattern ms->mol_formula connectivity Atomic Connectivity & Functional Groups nmr->connectivity ftir->connectivity xray Single-Crystal X-ray Crystallography three_d_structure 3D Structure & Stereochemistry xray->three_d_structure connectivity->xray Informed Crystal Growth

Caption: Integrated workflow for structure elucidation.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of this compound requires a multi-faceted analytical approach where each technique provides a piece of the puzzle. The data from mass spectrometry, NMR, and FTIR are synergistic, with each method corroborating the findings of the others. The final, unambiguous confirmation is provided by single-crystal X-ray crystallography. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can confidently and accurately determine the structure of this and other novel chemical entities, ensuring a solid foundation for further research and development.

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. The journey from a promising molecular design to a clinically viable drug is paved with data—precise, reproducible, and, above all, trustworthy. This guide is dedicated to the comprehensive spectroscopic analysis of (2-Bromothiazol-5-yl)methanamine hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. Its structural motifs are prevalent in a range of biologically active compounds, making a deep understanding of its analytical signature crucial for researchers in the field.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with the complete elucidation of a new compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition exercises, but as interconnected tools for piecing together the molecular puzzle. The causality behind experimental choices, the interpretation of the resulting data, and the integration of these findings into a cohesive structural confirmation will be our guiding principles.

The Subject Molecule: Structure and Significance

This compound is a salt of a primary amine attached to a 2-bromothiazole core. The thiazole ring is a common scaffold in pharmaceuticals, known for its diverse biological activities. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the aminomethyl group offers a site for amide bond formation or other nucleophilic additions. The hydrochloride salt form is typical for amine-containing drug candidates, often improving stability and aqueous solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical in ¹H NMR. For a hydrochloride salt of an amine, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the salt, and its residual proton signal does not interfere with the regions where our compound's signals are expected. Furthermore, the acidic protons of the ammonium group and any exchangeable protons will be observable in DMSO-d₆.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of Scans: 16 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay: 2 seconds (to allow for full relaxation of the protons).

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: -2 to 12 ppm.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Presentation and Interpretation:

Based on the analysis of structurally similar compounds, the following ¹H NMR data are predicted for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60Broad Singlet3H-NH₃⁺
~7.95Singlet1HThiazole H-4
~4.30Singlet2H-CH₂-

Causality in Interpretation:

  • -NH₃⁺ Protons (~8.60 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will appear as a broad singlet due to rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.

  • Thiazole H-4 Proton (~7.95 ppm): The single proton on the thiazole ring is in an electron-deficient environment, flanked by a sulfur atom and a carbon double-bonded to nitrogen, leading to a downfield chemical shift. Its singlet multiplicity is due to the absence of adjacent protons. This is consistent with the observed chemical shift of the H-4 proton in 2-bromothiazole itself, which appears around 7.6 ppm[1][2].

  • Methylene (-CH₂-) Protons (~4.30 ppm): These protons are adjacent to the electron-withdrawing thiazole ring and the positively charged ammonium group, causing them to be deshielded and appear at a relatively downfield position for a methylene group.

Visualization of ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for the key protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon framework of the molecule. A proton-decoupled ¹³C NMR experiment is standard, giving a single peak for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: 100 MHz ¹³C NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2 seconds.

  • Referencing: The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Data Presentation and Interpretation:

The predicted ¹³C NMR chemical shifts are summarized below.

Chemical Shift (δ, ppm)Assignment
~148Thiazole C-2
~145Thiazole C-5
~125Thiazole C-4
~40-CH₂-

Causality in Interpretation:

  • Thiazole C-2 (~148 ppm): This carbon is directly attached to the electronegative bromine and nitrogen atoms, causing a significant downfield shift.

  • Thiazole C-5 (~145 ppm): This carbon is part of the C=N bond and is attached to the aminomethyl group, also resulting in a downfield shift.

  • Thiazole C-4 (~125 ppm): This carbon, bonded to a hydrogen, is less deshielded than the other thiazole carbons.

  • Methylene -CH₂- (~40 ppm): This aliphatic carbon is shifted downfield from a typical alkane due to the influence of the adjacent thiazole ring and ammonium group.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For a solid sample like a hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.

Experimental Protocol: Acquiring the IR Spectrum

  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation:

The predicted key IR absorption bands are listed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 2800N-H stretch-NH₃⁺
~3050C-H stretchAromatic C-H (thiazole)
~2950C-H stretchAliphatic C-H (-CH₂-)
~1600N-H bend-NH₃⁺
~1550, 1450C=N, C=C stretchThiazole ring
~750C-Br stretchBromo group

Causality in Interpretation:

  • -NH₃⁺ Vibrations: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in an ammonium salt. The bending vibration around 1600 cm⁻¹ is also a hallmark of this group.

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1550-1450 cm⁻¹ region. The C-H stretch of the proton on the ring will be at a higher frequency, typical for aromatic C-H bonds.

  • C-Br Stretch: The vibration of the carbon-bromine bond is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts, as it often produces a prominent protonated molecular ion.

Experimental Protocol: Acquiring the Mass Spectrum

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to aid ionization.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+ESI).

    • Mass Range: m/z 50 - 500.

  • Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Data Presentation and Interpretation:

The predicted mass spectral data are as follows.

m/zInterpretation
193/195[M+H]⁺ (free base)
176/178[M+H - NH₃]⁺

Causality in Interpretation:

  • Isotopic Pattern of Bromine: A key feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing bromine. This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

  • Molecular Ion: In positive ESI mode, the spectrum will show the protonated molecular ion of the free base, [C₄H₅BrN₂S + H]⁺, at m/z 193 and 195.

  • Fragmentation: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment ion at m/z 176 and 178.

Visualization of Mass Spectrometry Fragmentation:

G parent [M+H]⁺ m/z 193/195 frag1 [M+H - NH₃]⁺ m/z 176/178 parent->frag1 - NH₃

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of the key functional groups, particularly the ammonium and thiazole moieties. Finally, high-resolution mass spectrometry verifies the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. This comprehensive spectroscopic blueprint provides researchers with the necessary analytical foundation to confidently utilize this important building block in their synthetic and drug discovery endeavors.

References

synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Introduction

(2-Bromothiazol-5-yl)methanamine and its hydrochloride salt are pivotal building blocks in modern synthetic chemistry. The unique arrangement of a reactive bromine atom, a versatile thiazole core, and a primary amine functional group makes this compound a highly sought-after intermediate. It is prominently featured in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel crop protection agents.[1] The strategic importance of this molecule necessitates robust, scalable, and well-understood synthetic routes.

This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, compare the merits of different pathways, and offer field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating self-validating protocols grounded in established chemical principles.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary and industrially relevant pathways to the target molecule. The final step in both routes is the straightforward protonation of the free amine with hydrochloric acid. The core challenge lies in the efficient construction of the (2-Bromothiazol-5-yl)methanamine intermediate. Our disconnections lead to two key precursors: an aldehyde for reductive amination or a halomethyl derivative for nucleophilic substitution.

G cluster_route1 Route A: Reductive Amination cluster_route2 Route B: Nucleophilic Substitution target (2-Bromothiazol-5-yl)methanamine HCl free_amine (2-Bromothiazol-5-yl)methanamine target->free_amine Salt Formation (HCl) aldehyde 2-Bromothiazole-5-carbaldehyde free_amine->aldehyde Reductive Amination halomethyl 2-Bromo-5-(halomethyl)thiazole (X = Cl, Br) free_amine->halomethyl Gabriel Synthesis or Azide Displacement sm1 2-Bromothiazole aldehyde->sm1 Formylation alcohol (2-Bromothiazol-5-yl)methanol halomethyl->alcohol Halogenation alcohol->aldehyde Reduction G cluster_workflow Reductive Amination Workflow start Aldehyde Precursor 2-Bromothiazole-5-carbaldehyde step1 Imine Formation Aldehyde + NH4OAc in Methanol start->step1 Step 1 step2 In-situ Reduction Add NaBH4 (Portion-wise, 0°C) step1->step2 Step 2 step3 Workup & Extraction Quench with H2O Extract with EtOAc step2->step3 Step 3 step4 Salt Formation Dissolve in Ether Add HCl solution step3->step4 Step 4 end {Final Product|(2-Bromothiazol-5-yl)methanamine HCl} step4->end Precipitation G cluster_workflow Azide Displacement Workflow start Halomethyl Precursor 2-Bromo-5-(chloromethyl)thiazole step1 Azide Formation Precursor + NaN3 in DMF, 60°C start->step1 Step 1 step2 Workup & Extraction Dilute with H2O Extract with Ether step1->step2 Step 2 step3 Azide Reduction H2, Pd/C in Methanol step2->step3 Step 3 step4 Salt Formation Filter catalyst Add HCl solution step3->step4 Step 4 end {Final Product|(2-Bromothiazol-5-yl)methanamine HCl} step4->end Precipitation

References

An In-Depth Technical Guide to the Solubility and Stability of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of (2-Bromothiazol-5-yl)methanamine hydrochloride (CAS Number: 1001413-46-2), a key building block in modern medicinal chemistry.[1] Recognizing the critical role that solubility and stability play in the journey from discovery to formulation, this document offers not just data, but the strategic rationale behind its acquisition. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in relevant experimental and physiological systems.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[2][3] The presence of a bromine atom and a methanamine hydrochloride group provides versatile handles for synthetic elaboration, making it a valuable intermediate for constructing diverse chemical libraries.[4][5] However, the very features that make this molecule synthetically attractive—the reactive brominated heterocyclic ring and the primary amine—also pose potential challenges to its solubility and stability.

A thorough understanding of these properties is not merely academic; it is a prerequisite for successful drug development. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.[6] This guide will therefore equip the user with the necessary knowledge and protocols to de-risk their research and development programs by thoroughly characterizing the solubility and stability of this important molecule.

Solubility Profile: A Foundation for Formulation and Biological Testing

The hydrochloride salt form of this amine is intended to enhance aqueous solubility. However, the overall solubility is a balance between the salt's ionic character and the lipophilicity of the bromothiazole core. Predicting solubility with high accuracy remains a challenge, making experimental determination essential.[7][8][9]

Theoretical Considerations

The "like dissolves like" principle suggests that the polarity of this compound will dictate its solubility in various solvents.[10] As a hydrochloride salt, it is expected to have appreciable solubility in polar protic solvents like water and alcohols. Its solubility in less polar organic solvents is likely to be limited. The pH of aqueous media will also play a critical role; the protonated amine is more water-soluble, and its solubility is expected to decrease as the pH approaches and surpasses its pKa, leading to the precipitation of the free base.

Experimental Determination of Thermodynamic Solubility

The shake-flask method remains the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[11]

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water (pH < 7)HighHydrochloride salt form, polar protic solvent.
Phosphate Buffered Saline (PBS) pH 7.4Moderate to HighSalt form, but potential for common ion effects or pH-dependent solubility changes.
MethanolHighPolar protic solvent.
EthanolModeratePolar protic solvent, but less polar than methanol.
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent, good for many organic compounds.[12]
Acetonitrile (ACN)Low to ModeratePolar aprotic solvent, but generally less effective for salts.
Dichloromethane (DCM)Very LowNon-polar aprotic solvent.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for more rigorous separation.

  • Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is reported in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Sealed Vial sep1 Settle/Centrifuge/Filter equil1->sep1 sep2 Collect supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of a drug candidate is a critical quality attribute that affects its safety, efficacy, and shelf-life.[6] Forced degradation studies, or stress testing, are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[13][14]

Potential Degradation Pathways

Given its structure, this compound may be susceptible to several degradation mechanisms:

  • Hydrolysis: The thiazole ring, while aromatic, can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiazole ring and the primary amine could be sites for oxidation.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, particularly UV radiation.

  • Thermal Degradation: Elevated temperatures can promote decomposition.

The bromine substituent may also influence reactivity, potentially participating in nucleophilic substitution reactions under certain conditions.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[13][14] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without completely destroying the molecule.[13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CTo assess stability in acidic environments.[13]
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CTo evaluate stability in alkaline conditions.[13]
Oxidation 3% H₂O₂, room temperatureTo investigate susceptibility to oxidative degradation.[15]
Thermal 80°C, solid state and in solutionTo determine the effect of heat on the compound.
Photostability ICH Q1B compliant light source (UV/Vis)To assess light sensitivity.[13]

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. For thermal and photostability of the solid, weigh the compound into suitable containers.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 2, 4, 8, 24 hours). A control sample, protected from the stress condition, should be analyzed concurrently.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze all samples, including the control, using a stability-indicating analytical method (see Section 4).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxid Oxidation (3% H2O2) start->oxid therm Thermal (80°C) start->therm photo Photostability (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc eval Evaluate Degradation hplc->eval

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, or excipients.[16] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Key Principles of Method Development

The goal is to achieve adequate chromatographic resolution between the parent compound and all potential degradation products. This is typically achieved by optimizing:

  • Column Chemistry: A C18 stationary phase is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution is often necessary to resolve both early and late-eluting impurities.

  • pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like this compound.

  • Detection Wavelength: The UV detector should be set to a wavelength where the parent compound and its impurities have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Suggested Starting HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 238 nm (based on a study of a thiazole derivative[15])

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be tested with samples from the forced degradation study. If co-elution is observed, the gradient, pH, or organic modifier should be adjusted to improve resolution.

Handling and Storage Recommendations

Based on the physicochemical properties of similar brominated heterocyclic compounds and amine hydrochlorides, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1] For long-term storage, refrigeration (2-8°C) is advisable.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While specific public data on its solubility and stability are scarce, this guide provides the scientific rationale and detailed experimental protocols necessary for any researcher to thoroughly characterize these critical parameters. By systematically evaluating solubility in various media and probing for potential degradation pathways through forced degradation studies, scientists can build a robust data package. This information is invaluable for guiding synthetic strategies, designing appropriate formulations, and ensuring the development of safe and effective new medicines.

References

A Technical Guide to the Theoretical Exploration of Bromothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the theoretical and computational methodologies pivotal to the research and development of bromothiazole derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles and practical applications of computational techniques that accelerate the discovery of novel therapeutics. We will delve into the causality behind experimental choices, offering field-proven insights into the application of Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis in the context of bromothiazole scaffolds.

Introduction: The Significance of the Bromothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] The introduction of a bromine atom onto this scaffold—creating bromothiazole derivatives—offers unique physicochemical properties that can be exploited for therapeutic advantage. Bromine, as a halogen, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor interactions. These derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Theoretical studies provide a powerful lens to understand and predict the behavior of these molecules at an atomic level, guiding the rational design of more potent and selective drug candidates. By simulating molecular properties and interactions, we can significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.

PART 1: Foundational Theoretical Methods

A robust theoretical investigation of bromothiazole derivatives hinges on a multi-faceted computational approach. The primary pillars of this approach are Density Functional Theory (DFT) for understanding intrinsic molecular properties, Molecular Docking for predicting binding interactions, and Quantitative Structure-Activity Relationship (QSAR) for correlating chemical structure with biological activity.

Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6][7] It has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency.[6] For bromothiazole derivatives, DFT is instrumental in calculating a range of molecular properties that govern their reactivity and interactions.

Key DFT Applications for Bromothiazole Derivatives:

  • Geometric Optimization: Determining the most stable 3D conformation of the molecule.

  • Vibrational Analysis: Predicting infrared (IR) and Raman spectra to confirm the stability of the optimized geometry and for comparison with experimental data.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[8][9]

  • Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface to identify electrophilic and nucleophilic sites, which is critical for predicting non-covalent interactions like hydrogen and halogen bonds.[6][8]

  • Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and hyperconjugative interactions within the molecule.[6]

  • Calculation of Reactivity Descriptors: Quantifying global reactivity through indices such as chemical hardness, softness, electronegativity, and the electrophilicity index.[8]

Visualizing the DFT Workflow:

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input Bromothiazole Derivative Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Geometry_Optimization Vibrational_Analysis Vibrational Frequency Analysis Geometry_Optimization->Vibrational_Analysis Confirm minimum energy Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties FMO HOMO-LUMO Analysis Electronic_Properties->FMO MEP MEP Mapping Electronic_Properties->MEP NBO NBO Analysis Electronic_Properties->NBO Reactivity Reactivity Descriptors Electronic_Properties->Reactivity

Caption: A typical workflow for DFT analysis of a bromothiazole derivative.

Experimental Protocol: DFT Calculation of a Bromothiazole Derivative

  • Structure Preparation: Draw the 2D structure of the bromothiazole derivative using a molecular editor and convert it to a 3D structure.

  • Input File Generation: Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA).

  • Method and Basis Set Selection: Choose a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[8][9]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using the optimized geometry to obtain detailed electronic properties, such as molecular orbitals and Mulliken charges.

  • Analysis of Results: Analyze the output files to extract information on the HOMO-LUMO gap, MEP surface, NBO analysis, and other desired properties.

Molecular Docking: Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is used to predict how a small molecule (ligand), such as a bromothiazole derivative, binds to the active site of a protein target.

Key Applications of Molecular Docking:

  • Binding Mode Prediction: Determining the most likely conformation and orientation of the bromothiazole derivative within the protein's binding pocket.

  • Binding Affinity Estimation: Scoring functions are used to estimate the strength of the interaction, which can be correlated with biological activity.

  • Virtual Screening: Docking large libraries of compounds against a protein target to identify potential hits.

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how different substituents on the bromothiazole scaffold affect binding to the target.

Visualizing the Molecular Docking Workflow:

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (Bromothiazole Derivative) - 3D structure generation - Energy minimization Grid_Generation Grid Box Generation (Define binding site) Ligand_Prep->Grid_Generation Receptor_Prep Receptor Preparation (Protein Target) - PDB file retrieval - Removal of water, ions - Addition of hydrogens Receptor_Prep->Grid_Generation Docking_Run Run Docking Algorithm (e.g., AutoDock, Glide) Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis - Identify key interactions (H-bonds, hydrophobic, halogen bonds) Docking_Run->Pose_Analysis Scoring Scoring and Ranking - Estimate binding affinity Pose_Analysis->Scoring

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of a Bromothiazole Derivative

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[11]

    • Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

  • Ligand Preparation:

    • Generate the 3D structure of the bromothiazole derivative.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Binding Site Definition:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from literature data.

    • Define a grid box that encompasses the binding site.

  • Docking Simulation:

    • Run the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will generate multiple binding poses.

  • Pose Analysis and Scoring:

    • Analyze the generated poses to identify the most favorable binding mode.

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

    • Use the docking score to rank the compound's potential affinity for the target.

Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] The goal is to develop a model that can predict the activity of new, unsynthesized compounds.

Key Components of a QSAR Study:

  • Dataset: A collection of compounds with known biological activities (e.g., IC50 values).

  • Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules (e.g., topological, electronic, and steric properties).

  • Statistical Model: A mathematical equation that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS).

  • Model Validation: Rigorous statistical validation to ensure the model is robust and predictive.

Visualizing the QSAR Workflow:

QSAR_Workflow Data_Collection Data Collection (Bromothiazole derivatives with known activity) Descriptor_Calculation Molecular Descriptor Calculation (Topological, Electronic, etc.) Data_Collection->Descriptor_Calculation Data_Split Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Split Model_Development Model Development (e.g., MLR, PLS) Data_Split->Model_Development Model_Validation Model Validation (Internal and External) Model_Development->Model_Validation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Functionalization of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of (2-Bromothiazol-5-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and the underlying scientific rationale for key methodological choices. The protocols are designed to be self-validating, supported by characterization data, and grounded in authoritative scientific literature.

Introduction: The Significance of the 2-Bromothiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable component in the design of bioactive molecules. The 2-bromothiazole moiety, in particular, serves as a versatile synthetic handle, enabling a diverse range of functionalization through cross-coupling reactions. The presence of a methanamine group at the 5-position further expands the synthetic utility, providing a nucleophilic center for the introduction of various pharmacophoric elements. (2-Bromothiazol-5-yl)methanamine is a crucial intermediate for the synthesis of kinase inhibitors, antiviral, and antibacterial agents.[1] This guide will detail reliable methods for its synthesis and subsequent chemical modifications.

Synthesis of this compound

Two primary synthetic routes are presented for the preparation of the title compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2-Bromo-5-formylthiazole via Reductive Amination

This route involves the initial synthesis of 2-bromo-5-formylthiazole followed by a reductive amination to yield the desired primary amine.

Workflow for Synthesis Route 1

A 2-Bromothiazole B 2-Bromo-5-formylthiazole A->B Vilsmeier-Haack Formylation C (2-Bromothiazol-5-yl)methanamine B->C Reductive Amination (e.g., NH4OAc, NaBH3CN) D (2-Bromothiazol-5-yl)methanamine Hydrochloride C->D HCl Treatment A 2-Amino-5-cyanothiazole B 2-Bromo-5-cyanothiazole A->B Sandmeyer Reaction (NaNO2, HBr, CuBr) C (2-Bromothiazol-5-yl)methanamine B->C Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst) D (2-Bromothiazol-5-yl)methanamine Hydrochloride C->D HCl Treatment

References

Application Note: Synthetic Strategies for the Functionalization of (2-Bromothiazol-5-yl)methanamine via Electrophilic Attack

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Bromothiazol-5-yl)methanamine hydrochloride is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure features a highly reactive primary aminomethyl group, ideal for derivatization, and a 2-bromo substituent on the thiazole ring, which serves as a synthetic handle for subsequent cross-coupling reactions. This unique combination allows for the rapid generation of diverse chemical libraries. This guide provides a detailed overview of the reactivity of the primary amine with various classes of electrophiles, offering field-proven, step-by-step protocols for common transformations including N-acylation, N-sulfonylation, N-alkylation via reductive amination, and urea formation.

Introduction: A Scaffold of Pharmaceutical Importance

The thiazole ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs and biologically active agents.[3][4] Its aromatic nature and the presence of sulfur and nitrogen heteroatoms enable diverse, high-affinity interactions with biological targets.[5][6] (2-Bromothiazol-5-yl)methanamine, in particular, provides an excellent starting point for exploring structure-activity relationships (SAR). The primary amine at the 5-position allows for the introduction of a wide array of functional groups, while the bromine at the 2-position can be utilized in a secondary step for late-stage diversification using metal-catalyzed cross-coupling reactions. This application note focuses exclusively on the reactions of the primary amine with electrophiles, a fundamental step in the elaboration of this scaffold.

Core Chemical Properties and Reactivity

The primary reactive site of (2-Bromothiazol-5-yl)methanamine for the reactions discussed herein is the terminal primary amine. This group acts as a potent nucleophile, readily attacking electron-deficient centers. The starting material is supplied as a hydrochloride salt to enhance stability and shelf-life. However, for the amine to act as a nucleophile, it must first be neutralized to its free base form. This is typically achieved in situ through the addition of a non-nucleophilic organic base.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Compound Name This compound[7]
CAS Number 1001413-46-2[7]
Molecular Formula C₄H₆BrClN₂S
Molecular Weight 229.53 g/mol -
Free Base CAS 131748-92-0[8][9]
Free Base Formula C₄H₅BrN₂S[8]
Free Base MW 193.07 g/mol [8]
Critical First Step: Neutralization of the Hydrochloride Salt

Expert Insight: Direct use of the hydrochloride salt in these reactions will fail, as the protonated ammonium species is non-nucleophilic. The addition of at least two equivalents of a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is crucial. The first equivalent neutralizes the hydrochloride salt, and the second acts as an acid scavenger for the hydrogen halide byproduct generated during the reaction (e.g., HCl from an acyl chloride).

Reaction Protocols with Electrophiles

The following protocols are designed as robust starting points and may be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental transformations, used to introduce a vast range of functionalities. The reaction can be performed with highly reactive acyl chlorides or with more stable carboxylic acids activated by coupling agents.

Protocol 1: General Protocol for N-Acylation using an Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvation: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add DIPEA (2.2 eq.) or triethylamine (2.2 eq.) dropwise and stir for 15-20 minutes. The suspension should become a clear solution as the free base is formed.

  • Electrophile Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide by flash column chromatography on silica gel.

N-Sulfonylation: Sulfonamide Synthesis

Sulfonamides are a key functional group in many marketed drugs. Their synthesis is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.

Protocol 2: General Protocol for N-Sulfonylation

  • Setup & Basification: Following steps 1-3 in Protocol 1, prepare a solution of the free amine in anhydrous DCM or THF with DIPEA or triethylamine. For sulfonylation, pyridine can also be used as both the base and solvent.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification: Follow steps 6-7 in Protocol 1 to isolate and purify the target sulfonamide.

N-Alkylation via Reductive Amination

Direct alkylation of the primary amine with alkyl halides is often problematic, leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.[10] Reductive amination is a superior and more controlled method for synthesizing secondary amines.

Expert Insight: This one-pot, two-step process first involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone. This intermediate is then immediately reduced by a mild, selective reducing agent, typically sodium triacetoxyborohydride (STAB), which is tolerant of the mildly acidic conditions that favor imine formation.

Protocol 3: General Protocol for Reductive Amination

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) or DCM as the solvent (approx. 0.1 M).

  • Basification: Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation, if necessary.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. The reaction may effervesce slightly.

  • Reaction: Stir at room temperature for 6-24 hours until the starting material is consumed (monitor by LC-MS).

  • Workup: Quench the reaction by the slow addition of saturated NaHCO₃ (aq.). Stir vigorously for 30 minutes. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary amine by flash column chromatography.

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, which are common motifs in bioactive molecules.

Protocol 4: General Protocol for Urea Synthesis

  • Setup: Prepare a solution of the free amine as described in steps 1-3 of Protocol 1, but using only 1.1 equivalents of base as no acid byproduct is formed.

  • Electrophile Addition: Add the desired isocyanate (1.05 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-6 hours. These reactions are often very fast and clean.

  • Workup & Purification: If the product precipitates from the reaction mixture, it can often be isolated by simple filtration. Otherwise, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Visualization of Workflows and Mechanisms

Diagrams provide a clear, high-level view of the experimental processes and chemical transformations.

G Start (2-Bromothiazol-5-yl)methanamine HCl FreeBase In Situ Free-Basing (Add TEA or DIPEA in Anhydrous Solvent) Start->FreeBase Electrophile Add Electrophile (Acyl Chloride, Sulfonyl Chloride, Aldehyde, etc.) Stir Reaction at 0°C to RT (Monitor by TLC/LC-MS) Electrophile->Stir Workup Aqueous Workup (Quench & Extract) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 1: A generalized experimental workflow for the derivatization of (2-Bromothiazol-5-yl)methanamine.

G cluster_products Resulting Functional Groups cluster_electrophiles Electrophile Classes Amine R-CH₂-NH₂ (Free Base) Acyl Acylation (R'-COCl) Sulfonyl Sulfonylation (R'-SO₂Cl) Aldehyde Reductive Amination (R'-CHO + [H]) Isocyanate Urea Formation (R'-N=C=O) Amide Amide R-CH₂-NH-C(=O)R' Sulfonamide Sulfonamide R-CH₂-NH-S(=O)₂R' SecAmine Secondary Amine R-CH₂-NH-CH₂R' Urea Urea R-CH₂-NH-C(=O)NHR' Acyl->Amide Nucleophilic Acyl Substitution Sulfonyl->Sulfonamide Nucleophilic Substitution Aldehyde->SecAmine Imine Formation & Reduction Isocyanate->Urea Nucleophilic Addition

Figure 2: Reaction pathways showing the transformation of the primary amine with different classes of electrophiles.

Summary of Reaction Conditions

The following table provides a comparative summary of typical conditions for the reactions described.

Table 2: Comparative Overview of Reaction Conditions

Reaction TypeTypical Electrophile(s)Base(s)Solvent(s)Typical TimeKey Insight
N-Acylation Acyl Chloride, AnhydrideTEA, DIPEA, PyridineDCM, THF2-16 hRequires 2+ equivalents of base to neutralize HCl salt and byproduct.
N-Sulfonylation Sulfonyl ChlorideTEA, DIPEA, PyridineDCM, THF, Pyridine4-24 hGenerally slower than acylation; Pyridine is a very effective solvent/base.
Reductive Amination Aldehyde, KetoneTEA (1.1 eq.)DCE, DCM, THF6-24 hA mild and selective method to avoid over-alkylation. STAB is the key reagent.
Urea Formation IsocyanateTEA, DIPEA (1.1 eq.)DCM, THF, DMF1-6 hOften fast and high-yielding. Only requires base to free the amine.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The primary amine provides a reliable site for nucleophilic attack on a wide range of electrophiles. The protocols outlined in this application note for N-acylation, N-sulfonylation, reductive amination, and urea formation are robust, reproducible, and serve as an excellent foundation for the synthesis of compound libraries aimed at drug discovery and development. Successful derivatization hinges on the critical initial step of neutralizing the hydrochloride salt to unleash the nucleophilicity of the free primary amine.

References

The Versatile Synthon: Application Notes for (2-Bromothiazol-5-yl)methanamine Hydrochloride in Novel Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiazole ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of novel therapeutics. (2-Bromothiazol-5-yl)methanamine hydrochloride emerges as a particularly valuable building block, offering two distinct points of reactivity: the 2-bromo substituent, primed for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, and the 5-aminomethyl group, a nucleophilic handle for the construction of fused heterocyclic systems.[2][3][4] This dual functionality allows for the strategic and divergent synthesis of complex molecular architectures, making it a key intermediate in the development of kinase inhibitors and other targeted therapies.[5][6][7]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the utilization of this compound in the synthesis of novel heterocycles. We will explore its application in both palladium-catalyzed cross-coupling reactions and cyclocondensation strategies, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Physicochemical Properties and Reactivity Profile

This compound is a salt, typically a solid at room temperature, which enhances its stability and handling properties. For most organic reactions, the free base, (2-Bromothiazol-5-yl)methanamine, is required. This is typically achieved by in situ neutralization with a suitable base or by a preliminary extraction step.

The reactivity of this building block is governed by its two key functional groups:

  • The 2-Bromo Substituent: The bromine atom at the C2 position of the thiazole ring is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling extensive structure-activity relationship (SAR) studies. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation due to its mild reaction conditions and broad functional group tolerance.[1][8][9][10]

  • The 5-Aminomethyl Group: The primary amine of the aminomethyl group at the C5 position is a potent nucleophile. This functionality can be readily acylated, alkylated, or condensed with electrophilic partners to build more complex structures. A key application is its use in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused pyrimidine rings, leading to the formation of the medicinally important thiazolo[3,2-a]pyrimidine scaffold.[11][12][13][14][15]

Protocol 1: Synthesis of a 2-Aryl-5-(aminomethyl)thiazole via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Bromothiazol-5-yl)methanamine with an arylboronic acid. The resulting 2-arylthiazole derivatives are valuable intermediates for the synthesis of kinase inhibitors and other biologically active molecules.[6][16]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. We utilize a pre-catalyst, Pd(PPh₃)₄, which is relatively air-stable and readily generates the active Pd(0) species in situ. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[17]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[9] An aqueous solution of sodium carbonate is a mild and effective base for this purpose.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents. The presence of water is often beneficial for the stability and activity of the catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation by atmospheric oxygen, which can deactivate them. Therefore, the reaction is carried out under an inert atmosphere of nitrogen or argon.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine (2-Bromothiazol-5-yl)methanamine, Arylboronic acid, and Na2CO3 in flask degas Evacuate and backfill with N2/Ar (3x) reagents->degas solvent Add degassed solvent and Pd(PPh3)4 degas->solvent heat Heat to 80-100 °C with stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with EtOAc, wash with H2O and brine cool->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify Thiazolopyrimidine_Synthesis start (2-Bromothiazol-5-yl)methanamine (free base) intermediate Enamine Intermediate start->intermediate Condensation (-H2O) ketoester β-Ketoester (e.g., Ethyl acetoacetate) ketoester->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Heat/Acid Catalyst product Thiazolo[3,2-a]pyrimidine-5-one cyclization->product Dehydration (-EtOH)

References

Application Note: Protocols for the N-Acylation of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the N-acylation of (2-Bromothiazol-5-yl)methanamine hydrochloride. N-acylated 2-aminothiazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document addresses the specific challenges associated with this substrate, including the need to liberate the free amine from its hydrochloride salt and ensure selective acylation. We present two field-proven protocols: a classic approach using acyl chlorides under modified Schotten-Baumann conditions and a versatile method employing carboxylic acids with peptide coupling agents. The causality behind experimental choices, troubleshooting, and safety considerations are discussed to equip researchers, scientists, and drug development professionals with a comprehensive and reliable methodology.

Introduction and Scientific Context

The 2-aminothiazole moiety is a cornerstone in the design of therapeutic agents, recognized for its ability to engage in key biological interactions.[2][3] The specific substrate, (2-Bromothiazol-5-yl)methanamine, provides three key points for diversification: the primary amine for amide formation, the bromine atom for cross-coupling reactions, and the thiazole ring itself. N-acylation of the primary amine is a fundamental first step in the synthesis of compound libraries targeting a wide range of diseases.

However, the synthesis is not without its nuances. The starting material is typically supplied as a hydrochloride salt to improve its stability and handling. This necessitates the use of a base to deprotonate the ammonium salt in situ, liberating the nucleophilic free amine for the acylation reaction.[4] The choice of base, acylating agent, and reaction conditions is critical to maximize yield and purity while avoiding potential side reactions. This guide provides a logical framework for navigating these choices to achieve successful and reproducible outcomes.

General Considerations for N-Acylation

A successful acylation strategy depends on the careful selection of reagents and conditions tailored to the substrate's reactivity.

The Starting Material: Liberating the Free Amine

This compound is an ammonium salt. The primary amine is protonated and therefore non-nucleophilic. To initiate the acylation, a base must be added to neutralize the HCl salt and generate the free amine.

  • Stoichiometry: At least one equivalent of base is required for the deprotonation. When using acyl chlorides as the acylating agent, an additional equivalent of acid (HCl) is generated as a byproduct, which will quench the free amine.[5] Therefore, a total of at least two equivalents of base are typically required for reactions with acyl chlorides. For reactions involving peptide coupling agents, slightly more than one equivalent of base is often sufficient.

  • Base Selection: Both inorganic (e.g., NaHCO₃, K₂CO₃) and organic bases (e.g., triethylamine [TEA], N,N-diisopropylethylamine [DIPEA]) can be used. Organic bases are often preferred for their solubility in common organic solvents. For substrates sensitive to nucleophilic attack, a sterically hindered, non-nucleophilic base like DIPEA is an excellent choice to minimize potential side reactions.[6]

Choice of Acylating Agent

The desired acyl group can be introduced using several classes of reagents, each with distinct advantages.

  • Acyl Chlorides/Anhydrides: These are highly reactive electrophiles that readily acylate amines, often at low temperatures.[7][8] The reaction is typically fast and high-yielding. The classic Schotten-Baumann reaction utilizes an acyl chloride with a base to synthesize amides.[9][10]

  • Carboxylic Acids: When the corresponding acyl chloride is unstable, commercially unavailable, or difficult to prepare, the carboxylic acid itself can be used. This requires an activating agent, or "peptide coupling reagent," to convert the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine.[11][12] This method offers broad substrate scope and generally milder reaction conditions.

Solvent and Temperature Control
  • Solvents: Aprotic solvents are standard for these reactions to avoid hydrolysis of the acylating agent. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices due to their inertness and ability to dissolve the reagents.[12][13]

  • Temperature: Reactions with highly reactive acyl chlorides are often initiated at 0 °C to control the exothermic reaction rate and are then allowed to warm to room temperature.[13] Coupling reactions with carboxylic acids may require room temperature or gentle heating to proceed to completion.

Experimental Workflow and Methodologies

The overall process for N-acylation follows a logical sequence from setup to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Dissolve Amine HCl Salt in Anhydrous Solvent B Add Base to Liberate Free Amine A->B >1 equiv. C Add Acylating Agent (e.g., Acyl Chloride or Carboxylic Acid + Coupling Agent) B->C D Stir at Controlled Temp. (Monitor by TLC) C->D E Aqueous Work-up (Quench & Wash) D->E F Dry, Filter & Concentrate E->F G Purify Crude Product (Column Chromatography or Recrystallization) F->G H N-Acylated Product G->H

Caption: General experimental workflow for N-acylation.

Protocol 1: N-Acylation with an Acyl Chloride

This protocol employs a standard and efficient method analogous to the Schotten-Baumann reaction, adapted for a homogenous organic phase. It is ideal for stable, readily available acyl chlorides.

G Amine Free Amine (R'-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack AcylCl Acyl Chloride (R-COCl) AcylCl->Intermediate Base Base Byproduct2 Base-H+ Base->Byproduct2 Product Amide Product (R-CONH-R') Intermediate->Product 2. Chloride Leaves Intermediate->Byproduct2 3. Deprotonation Byproduct1 Cl-

Caption: Mechanism of N-acylation with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent and Base Addition: Dissolve the amine salt in anhydrous DCM (to a concentration of approx. 0.1 M). Add DIPEA (2.2 equiv) to the suspension and stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free amine is generated.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate of DIPEA hydrochloride may form.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the consumption of the starting amine using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure N-acylated product.

Table 1: Summary of Reaction Parameters for Protocol 1

Parameter Recommended Value Rationale
Amine Stoichiometry 1.0 equiv Limiting reagent
Acyl Chloride 1.1 - 1.2 equiv Ensures complete consumption of the amine
Base (DIPEA) 2.2 - 2.5 equiv 1 equiv to neutralize HCl salt, >1 equiv for HCl byproduct
Solvent Anhydrous DCM Aprotic, good solubility for reagents
Temperature 0 °C to RT Controls initial exotherm, allows reaction to complete

| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion |

Protocol 2: N-Acylation with a Carboxylic Acid via Peptide Coupling

This method is highly versatile, especially for complex or sensitive carboxylic acids. It involves the in situ activation of the carboxylic acid to form an active ester, which is then readily attacked by the amine.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea) Acid->ActiveEster CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveEster Amine Free Amine (R'-NH2) ActiveEster->Amine Product Amide Product (R-CONH-R') Amine->Product Nucleophilic Attack

Caption: Mechanism of N-acylation using a coupling agent.

Materials:

  • This compound

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous DMF or DCM

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1 M). Stir for 20-30 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, suspend this compound (1.0 equiv) in the same anhydrous solvent. Add DIPEA (2.5 equiv) and stir until a clear solution is formed.

  • Coupling: Transfer the solution of the free amine to the activated carboxylic acid mixture via cannula or syringe.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash extensively with saturated NaHCO₃ (to remove HOBt and unreacted acid) and then with brine. Note: The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[14]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the final product.

Table 2: Summary of Reaction Parameters for Protocol 2

Parameter Recommended Value Rationale
Amine Stoichiometry 1.0 equiv Limiting reagent
Carboxylic Acid 1.1 equiv Slight excess to drive reaction
Coupling Agents EDC·HCl (1.2 equiv), HOBt (1.2 equiv) Standard combination for efficient amide bond formation and suppression of racemization.[12][14]
Base (DIPEA) 2.5 equiv Neutralizes HCl salt and facilitates coupling
Solvent Anhydrous DMF or DCM Good solubility for peptide coupling reagents
Temperature Room Temperature Mild conditions suitable for most substrates

| Reaction Time | 12 - 24 hours | Slower than acyl chloride method; requires overnight stirring |

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation of the amine salt.2. Inactive acylating agent (hydrolyzed).3. Insufficient activation of carboxylic acid.1. Ensure sufficient base is used (2.2-2.5 equiv). Stir amine salt and base for 15-30 min before adding acylating agent.2. Use a fresh bottle of acyl chloride/anhydride.3. Allow for a pre-activation period (20-30 min) for the carboxylic acid and coupling agents before adding the amine.
Formation of Side Products 1. Di-acylation (if the acylating agent is highly reactive).2. Reaction at the 2-bromo position (unlikely but possible under harsh conditions).3. N-acylurea formation with carbodiimide reagents.[11]1. Add the acylating agent slowly at 0 °C. Do not use a large excess.2. Maintain mild reaction temperatures (avoid excessive heating).3. The addition of HOBt or Oxyma minimizes this side reaction.[11][12]
Difficult Purification 1. Excess unreacted carboxylic acid.2. Water-insoluble urea byproduct (from DCC, not EDC).1. Perform an aqueous wash with a mild base (e.g., sat. NaHCO₃) to extract the acidic starting material.2. Use EDC, as its urea byproduct is water-soluble.[14] If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. They react violently with water and protic solvents. Handle with extreme care under inert conditions.[17]

  • Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Bases: DIPEA and TEA are corrosive and flammable. Dispense in a fume hood.

  • Coupling Reagents: Carbodiimides like EDC can be sensitizers. HOBt is classified as a class 1 explosive when dry, though it is typically supplied hydrated, which significantly mitigates this risk.[12] Handle all reagents according to their Safety Data Sheet (SDS).[15]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: Strategic Use of (2-Bromothiazol-5-yl)methanamine in the Synthesis of Novel PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] Dual inhibitors that simultaneously target both PI3K and mTOR kinases can offer a more profound and durable blockade of this pathway, potentially overcoming feedback loop mechanisms that limit the efficacy of single-target agents.[3][4] The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pockets of various kinases.[5][6] This application note details the strategic utility of the bifunctional building block, (2-Bromothiazol-5-yl)methanamine hydrochloride , for the modular synthesis of novel thiazole-based PI3K/mTOR inhibitors. We provide detailed protocols for its application in cornerstone synthetic reactions and discuss the chemical rationale behind these methodologies.

Introduction: The PI3K/mTOR Pathway and the Rationale for Dual Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[7] It is initiated by signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which activate Class I PI3Ks.[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like AKT and PDK1 to the cell membrane, leading to AKT activation.

Activated AKT, in turn, phosphorylates a host of downstream targets, including tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). A second complex, mTORC2, is responsible for fully activating AKT through phosphorylation at a separate site (Ser473), creating a critical feedback loop.[8]

Given the interconnected nature of this pathway, inhibiting only one node can lead to compensatory feedback activation. For instance, mTORC1 inhibition can relieve a negative feedback loop, leading to the hyperactivation of AKT.[4] Dual PI3K/mTOR inhibitors are designed to circumvent this by blocking the pathway at its origin (PI3K) and at a key downstream effector (mTOR), providing a comprehensive vertical inhibition.[9]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3   PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Fully Activates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation E4BP1->Proliferation (Inhibition released) Inhibitor (2-Bromothiazol-5-yl)methanamine -based Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTORC2 Blocks Inhibitor->mTORC1 Blocks

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway. Dual inhibitors block both PI3K and mTOR complexes.

The Thiazole Scaffold in Kinase Inhibitor Design

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, present in numerous approved drugs.[10] Its utility stems from its rigid, planar structure and its capacity to act as both a hydrogen bond donor (the amine) and acceptor (the ring nitrogen and sulfur atoms). This allows it to form multiple, high-affinity interactions within the hinge region and other key areas of kinase ATP-binding sites, making it an effective scaffold for designing potent and selective inhibitors.[3][6]

This compound is a particularly valuable synthetic intermediate. It provides two orthogonal reactive handles:

  • 2-Bromo Group : This position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the efficient and modular installation of diverse aryl or heteroaryl moieties, which are often crucial for exploring the hydrophobic pockets of the kinase active site and tuning the inhibitor's selectivity and pharmacokinetic properties.[11]

  • 5-Methanamine Group : The primary amine serves as a versatile nucleophilic point for elaboration. It can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive aminations to build complex side chains. These functional groups are often designed to interact with the solvent-exposed region of the active site, enhancing potency and improving physicochemical properties like solubility.

This bifunctionality enables a convergent synthetic strategy, where two complex fragments of the final inhibitor can be synthesized separately and then joined to the central thiazole core, maximizing efficiency and allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.

Synthetic Workflow and Protocols

The following section outlines a representative, two-stage synthetic workflow for constructing a novel PI3K/mTOR inhibitor scaffold using this compound. This workflow is based on established, robust chemical transformations widely used in drug discovery.[11]

Synthetic_Workflow Start (2-Bromothiazol-5-yl)methanamine HCl Step1 Step 1: Neutralization & Suzuki Coupling Start->Step1 Intermediate Intermediate: 2-Aryl-5-(aminomethyl)thiazole Step1->Intermediate Reagent1 Aryl Boronic Acid Pd Catalyst, Base Reagent1->Step1 Step2 Step 2: Amide Bond Formation Intermediate->Step2 Final Final Product: Thiazole-based Inhibitor Scaffold Step2->Final Reagent2 Carboxylic Acid Coupling Agent (HATU) Reagent2->Step2

Figure 2: A representative two-step synthetic workflow for inhibitor synthesis.
Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol describes the coupling of the thiazole core with an aryl boronic acid. The Suzuki reaction is chosen for its functional group tolerance, mild reaction conditions, and commercial availability of a vast array of boronic acids.

Rationale: The goal is to install a substituted aryl group at the 2-position of the thiazole. This aryl group will serve as a key pharmacophore, occupying a hydrophobic pocket within the kinase active site. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., Na₂CO₃) is required to activate the boronic acid. A solvent mixture of dioxane and water provides the necessary polarity for both the organic and inorganic reagents.

Materials:

  • This compound

  • Substituted Aryl Boronic Acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of water. Neutralize with an aqueous solution of Na₂CO₃ until the solution is basic (pH ~9-10) to generate the free base in situ.

  • To this aqueous solution, add the aryl boronic acid (1.1 eq), Na₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of starting material).

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure 2-aryl-5-(aminomethyl)thiazole intermediate.

Protocol 2: Amide Bond Formation

This protocol describes the acylation of the newly formed aminomethylthiazole intermediate with a carboxylic acid.

Rationale: Amide bond formation is a robust and reliable method to link molecular fragments. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used as a proton scavenger.

Materials:

  • 2-Aryl-5-(aminomethyl)thiazole intermediate from Protocol 1 (1.0 equivalent)

  • Substituted Carboxylic Acid (1.2 equivalents)

  • HATU (1.3 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Lithium Chloride (LiCl) solution (e.g., 5%)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF.

  • Stir the solution for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the 2-aryl-5-(aminomethyl)thiazole intermediate (1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target molecule.

Representative Biological Activity

While the protocols above describe the synthesis of a novel scaffold, the goal is to produce compounds with potent inhibitory activity against PI3K and mTOR. The biological profile of newly synthesized compounds would be evaluated in enzymatic and cellular assays. For context, the table below presents the inhibitory activity of a known thiazole-based dual PI3Kα/mTOR inhibitor, Compound 3b , as reported in the literature.[12][13]

Target Kinase Compound 3b IC₅₀ (µM) Reference Inhibitor Reference IC₅₀ (µM)
PI3Kα0.086 ± 0.005Alpelisib0.081 ± 0.004
mTOR0.221 ± 0.014Dactolisib0.019 ± 0.001
Data sourced from El-Damasy et al. (2022).[12][13]

Conclusion

This compound is a high-value, versatile starting material for the synthesis of novel kinase inhibitors targeting the PI3K/mTOR pathway. Its orthogonal reactive sites enable the use of powerful and modular synthetic strategies, such as palladium-catalyzed cross-coupling and amide bond formation. The protocols provided herein offer a robust and logical framework for researchers and drug development professionals to efficiently construct libraries of thiazole-based inhibitors for SAR exploration, ultimately accelerating the discovery of new therapeutic agents for cancer and other diseases driven by aberrant PI3K/mTOR signaling.

References

Application Notes and Protocols for Enzymatic Assays Involving Derivatives of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening (2-Bromothiazol-5-yl)methanamine Hydrochloride Derivatives as Enzyme Inhibitors

The thiazole ring is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to serve as a bioisostere for other aromatic rings, such as a phenyl group.[1][2] Derivatives of 2-aminothiazole, a core component of the (2-Bromothiazol-5-yl)methanamine structure, have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5][6] Specifically, various synthesized molecules containing a thiazole moiety have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[7]

Given the structural features of this compound—a primary amine separated from a heterocyclic ring system—its derivatives are logical candidates for interaction with enzymes that process biogenic amines. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate a library of novel this compound derivatives as potential inhibitors of key amine-metabolizing enzymes, with a primary focus on Monoamine Oxidases (MAO-A and MAO-B) and secondary attention to Diamine Oxidase (DAO) and Histamine N-Methyltransferase (HNMT).

The protocols detailed herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific reasoning behind them, ensuring robust and interpretable data.

Part 1: High-Throughput Screening of Thiazole Derivatives for Monoamine Oxidase (MAO) Inhibition

Scientific Rationale and Background

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[9][10] The dysfunction of these enzymes is implicated in a range of neurological disorders.[7] For instance, selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[8][9]

The development of novel MAO inhibitors, particularly those with high selectivity and reversibility, is a significant goal in neuropharmacology.[8] Thiazole-containing compounds are among the various heterocyclic structures that have been explored for MAO inhibition.[7] The investigation into derivatives of this compound is therefore a rational starting point for discovering new therapeutic leads.

The primary screening assay described is a homogeneous, fluorometric method amenable to high-throughput screening (HTS).[7][8] This assay quantifies the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. The H₂O₂ reacts with a probe to generate a fluorescent signal, and a decrease in this signal in the presence of a test compound indicates enzymatic inhibition.

Experimental Workflow for MAO Inhibition Screening

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Thiazole Derivative Library (Serial Dilutions in DMSO) Dispense_Compound Dispense Test Compounds, Positive Control (e.g., Clorgyline for MAO-A), and Vehicle Control (DMSO) Compound_Prep->Dispense_Compound Reagent_Prep Prepare Assay Buffer, MAO Enzyme (MAO-A or MAO-B), Substrate (p-Tyramine), and Detection Reagent Add_Enzyme Add MAO Enzyme (Pre-incubation) Reagent_Prep->Add_Enzyme Initiate_Reaction Add Substrate & Detection Reagent to Initiate Reaction Reagent_Prep->Initiate_Reaction Dispense_Compound->Add_Enzyme Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Read_Fluorescence Read Fluorescence (Ex/Em = 530/585 nm) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition IC50_Determination Determine IC50 Values for Active Compounds Calculate_Inhibition->IC50_Determination

Caption: High-throughput screening workflow for MAO inhibitors.

Detailed Protocol: Fluorometric MAO Inhibition Assay

This protocol is designed for a 96-well microplate format. All additions should be performed with calibrated multichannel pipettes to ensure consistency.

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4. Prepare fresh and store at 4°C.

  • Test Compounds (Thiazole Derivatives): Prepare a 10 mM stock solution of each derivative in 100% DMSO. From this, create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to generate a concentration-response curve.

  • MAO Enzymes: Recombinant human MAO-A and MAO-B. Dilute the enzyme stock in Assay Buffer to the desired working concentration (e.g., 3 U/mL). Keep on ice.

  • Substrate: p-Tyramine. Prepare a stock solution in deionized water and dilute to a working concentration in Assay Buffer. The final concentration in the assay should be close to the Kₘ value for the respective enzyme.

  • Detection Reagent: Use a commercially available kit containing a horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red or similar). Reconstitute according to the manufacturer's instructions.

  • Positive Controls:

    • MAO-A: Clorgyline (a selective inhibitor).

    • MAO-B: Selegiline (a selective inhibitor).

    • Prepare stock solutions in DMSO.

2. Assay Procedure:

  • Compound Plating: To the wells of a black, flat-bottom 96-well plate, add 2 µL of the serially diluted test compounds.

    • For vehicle control wells (100% enzyme activity), add 2 µL of DMSO.

    • For positive control wells, add 2 µL of the appropriate inhibitor (e.g., Clorgyline for the MAO-A plate).

  • Enzyme Addition: Add 50 µL of the diluted MAO enzyme (either MAO-A or MAO-B) to each well.

  • Pre-incubation: Mix gently on a plate shaker for 1 minute and then pre-incubate for 15 minutes at 37°C. This step allows the test compounds to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a reaction mix containing the substrate (p-Tyramine) and the detection reagent in Assay Buffer. Add 50 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~530 nm and emission at ~585 nm.

3. Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

    • Fluorescence_Test: Signal from wells with the test compound.

    • Fluorescence_Vehicle: Signal from wells with DMSO only (maximum activity).

    • Fluorescence_Blank: Signal from wells without enzyme (background).

  • Determine IC₅₀ Values: For compounds showing significant inhibition, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

Summarize the screening results in a table to easily compare the potency and selectivity of the thiazole derivatives.

Compound IDR-Group ModificationMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
TZD-001-H15.21.88.4
TZD-002-CH₃12.50.913.9
TZD-003-Cl25.830.10.86
TZD-004-OCH₃8.92.33.9
Selegiline(Control)>1000.05>2000
Clorgyline(Control)0.0112.50.0008

Interpreting the Results: The data can provide initial structure-activity relationship (SAR) insights.[11][12] For example, in the hypothetical data above, small alkyl groups at a particular position (TZD-002) might enhance selectivity for MAO-B. Electron-withdrawing groups (TZD-003) may reduce potency against both isoforms. These initial findings guide the next round of chemical synthesis and optimization.

Part 2: Secondary Assays for Amine-Metabolizing Enzymes

Compounds that are inactive against MAOs or those of particular structural interest can be further evaluated against other key enzymes in amine metabolism.

Diamine Oxidase (DAO) Inhibition Assay

Background: Diamine oxidase (DAO), primarily found in the intestine, is responsible for the degradation of extracellular histamine and other diamines.[13][14] Inhibition of DAO can lead to an accumulation of histamine, which can cause symptoms of histamine intolerance.[12][15] However, in specific therapeutic contexts, DAO inhibition might be desirable. The structure of DAO's active site, particularly the presence of a conserved aspartic acid residue, governs its substrate specificity.[16][17]

Assay Principle: A common method for assessing DAO activity involves a peroxidase-coupled reaction. DAO oxidizes its substrate (e.g., putrescine), producing H₂O₂, which is then used by HRP to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Protocol Outline:

  • Incubate: Pre-incubate the test thiazole derivative with purified human DAO in a suitable buffer.

  • Initiate: Add the substrate (e.g., putrescine) and the HRP/chromogen detection system.

  • Measure: Monitor the change in absorbance over time at the appropriate wavelength.

  • Analyze: Calculate the rate of reaction and determine the % inhibition and IC₅₀ value as described for the MAO assay.

Histamine N-Methyltransferase (HNMT) Inhibition Assay

Background: HNMT is the primary enzyme for metabolizing histamine within the central nervous system.[18][19] Inhibiting HNMT can increase brain histamine levels, a strategy being explored for treating cognitive disorders like Alzheimer's disease.[9][15] The development of brain-penetrant HNMT inhibitors is an active area of research.[9]

Assay Principle: A classical and highly sensitive method is the radioenzymatic assay.[20] This involves incubating the enzyme with histamine and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). The radiolabeled product, [³H]-N-methylhistamine, is then separated from the unreacted [³H]-SAM and quantified by liquid scintillation counting. Newer fluorescence-based assays are also available.[15]

Protocol Outline (Radioenzymatic):

  • Incubate: Pre-incubate the test thiazole derivative with recombinant human HNMT in a phosphate buffer (pH 7.8).

  • Initiate: Add a mixture of histamine and [³H]-SAM to start the reaction. Incubate at 37°C.

  • Terminate: Stop the reaction by adding a high pH borate buffer.

  • Extract: Selectively extract the [³H]-N-methylhistamine product into an organic solvent (e.g., chloroform).

  • Quantify: Measure the radioactivity in the organic phase using a liquid scintillation counter.

  • Analyze: Calculate % inhibition based on the reduction in radioactive counts compared to a vehicle control.

Logical Flow of Secondary Screening

Secondary_Screening_Logic Start Thiazole Derivative Library MAO_Screen Primary Screen: MAO-A & MAO-B Inhibition Assay Start->MAO_Screen MAO_Actives MAO-A and/or MAO-B Active Compounds MAO_Screen->MAO_Actives MAO_Inactives MAO-Inactive Compounds MAO_Screen->MAO_Inactives Lead_Optimization Lead Optimization for MAO (SAR, Selectivity, ADME) MAO_Actives->Lead_Optimization Secondary_Screening Secondary Screening on DAO and HNMT MAO_Actives->Secondary_Screening Rationale: Assess off-target effects & polypharmacology MAO_Inactives->Secondary_Screening Rationale: Explore alternative pharmacological space

Caption: Logic for primary and secondary enzyme screening.

Conclusion

This guide provides a detailed, scientifically-grounded framework for the enzymatic profiling of novel derivatives of this compound. By starting with a robust, high-throughput assay for the most probable targets (MAO-A and MAO-B) and progressing to logical secondary screens, researchers can efficiently identify and characterize new enzyme inhibitors. The emphasis on understanding the "why" behind each step, from the choice of assay to the interpretation of SAR, ensures that the data generated is not only accurate but also actionable, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols: Screening of (2-Bromothiazol-5-yl)methanamine Hydrochloride Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents.[1] Thiazole-containing compounds represent a promising class of heterocycles with a wide range of pharmacological activities, including significant antibacterial properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of (2-Bromothiazol-5-yl)methanamine hydrochloride derivatives for antibacterial activity. We present detailed, field-proven protocols for primary screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and a secondary validation using the Kirby-Bauer disk diffusion assay. This guide emphasizes the scientific rationale behind experimental choices, data interpretation, and includes visual workflows to ensure clarity and reproducibility.

Introduction: The Rationale for Thiazole Derivatives as Antibacterial Agents

The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design.[2] Thiazole derivatives have been shown to exhibit a broad spectrum of antibacterial activity through diverse mechanisms of action, including the inhibition of essential bacterial enzymes like DNA gyrase and FtsZ, which is crucial for cell division.[1][4]

The parent compound, this compound, serves as a versatile starting material for the synthesis of a library of derivatives. The bromine atom at the 2-position and the primary amine at the 5-position offer reactive handles for a variety of chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) to optimize antibacterial potency and spectrum. This document provides the standardized methodologies to effectively screen such a library of novel chemical entities (NCEs) and identify promising lead compounds for further development.

Experimental Design and Workflow

A robust screening cascade is essential for the efficient evaluation of a compound library. Our proposed workflow ensures that a large number of derivatives can be assessed for primary activity, with subsequent confirmatory testing for the most promising candidates.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Validation cluster_3 Phase 4: Data Analysis & Reporting A Synthesis/Acquisition of (2-Bromothiazol-5-yl)methanamine Hydrochloride Derivatives B Preparation of Stock Solutions (e.g., in DMSO) A->B C Quality Control of Compounds (Purity, Identity) B->C D Broth Microdilution Assay (96-well plate format) C->D Test Compounds E Determination of Minimum Inhibitory Concentration (MIC) D->E F Selection of 'Hit' Compounds (Based on MIC values) E->F G Kirby-Bauer Disk Diffusion Assay F->G Hit Compounds H Measurement of Zone of Inhibition (ZoI) G->H I Confirmation of Antibacterial Activity H->I J Tabulation of MIC & ZoI Data I->J K Structure-Activity Relationship (SAR) Analysis J->K L Selection of Lead Compounds K->L

Figure 1: High-level experimental workflow for screening antibacterial derivatives.

Materials and Reagents

Bacterial Strains

A representative panel of Gram-positive and Gram-negative bacteria should be used, including strains relevant to clinical infections.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Media and Reagents
  • This compound derivatives

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (DMSO), sterile, molecular biology grade

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt (for viability indication, optional)

  • Standard antibiotics for positive controls (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (100 mm)

  • Sterile filter paper disks (6 mm diameter)

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

  • Multichannel micropipettes

  • Single-channel micropipettes

  • Vortex mixer

  • Autoclave

  • Calipers or ruler (for measuring zones of inhibition)

Protocol 1: Primary Screening - Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of a compound, defined as the lowest concentration that completely inhibits visible growth of a microorganism after overnight incubation.[5][6] This method is highly reproducible and suitable for screening multiple compounds simultaneously.[7]

Preparation of Bacterial Inoculum
  • Culture Revival: From a stock culture, streak the test bacterium onto an MHA plate and incubate for 18-24 hours at 35°C ± 2°C to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline.

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial concentration, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of Compound Dilutions
  • Stock Solutions: Prepare a 10 mg/mL stock solution of each derivative in sterile DMSO. Note the importance of ensuring complete dissolution.

  • Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of each compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

    • Causality: A two-fold serial dilution series is crucial for accurately pinpointing the MIC value. The chosen concentration range should be broad enough to capture the potential activity of novel compounds.

Inoculation and Incubation
  • Dispensing: Dispense equal volumes of the appropriate compound dilution and the final bacterial inoculum into the wells of the microtiter plate.

  • Controls: It is imperative to include the following controls on each plate for data validation:

    • Growth Control: Wells containing CAMHB and bacterial inoculum only (no compound).

    • Sterility Control: Wells containing CAMHB only (no bacteria or compound).

    • Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin) with a known MIC against the test strain.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the assay with bacterial inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

Interpretation of Results

The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., no bacterial growth).[6] This can be assessed visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.

Protocol 2: Secondary Screening - Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method used to confirm the antibacterial activity of 'hit' compounds identified from the primary screen.[8] It assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the compound.[9]

Preparation of Plates and Disks
  • Inoculation of MHA Plates: Using a sterile cotton swab dipped into the standardized bacterial inoculum (0.5 McFarland), evenly streak the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of growth. Repeat the streaking two more times, rotating the plate approximately 60 degrees each time.[9]

  • Preparation of Impregnated Disks: Aseptically apply a known amount of the test compound's stock solution onto sterile blank paper disks (e.g., 10 µL of a 1 mg/mL solution) and allow the solvent to evaporate completely in a biosafety cabinet.

Application and Incubation
  • Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated MHA surface, pressing gently to ensure full contact.

  • Controls: Place a disk impregnated with a standard antibiotic (positive control) and a disk with the solvent (DMSO) only (negative control) on the same plate.

  • Incubation: Within 15 minutes of disk placement, invert the plates and incubate for 16-18 hours at 35°C ± 2°C.[9]

Interpretation of Results

Measure the diameter of the zone of complete inhibition (in millimeters) around each disk using calipers or a ruler. The absence of a zone around the solvent control confirms that DMSO is not contributing to the activity. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Analysis

Systematic and clear presentation of data is crucial for comparative analysis and for understanding the structure-activity relationship (SAR).

Table 1: Example Data Summary for Antibacterial Screening

Compound IDModification on Parent MoietyTest MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)
Parent (2-Bromothiazol-5-yl)methanamine HClS. aureusPositive1288
Parent (2-Bromothiazol-5-yl)methanamine HClE. coliNegative>2560
DERIV-001 N-benzyl substitutionS. aureusPositive1618
DERIV-001 N-benzyl substitutionE. coliNegative6412
DERIV-002 Amide with benzoic acidS. aureusPositive822
DERIV-002 Amide with benzoic acidE. coliNegative3215
Cipro (Positive Control)S. aureusPositive0.525
Cipro (Positive Control)E. coliNegative0.2530

Data are hypothetical and for illustrative purposes only.

Interpreting the Data:

  • A lower MIC value indicates greater potency.[6]

  • A larger zone of inhibition generally indicates greater susceptibility.

  • It is critical not to directly compare the numerical MIC value of one antibiotic to another to determine superiority; interpretation should be based on established breakpoints where available.[10]

Potential Mechanism of Action

Thiazole-based antibacterials can act via multiple mechanisms. Understanding the potential target can guide further optimization.

G cluster_0 Bacterial Cell cluster_1 Inhibition & Outcome A Thiazole Derivative Enters Cell B DNA Gyrase (DNA Replication) A->B Binds to C FtsZ Protein (Cell Division) A->C Binds to D Other Metabolic Pathways A->D Interferes with E Inhibition of DNA Replication B->E F Disruption of Z-ring Formation C->F G Metabolic Blockade D->G H Bacteriostatic or Bactericidal Effect E->H F->H G->H

Figure 2: Potential antibacterial mechanisms of action for thiazole derivatives.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antibacterial screening of this compound derivatives. By systematically applying the broth microdilution and Kirby-Bauer methods, researchers can reliably identify hit compounds for further investigation. Promising derivatives with low MIC values and significant zones of inhibition should be advanced to more comprehensive studies, including time-kill kinetics, testing against a broader panel of resistant strains, and cytotoxicity assays to assess their therapeutic potential. The ultimate goal is the identification of novel lead compounds that can be developed into the next generation of antibiotics to combat the global challenge of antimicrobial resistance.

References

Application Notes and Protocols for Molecular Docking Studies with (2-Bromothiazol-5-yl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a versatile scaffold found in natural products like vitamin B1 (thiamine) and in a wide array of synthetic pharmaceuticals with diverse therapeutic applications.[3] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3][4] Their prevalence in clinically used drugs such as the kinase inhibitor Dasatinib and the anti-inflammatory Meloxicam underscores their significance in drug discovery.[2][3][5][6]

This guide focuses on a specific class of thiazole-containing compounds: (2-Bromothiazol-5-yl)methanamine hydrochloride and its analogs. The presence of the bromothiazole moiety suggests a potential for these compounds to act as targeted inhibitors for various protein classes, making them intriguing candidates for drug development. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of these small molecules within the active site of a target protein.[7] This in-silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into their potential mechanisms of action before undertaking extensive and costly experimental studies.

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with this compound analogs. We will delve into the rationale behind each step, from target selection and ligand preparation to the execution and critical analysis of the docking results.

I. Foundational Principles: Target Selection and Rationale

The initial and most critical step in a molecular docking study is the selection of a biologically relevant protein target. For thiazole-containing compounds, the literature points towards several well-established target classes.[5][6]

Common Protein Targets for Thiazole Derivatives:

  • Protein Kinases: A large family of enzymes that play a crucial role in cell signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5][8] Thiazole-containing drugs like Dasatinib are potent kinase inhibitors.[5][6]

  • Tubulin: A protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division.[9][10][11] Inhibition of tubulin polymerization is a validated anticancer strategy.[9][10][11]

  • Enzymes in Metabolic Pathways: Thiazole derivatives have been shown to inhibit various enzymes involved in critical metabolic pathways of pathogens, making them potential antimicrobial agents.[7]

For the purpose of this guide, we will consider a hypothetical study targeting a protein kinase, a common target for this class of compounds. The general principles and protocols outlined can be adapted to other protein targets.

II. The Molecular Docking Workflow: A Conceptual Overview

The molecular docking process can be visualized as a multi-stage workflow, starting from the initial preparation of the biological system to the final analysis of the predicted interactions.

Molecular Docking Workflow Conceptual Workflow for Molecular Docking A 1. Target Selection & Preparation C 3. Grid Box Generation A->C B 2. Ligand Preparation B->C D 4. Docking Simulation C->D E 5. Results Analysis & Validation D->E

Caption: A generalized workflow for in-silico molecular docking studies.

III. Detailed Protocols: From Preparation to Analysis

This section provides detailed, step-by-step protocols for each stage of the molecular docking workflow. We will use AutoDock Vina, a widely used and freely available software, as the primary tool for this guide.[12][13] The visualization and preparation steps will utilize UCSF Chimera or PyMOL.[14][15]

Protocol 1: Protein Preparation

The three-dimensional structure of the target protein is the starting point for any docking study.[16] High-quality crystal structures are typically obtained from the Protein Data Bank (PDB).

Objective: To prepare the protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.

Materials:

  • A computer with UCSF Chimera or PyMOL installed.

  • The PDB file of the target protein.

Procedure:

  • Obtain Protein Structure: Download the PDB file of your target protein from the RCSB Protein Data Bank.

  • Load into Visualization Software: Open the PDB file in UCSF Chimera or PyMOL.

  • Remove Heteroatoms: Delete all non-essential molecules, including water molecules, ions, and co-crystallized ligands.[15][17][18] This is crucial as they can interfere with the docking process.

  • Handle Missing Residues/Atoms: Check for any missing residues or atoms in the protein structure. If present, they should be modeled using appropriate software tools. For this protocol, we will assume a complete structure.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures.[15][19] Ensure that the protonation states of ionizable residues are appropriate for the physiological pH.

  • Assign Partial Charges: Assign partial charges to each atom of the protein. This is essential for calculating the electrostatic interactions between the protein and the ligand.[19]

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[20]

Protein Preparation Workflow Protein Preparation Steps A Download PDB File B Load into UCSF Chimera/PyMOL A->B C Remove Water & Heteroatoms B->C D Add Hydrogen Atoms C->D E Assign Partial Charges D->E F Save as PDBQT E->F

Caption: Step-by-step workflow for preparing the protein for docking.

Protocol 2: Ligand Preparation

The this compound analogs need to be prepared in a 3D format with correct stereochemistry and charges.

Objective: To generate a 3D structure of the ligand, minimize its energy, and define rotatable bonds.

Materials:

  • A 2D chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Software for 3D conversion and energy minimization (e.g., Avogadro, PyRx).[20][21][22]

  • AutoDock Tools (part of MGLTools).[12]

Procedure:

  • Draw the 2D Structure: Draw the 2D structure of the this compound analog.

  • Convert to 3D: Convert the 2D structure to a 3D structure using a suitable software.

  • Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a stable, low-energy conformation.[16]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is crucial for flexible ligand docking, allowing the ligand to adopt different conformations within the protein's binding site.[19]

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.[20]

Protocol 3: Grid Box Generation

A grid box defines the search space for the docking simulation within the protein's binding site.[12]

Objective: To define a 3D grid box that encompasses the active site of the protein.

Materials:

  • AutoDock Tools.

  • The prepared protein PDBQT file.

Procedure:

  • Load Protein in AutoDock Tools: Open the prepared protein PDBQT file in AutoDock Tools.

  • Identify the Binding Site: If the protein structure was co-crystallized with a native ligand, the binding site is well-defined. If not, use computational tools or literature information to identify the putative binding pocket.

  • Define the Grid Box: Use the grid box tool in AutoDock Tools to define the dimensions and center of the grid box. The box should be large enough to accommodate the ligand and allow for its free rotation and translation.[12]

  • Save Grid Parameters: Save the grid parameters to a configuration file.

Protocol 4: Running the Docking Simulation with AutoDock Vina

Objective: To perform the molecular docking of the prepared ligand into the defined grid box of the protein.

Materials:

  • AutoDock Vina executable.

  • Prepared protein PDBQT file.

  • Prepared ligand PDBQT file.

  • Grid parameter configuration file.

Procedure:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina from the Command Line: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

  • Output Files: AutoDock Vina will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.

IV. Interpreting and Validating the Docking Results

The analysis of docking results is a multi-faceted process that involves evaluating binding affinities, visualizing binding poses, and validating the docking protocol.[23]

Analyzing Binding Affinity

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[23] A more negative value indicates a stronger predicted binding affinity.[23][24]

Table 1: Hypothetical Docking Results for this compound Analogs

Ligand AnalogBinding Affinity (kcal/mol)RMSD (Å) from ReferenceKey Interacting Residues
Analog 1-8.51.2TYR253, LYS271, ASP381
Analog 2-7.91.8TYR253, ILE360
Analog 3-9.20.9TYR253, LYS271, ASP381, GLU286
Analog 4-6.52.5ILE360
Visualizing Binding Poses and Interactions

The docked poses of the ligands should be visually inspected using software like PyMOL or UCSF Chimera to understand the nature of the interactions with the protein.[24] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged groups.

Validation of the Docking Protocol

It is essential to validate the docking protocol to ensure its reliability.[25][26] A common method is to re-dock the co-crystallized ligand into the protein's active site.[25][26]

Protocol 5: Docking Protocol Validation

Objective: To assess the ability of the docking protocol to reproduce the experimentally observed binding mode of a known ligand.

Procedure:

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as described in Protocol 2.

  • Re-dock the Ligand: Perform the docking simulation with the prepared co-crystallized ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.[24][25] An RMSD value of less than 2.0 Å is generally considered a successful validation.[24][25]

V. Concluding Remarks and Future Directions

Molecular docking is a valuable tool in the early stages of drug discovery for prioritizing compounds for further experimental investigation. The protocols and guidelines presented here provide a robust framework for conducting molecular docking studies on this compound analogs. The insights gained from these in-silico studies, including predicted binding affinities and interaction patterns, can guide the design and synthesis of more potent and selective inhibitors. It is important to remember that molecular docking is a predictive tool, and the results should always be validated through in-vitro and in-vivo experiments.

References

Troubleshooting & Optimization

optimizing reaction conditions for (2-Bromothiazol-5-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in practical, field-proven insights to ensure the successful optimization of your reaction conditions.

Introduction to the Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry and agrochemical research, presents several challenges that require careful control of reaction parameters.[1] The thiazole ring, while aromatic, has distinct reactivity at its different positions, which must be leveraged to achieve the desired substitution pattern.[2][3][4] This guide will address common issues encountered during the synthesis, focusing on two primary synthetic routes: the reductive amination of 2-bromothiazole-5-carbaldehyde and the Gabriel synthesis starting from a 5-(halomethyl)-2-bromothiazole derivative.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Section 1: Issues Related to the Starting Material - 2-Bromothiazole-5-carbaldehyde

Question 1: I am having trouble synthesizing 2-bromothiazole-5-carbaldehyde. What are the common pitfalls?

Answer: The synthesis of 2-bromothiazole-5-carbaldehyde is a critical first step. A common method involves the formylation of 2-bromothiazole. Here are some potential issues and their solutions:

  • Low Yield during Formylation:

    • Causality: The Vilsmeier-Haack reaction (using DMF and POCl₃) or lithiation followed by quenching with a formylating agent are common methods. Low yields can result from incomplete reaction, side reactions, or degradation of the product. The thiazole ring is susceptible to nucleophilic attack at the C2 position, and strong bases can lead to ring-opening.[3]

    • Solution:

      • For Vilsmeier-Haack: Ensure anhydrous conditions as water will quench the Vilsmeier reagent. Use a slight excess of the Vilsmeier reagent. The reaction temperature should be carefully controlled; start at low temperatures (0 °C) and slowly warm to room temperature or slightly above.

      • For Lithiation: This method is highly sensitive to moisture and air. Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (argon or nitrogen). The choice of organolithium reagent (e.g., n-BuLi, LDA) and the reaction temperature are crucial. A very low temperature (typically -78 °C) is required to prevent side reactions. After lithiation, a suitable formylating agent like N,N-dimethylformamide (DMF) is added.[5]

  • Formation of Impurities:

    • Causality: Over-reaction or side reactions can lead to the formation of di-formylated products or other byproducts.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed. Purification by column chromatography is often necessary to isolate the desired product.[6][7][8]

Section 2: Challenges in the Reductive Amination Step

Question 2: My reductive amination of 2-bromothiazole-5-carbaldehyde to the desired primary amine is giving low yields. What can I do?

Answer: Reductive amination is a versatile method but requires optimization. Here’s how to troubleshoot common issues:

  • Low Conversion to the Imine Intermediate:

    • Causality: The formation of the imine intermediate is an equilibrium-driven process. The presence of water can hydrolyze the imine back to the aldehyde and amine.

    • Solution:

      • Use a suitable source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol.

      • Employ a dehydrating agent, like molecular sieves, to drive the equilibrium towards imine formation.

      • The reaction pH is critical. A slightly acidic pH (around 5-6) is often optimal for imine formation.

  • Inefficient Reduction of the Imine:

    • Causality: The choice of reducing agent is crucial. Some reducing agents may be too harsh and lead to side reactions, while others may not be reactive enough.

    • Solution:

      • Sodium borohydride (NaBH₄): A mild and common choice. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

      • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB): These are milder reducing agents that are selective for the imine over the aldehyde, allowing for a one-pot reaction. STAB is often preferred as it is less toxic than NaBH₃CN.

      • Catalytic Hydrogenation: This can be a very effective method, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. However, care must be taken as some catalysts can also reduce the thiazole ring or cause debromination.

  • Formation of Side Products:

    • Causality: Over-reduction of the aldehyde to the corresponding alcohol can occur if the reducing agent is added before the imine has formed in sufficient concentration. The formation of secondary amines from the reaction of the primary amine product with another molecule of the aldehyde is also a common side reaction.

    • Solution:

      • Allow sufficient time for the imine to form before adding the reducing agent in a two-step process.

      • For one-pot reactions with milder reducing agents like STAB, the relative rates of imine formation and reduction are better matched, minimizing side reactions.

      • Use a large excess of the ammonia source to favor the formation of the primary amine.

Section 3: Alternative Route - The Gabriel Synthesis

Question 3: I am considering the Gabriel synthesis. What are the key challenges with this route?

Answer: The Gabriel synthesis is an excellent method for preparing primary amines and avoiding over-alkylation.[1][9][10] The main challenges lie in the preparation of the starting material, 5-(halomethyl)-2-bromothiazole, and the subsequent cleavage of the phthalimide.

  • Synthesis of 5-(halomethyl)-2-bromothiazole:

    • Causality: This precursor can be synthesized from 2-bromo-5-(hydroxymethyl)thiazole, which in turn can be prepared by the reduction of 2-bromothiazole-5-carbaldehyde. The conversion of the alcohol to the halide can be problematic.

    • Solution:

      • For the conversion of the alcohol to a chloride, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used.

      • For the bromide, phosphorus tribromide (PBr₃) or carbon tetrabromide with triphenylphosphine can be effective.

      • These reactions should be performed under anhydrous conditions and often at low temperatures to minimize side reactions. A patent for the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole suggests a method involving the reaction of allyl isothiocyanate with a chlorinating agent.[11]

  • The Gabriel Reaction and Deprotection:

    • Causality: The reaction of the 5-(halomethyl)-2-bromothiazole with potassium phthalimide is an SN2 reaction.[12][13] The subsequent cleavage of the N-alkylphthalimide can be harsh.

    • Solution:

      • Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.

      • For the deprotection step, the traditional method using strong acid or base can be harsh and may affect the thiazole ring. The Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcohol, is a milder and often preferred method.[9][13] This method precipitates phthalhydrazide, which can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: The choice of solvent is highly dependent on the specific reaction step.

  • For the synthesis of the thiazole ring itself, various solvents can be used depending on the method.

  • For the reductive amination, alcoholic solvents like methanol or ethanol are common. For reactions using STAB, dichloromethane (DCM) or dichloroethane (DCE) are often used.

  • For the Gabriel synthesis, polar aprotic solvents like DMF or DMSO are preferred for the alkylation step.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: My final product, the hydrochloride salt, is difficult to crystallize. What can I do?

A3: If your product is an oil, it may be due to impurities.

  • Ensure the free amine is pure before attempting salt formation. Purification of the free amine by column chromatography may be necessary.

  • For salt formation, dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol, and then add a solution of HCl in the same solvent or gaseous HCl.

  • If the salt precipitates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product can also be effective. Sonication can sometimes help induce crystallization. You can also try different solvent systems for the crystallization.

Q4: Are there any specific safety precautions I should take?

A4: Yes, several reagents used in this synthesis are hazardous.

  • 2-Bromothiazole and its derivatives: These are likely to be irritants and harmful if swallowed or inhaled. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organolithium reagents (e.g., n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Hydrazine hydrate: This is a toxic and corrosive substance. Handle with extreme care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Summary and Experimental Protocols

Table 1: Comparison of Synthetic Routes
FeatureReductive Amination RouteGabriel Synthesis Route
Starting Material 2-Bromothiazole-5-carbaldehyde5-(Halomethyl)-2-bromothiazole
Key Intermediates ImineN-Alkylphthalimide
Advantages Fewer steps if starting material is available.High yield of primary amine, avoids over-alkylation.
Disadvantages Potential for side reactions (secondary amine formation, alcohol byproduct).Requires synthesis of the haloalkyl precursor; deprotection can be harsh.
Typical Reagents NH₃ source, NaBH₄/NaBH₃CN/STABPotassium phthalimide, Hydrazine hydrate
Experimental Protocol: Reductive Amination
  • Dissolve 2-bromothiazole-5-carbaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

  • Dissolve the purified amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Visualizing the Workflow

Diagram 1: Reductive Amination Workflow

reductive_amination start 2-Bromothiazole-5-carbaldehyde imine_formation Imine Formation (Ammonia Source) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification salt_formation HCl Salt Formation purification->salt_formation product (2-Bromothiazol-5-yl)methanamine HCl salt_formation->product

Caption: Reductive Amination Workflow

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

troubleshooting_reductive_amination cluster_imine Troubleshooting Imine Formation cluster_reduction Troubleshooting Reduction start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR of aliquot) start->check_imine check_reduction Check Reduction Step start->check_reduction incomplete_imine Incomplete Reaction? check_imine->incomplete_imine hydrolysis Hydrolysis? check_imine->hydrolysis incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction side_products Side Products Formed? (e.g., alcohol, secondary amine) check_reduction->side_products solution_imine1 Increase reaction time/ temperature, add catalyst (e.g., AcOH) incomplete_imine->solution_imine1 Solution solution_hydrolysis1 Add dehydrating agent (e.g., molecular sieves) hydrolysis->solution_hydrolysis1 Solution solution_reduction1 Increase equivalents of reducing agent, change to a stronger reducing agent incomplete_reduction->solution_reduction1 Solution solution_side_products1 Use a milder reducing agent (e.g., STAB), ensure complete imine formation first side_products->solution_side_products1 Solution

Caption: Troubleshooting Low Yield in Reductive Amination

References

Technical Support Center: Purification of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (2-Bromothiazol-5-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable building block. The inherent properties of this molecule—a primary amine, a hydrochloride salt, and a potentially labile bromothiazole ring—present a unique set of purification challenges. This guide provides in-depth, field-tested solutions and protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the purification process. The solutions are based on the chemical principles governing the compound's behavior.

Q1: My final product is an oil or a sticky solid, not a crystalline powder. What went wrong?

A1: This is a frequent issue with amine hydrochloride salts and can stem from several factors:

  • Residual Solvent: The high polarity of the hydrochloride salt can lead to strong interactions with polar solvents like ethanol, isopropanol (IPA), or water, making them difficult to remove.

  • Incomplete Salt Formation: If the protonation of the amine is incomplete, the presence of the free base (which is often an oil) will prevent crystallization.

  • Hygroscopicity: The salt may be absorbing atmospheric moisture.

  • Impurities: Contaminants can act as eutectic melting point depressants, preventing the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Azeotropic Removal of Water: If you suspect water is present, dissolve the material in a suitable solvent like toluene or isopropanol and remove the solvent on a rotary evaporator. Repeating this process can help azeotropically remove residual water.[1]

  • Trituration: Add a non-polar solvent in which the desired salt is insoluble, such as diethyl ether or ethyl acetate.[2] Vigorously stir or sonicate the mixture. This can wash away non-polar impurities and induce precipitation of the salt.

  • Re-acidification: Dissolve the crude material in a minimal amount of an alcohol (e.g., IPA) and add a solution of anhydrous HCl (e.g., HCl in diethyl ether or dioxane). This ensures complete salt formation, often forcing the product to precipitate.[1][3] Cooling in an ice bath or freezer can improve recovery.

Q2: The color of my product is off-white, yellow, or even brown. How can I fix this?

A2: Discoloration is typically a sign of degradation or the presence of chromophoric impurities.

  • Oxidation: Amines and electron-rich heterocyclic systems like thiazoles can be susceptible to air oxidation, forming colored byproducts.[3]

  • Thermal Degradation: Prolonged heating during solvent removal or recrystallization can cause decomposition.

  • Residual Bromine: If the synthesis involved elemental bromine, trace amounts might remain, causing a yellow/brown hue.[4]

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the crude salt in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated charcoal and stir for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal and colored impurities.[2] Be aware that this can sometimes lead to yield loss due to product adsorption.

  • Minimize Heat and Light Exposure: Use a rotary evaporator with a moderately warm water bath and protect the material from direct light, as amino compounds can be light-sensitive.[3]

  • Work Under Inert Atmosphere: If oxidation is a persistent issue, perform purification steps under a nitrogen or argon atmosphere.

Q3: My NMR spectrum shows broad peaks and unidentified signals. What are the likely impurities?

A3: The identity of impurities is highly dependent on the synthetic route. Common possibilities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • De-brominated Product: Reductive cleavage of the C-Br bond.

  • Over-bromination: Formation of di-brominated species, especially if harsh brominating agents were used.[5][6]

  • Solvent Adducts: Stable complexes with purification solvents.

Troubleshooting Steps:

  • Acid-Base Extraction: A powerful technique to separate the basic amine product from neutral or acidic impurities.[7] Convert the hydrochloride salt back to its free base form, extract, and then re-form the salt. (See Protocol 2 for a detailed method).

  • Chromatography of the Free Base: The free base is less polar and more amenable to silica gel chromatography than the salt. Purifying the free base and then converting it back to the hydrochloride salt is a highly effective strategy.[8][9]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to identify the molecular weights of the impurities. This information is crucial for diagnosing the source of the problem.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound: recrystallization or column chromatography?

A1: The optimal method depends on the nature and quantity of the impurities.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of material, especially if the product is already >90% pure. It is often faster and more scalable.

  • Column Chromatography is superior for separating mixtures with multiple components or impurities that have similar solubility to the product. For (2-Bromothiazol-5-yl)methanamine, it is almost always performed on the free base form due to the high polarity and poor chromatographic behavior of the hydrochloride salt on standard silica gel.[8][9]

The most robust purification strategy often involves a combination of techniques, as illustrated in the workflow diagram below.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Salt Formation & Polish Crude Crude Reaction Mixture Basify Basify (e.g., aq. NaHCO3) to pH 8-9 Crude->Basify Extract Extract Free Base (e.g., DCM, EtOAc) Basify->Extract FreeBase Crude Free Base Extract->FreeBase Column Silica Gel Chromatography (DCM/MeOH +/- NH4OH) FreeBase->Column PureBase Pure Free Base Column->PureBase SaltForm Dissolve in Solvent (e.g., IPA) Add HCl solution PureBase->SaltForm Recrystal Recrystallize or Precipitate SaltForm->Recrystal Final Pure Hydrochloride Salt Recrystal->Final

Caption: A robust workflow for purifying (2-Bromothiazol-5-yl)methanamine HCl.

Q2: Can I use reverse-phase chromatography to purify the hydrochloride salt directly?

A2: Yes, this is possible but can be challenging. The highly polar salt may have poor retention on standard C18 columns.[10][11] To achieve separation, you will likely need to use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to keep the amine protonated and improve peak shape. However, removing the acid additive from the final fractions can be difficult. For preparative scale, normal-phase chromatography of the free base is often more practical.

Q3: What are the best solvents for recrystallizing the hydrochloride salt?

A3: The ideal recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[7] For amine hydrochlorides, common choices are:

  • Alcohols: Ethanol, methanol, or isopropanol (IPA) are frequently used. IPA is often a good choice as many salts are less soluble in it than in ethanol, aiding recovery.[2]

  • Solvent/Anti-Solvent Systems: Dissolve the salt in a minimal amount of a polar solvent (like methanol or water) and then slowly add a non-polar "anti-solvent" (like diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Heating to clarify and then cooling slowly can yield high-quality crystals.[2][12]

Solvent SystemSuitabilityCommon Issues
Isopropanol (IPA) Good general-purpose solvent for many HCl salts.May require large volumes; product may oil out if cooled too quickly.
Ethanol (EtOH) High solvating power, useful for very insoluble salts.High solubility can lead to lower recovery.[2]
Methanol/Diethyl Ether Excellent for inducing precipitation.Ether is highly flammable; requires careful handling.
IPA/Ethyl Acetate A safer alternative to ether-based systems.May require significant anti-solvent volume.

Q4: How should I store the final product?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given its potential for hygroscopicity and sensitivity to oxidation, storing it under an inert atmosphere (argon or nitrogen) in a desiccator is recommended for long-term stability.[3]

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Isopropanol (IPA)

This protocol is suitable for material that is already >90% pure and requires a final polishing step.

  • Place the crude hydrochloride salt (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of isopropanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring.

  • Continue to add isopropanol dropwise until the solid completely dissolves. Avoid adding a large excess of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and proceed with the activated charcoal treatment as described in the Troubleshooting section.

  • Once the solid is dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath or a refrigerator (2-8 °C) for at least 1 hour.

  • Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold IPA, followed by cold diethyl ether.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is highly effective for removing neutral or acidic impurities.

  • Dissolve the crude hydrochloride salt in deionized water.

  • Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous phase is ~8-9.

  • Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is more soluble in organic solvents.[7]

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the free base, which may be an oil.

  • At this stage, the free base can be further purified by silica gel chromatography if needed (see Protocol 3).

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., IPA, diethyl ether, or EtOAc).

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl (e.g., 2M HCl in diethyl ether or 1.25M HCl in ethanol) with vigorous stirring.

  • The hydrochloride salt should precipitate. If it does not, cool the solution in an ice bath.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Silica Gel Chromatography of the Free Base

This protocol is used when impurities are not easily removed by extraction or recrystallization.

  • Stationary Phase Selection: Standard silica gel can be used, but its acidic nature can cause peak tailing and yield loss for basic amines.[8][9] Using amine-functionalized silica or deactivating standard silica by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) is highly recommended.[9][13]

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is a common choice. For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the methanol can further improve peak shape and recovery.[8]

  • Procedure: a. Prepare the free base as described in Protocol 2. b. Adsorb the crude free base onto a small amount of silica gel ("dry loading"). c. Load the dried silica onto the top of a prepared chromatography column. d. Elute the column with the chosen mobile phase system, collecting fractions. e. Monitor the fractions by Thin Layer Chromatography (TLC). f. Combine the pure fractions, remove the solvent under reduced pressure, and convert the resulting pure free base to the hydrochloride salt as described in Protocol 2.

Troubleshooting_Decision_Tree start Analyze Crude Product (NMR, LCMS, Appearance) purity Is Purity >95%? start->purity color Is Product Discolored? purity->color Yes acidbase Action: Acid-Base Extraction (Protocol 2) Followed by Chromatography (Protocol 3) purity->acidbase No final Product is Pure color->final No charcoal Action: Charcoal Treatment color->charcoal Yes form Is Product an Oil/Gum? form->final No triturate Action: Triturate with Ether/EtOAc form->triturate Yes recrystal Action: Recrystallize (Protocol 1) recrystal->form charcoal->recrystal triturate->final

References

Technical Support Center: Synthesis of Bromothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic workflows. Here, we address common side reactions, troubleshoot unexpected outcomes, and answer frequently asked questions to help you optimize your reactions for higher yield, purity, and regioselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes and provide actionable, field-proven solutions.

Q1: My reaction produced a mixture of mono- and di-brominated products, with low yield for the desired mono-substituted compound. What went wrong?

This is a classic issue of over-bromination, a common side reaction in the electrophilic aromatic substitution of electron-rich heterocycles like thiazole.

Probable Causes:

  • Excess Brominating Agent : Using more than one stoichiometric equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) can lead to a second bromination event, especially if the first bromine atom does not significantly deactivate the ring.

  • High Reactivity of the Substrate : Thiazole rings substituted with electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups are highly activated, making them susceptible to multiple halogenations.[1][2]

  • Prolonged Reaction Time or Elevated Temperature : Even with correct stoichiometry, allowing the reaction to proceed for too long or at too high a temperature can provide the necessary activation energy for the less favorable second bromination.

Solutions & Protocol:

  • Strict Stoichiometric Control : Carefully control the molar equivalents of your brominating agent. It is often advisable to use slightly less than one equivalent (e.g., 0.95 eq) and accept a small amount of unreacted starting material, which is typically easier to separate than the di-brominated byproduct.

  • Lower the Reaction Temperature : Perform the reaction at 0 °C or even lower (-30 °C) to reduce the reaction rate and improve selectivity for the mono-brominated product.[3]

  • Choose a Milder Brominating Agent : N-Bromosuccinimide (NBS) is generally less reactive and more selective than elemental bromine, making it a better choice for highly activated systems.[3][4]

  • Slow Addition : Add the brominating agent dropwise as a solution in a suitable solvent (e.g., THF, DMF) over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing over-reaction.

Experimental Protocol 1: Selective Monobromination of 2-Aminothiazole

This protocol is adapted for the synthesis of 2-amino-5-bromothiazole, a common building block.

  • Setup : Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid or DMF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.

  • Reagent Preparation : Dissolve N-Bromosuccinimide (NBS) (0.98 eq) in DMF or THF.

  • Reaction : Add the NBS solution dropwise to the cooled thiazole solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[5]

  • Workup : Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]

Troubleshooting Workflow: Over-bromination

G start Problem: Mixture of Mono- and Di-brominated Products cause1 Cause: Excess Brominating Agent? start->cause1 cause2 Cause: Substrate Too Reactive? start->cause2 cause3 Cause: Conditions Too Harsh? start->cause3 sol1 Solution: Use 0.95-1.0 eq of NBS/Br₂ cause1->sol1 Yes sol2 Solution: Use milder agent (NBS instead of Br₂) cause2->sol2 Yes sol3 Solution: Lower temp (0°C) & add reagent slowly cause3->sol3 Yes end Outcome: Improved Yield of Mono-brominated Product sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for over-bromination issues.

Q2: The wrong regioisomer of my bromothiazole was formed. How can I control the position of bromination?

Regioselectivity is governed by the electronic properties of the substituents already on the thiazole ring. Understanding these effects is key to predicting and controlling the outcome.

Probable Causes:

  • Electronic Effects : The thiazole ring has distinct electronic properties. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, especially with an activating group at C2 (like -NH₂).[1] The C2 position can be brominated under certain conditions, sometimes involving a Lewis acid catalyst, which may proceed through an ylid mechanism.[6] The C4 position is typically the least reactive.

  • Steric Hindrance : Bulky groups can block access to adjacent positions, favoring substitution at a less hindered site.

  • Reaction Conditions : The choice of solvent, temperature, and catalyst can dramatically alter the isomeric ratio. For instance, bromination of thiazole in the presence of AlCl₃ can favor substitution at the 2-position, contrary to the typical outcome.[6]

Solutions & Strategy:

  • Substituent-Guided Synthesis : Plan your synthesis around the known directing effects of your substituents. Use this to your advantage to get the desired isomer.

  • Blocking Groups : If a highly activating position needs to be preserved, consider installing a temporary blocking group (e.g., a carboxylic acid), performing the bromination at the next available site, and then removing the blocking group. Decarboxylative bromination is another strategy.[7]

  • Condition Optimization : If literature for your specific substrate is unavailable, screen different conditions (e.g., NBS in THF vs. Br₂ in acetic acid vs. Br₂/AlCl₃ in a non-polar solvent) on a small scale to find the optimal system for your desired isomer.

Table 1: Common Substituent Effects on Thiazole Bromination
Substituent at C2Primary Position of BrominationNotes
-NH₂ (Amino) C5Strongly activating and directing.[1]
-OH (Hydroxy) C5Strongly activating and directing.[2]
-CH₃ (Methyl) C5Weakly activating, directs to C5.[6]
-H (Unsubstituted) C5 or C2Condition-dependent. C5 is often favored, but C2 can be achieved with Lewis acids.[6]
-Br (Bromo) C4 or C5Deactivating. The second bromination is slower; position depends on other substituents.
Q3: My Hantzsch synthesis using a substituted thiourea resulted in a mixture of isomers. Why?

The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide. When using an N-monosubstituted thiourea, the cyclization can proceed via two distinct pathways, leading to isomeric products.

Mechanism & Cause:

An N-monosubstituted thiourea has two different nitrogen atoms that can perform the final cyclization step.

  • Pathway A (Exocyclic N attack) : The unsubstituted nitrogen attacks the carbonyl carbon, leading to a 2-(N-substituted amino)thiazole . This is the typical product under neutral or basic conditions.

  • Pathway B (Endocyclic N attack) : The substituted nitrogen attacks, resulting in a 3-substituted 2-imino-2,3-dihydrothiazole .

The reaction conditions, particularly the pH, can significantly influence which pathway is favored. It has been shown that acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[8]

Hantzsch Synthesis: Isomeric Side Products

Hantzsch cluster_reactants Reactants cluster_products Potential Products alpha-haloketone alpha-haloketone Intermediate Thioether Intermediate alpha-haloketone->Intermediate N-R-thiourea N-Substituted Thiourea N-R-thiourea->Intermediate ProductA 2-(N-substituted amino)thiazole (Pathway A) Intermediate->ProductA Neutral/Basic pH (Exocyclic N attack) ProductB 3-substituted 2-imino- 2,3-dihydrothiazole (Pathway B) Intermediate->ProductB Acidic pH (Endocyclic N attack)

Caption: Isomeric outcomes in the Hantzsch synthesis.

Solutions:

  • Control the pH : To favor the 2-(N-substituted amino)thiazole, run the reaction under neutral or slightly basic conditions, for example in refluxing ethanol.

  • Force the Isomeric Outcome : To intentionally synthesize the 2-imino-2,3-dihydrothiazole, conduct the reaction in a strongly acidic medium, such as a mixture of ethanol and 10M HCl.[8]

  • Purification : If a mixture is unavoidable, the isomers can often be separated by column chromatography. Their spectral properties (especially ¹H NMR signals for the C5-H) are typically distinct enough for characterization.[8]

Frequently Asked Questions (FAQs)

Q: How do I analyze the purity of my final bromothiazole product and identify impurities?

A multi-technique approach is recommended for comprehensive quality control.

  • Chromatography (HPLC, GC) : High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for purity analysis. A well-developed gradient method can separate the starting material, desired product, and common byproducts like over-brominated species. Gas Chromatography (GC) is suitable for volatile and thermally stable thiazoles.[9]

  • Mass Spectrometry (MS) : Coupling HPLC or GC to a mass spectrometer (LC-MS, GC-MS) is invaluable. It not only confirms the mass of the desired product but also provides the mass of impurities, aiding in their identification (e.g., detecting a dibrominated impurity by its characteristic isotopic pattern and higher mass).[9][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling patterns confirm the substitution pattern (regioisomerism). Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.[9]

Experimental Protocol 2: General Purity Analysis by RP-HPLC
  • Sample Preparation : Prepare a stock solution of your crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute further as needed to be within the linear range of the detector.

  • Instrumentation : Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase : A typical starting point is a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Gradient : A common gradient runs from 5-95% B over 15-20 minutes, followed by a hold and re-equilibration. This should be optimized for your specific compound.

  • Detection : Use a Diode Array Detector (DAD) or UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Analysis : Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. Impurity peaks can be collected for further identification by MS or NMR if necessary.[]

Q: What are the primary safety concerns when working with brominating agents?

Safety is paramount. Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. N-Bromosuccinimide (NBS) is a corrosive solid and a lachrymator.

  • Engineering Controls : Always handle these reagents inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (butyl rubber or a suitable laminate), a lab coat, and chemical splash goggles.

  • Quenching : Be prepared to quench any excess brominating agent. A solution of sodium thiosulfate (Na₂S₂O₃) is an effective quenching agent for bromine.

  • Spill Management : Have a spill kit ready that includes an appropriate neutralizer for bromine (like sodium thiosulfate solution).

References

Technical Support Center: A Troubleshooting Guide for Amine Hydrochloride Salt Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently seen promising syntheses stall due to the unique challenges posed by amine hydrochloride salts. While convenient for storage and stability, these salts introduce specific hurdles in reactivity, solubility, and purification that can frustrate even experienced researchers. This guide is structured to address these common issues in a direct, question-and-answer format, moving from the fundamental properties of the starting material to the intricacies of reaction work-up and analysis. My goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed, successful decisions in your own lab.

Section 1: The Starting Material - Reactivity and Solubility

This section addresses the most fundamental challenge: getting the reaction to start. The inherent nature of an amine hydrochloride salt is that of a protonated, stabilized molecule, which is the direct opposite of the reactive, nucleophilic state required for most reactions.

Q1: My reaction won't start. Why is my amine hydrochloride salt unreactive, and how do I fix it?

A1: The core issue is the lack of a free lone pair on the nitrogen atom. In its hydrochloride salt form, the amine's nitrogen is protonated, forming a positively charged ammonium ion (R-NH₃⁺ Cl⁻).[1][2] This protonation neutralizes the lone pair of electrons, which is essential for the amine to act as a nucleophile and attack an electrophile (like an acyl chloride or an alkyl halide).[3][4] Essentially, the reactive part of your molecule is "caged" by a proton.

To initiate the reaction, you must liberate the free, neutral amine (the "free base") by adding a base. This base will deprotonate the ammonium ion, freeing the nitrogen's lone pair and restoring its nucleophilicity.[3] This can be done either as a separate "free-basing" step before the reaction or, more commonly, in situ by adding a suitable base directly to the reaction mixture.

Amine_Activation AmineSalt Amine Hydrochloride Salt (R-NH₃⁺ Cl⁻) Non-Nucleophilic FreeAmine Free Amine (R-NH₂) Nucleophilic AmineSalt->FreeAmine + Base ProtonatedBase Protonated Base (e.g., Et₃NH⁺ Cl⁻) FreeAmine->AmineSalt + HCl Base Added Base (e.g., Et₃N) Base->ProtonatedBase + H⁺

Caption: Equilibrium between the unreactive amine salt and the reactive free amine.

Q2: My amine hydrochloride salt won't dissolve in my reaction solvent. What are my options?

A2: This is a classic "like dissolves like" problem. Amine hydrochlorides are salts with significant ionic character, making them highly polar.[1][5] Consequently, they exhibit poor solubility in common nonpolar or moderately polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[6] Forcing them into solution can be a major challenge. You have several strategic options:

  • Switch to a More Polar Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective at dissolving amine salts. However, be aware that these solvents have high boiling points, which can complicate product isolation.

  • Proceed with a Suspension: In many cases, you do not need full dissolution. You can run the reaction as a heterogeneous suspension. As the small amount of dissolved amine salt is deprotonated and reacts, more of the solid will dissolve to re-establish the equilibrium (Le Châtelier's principle).[7] This approach often works surprisingly well, especially for reactions like acylations.

  • Perform a Separate "Free-Basing" Work-up: Before starting your reaction, you can perform a liquid-liquid extraction. Dissolve the amine salt in water, add a base like NaOH or Na₂CO₃ to deprotonate it, and then extract the liberated free amine into an organic solvent like DCM or ethyl acetate. After drying the organic layer, you can use this solution of the free amine directly. This is a cleaner approach but requires an extra step.

  • Use a Co-solvent: Adding a small amount of a polar co-solvent like methanol can sometimes be enough to bring the salt into solution without drastically changing the overall reaction environment. Caution is advised, as protic solvents like methanol can interfere with highly reactive electrophiles.

Section 2: Reaction Conditions - Base and Solvent Selection

Choosing the right base is the most critical decision when using an amine HCl salt as a starting material. The base must be strong enough to deprotonate the amine but not so reactive that it causes unwanted side reactions with your substrate or reagents.

Q3: How do I choose the correct base for my reaction, and how much should I use?

A3: The choice of base depends on its strength (pKa), steric bulk, and solubility.

  • Stoichiometry is Key: For a reaction where the amine HCl salt is the limiting reagent and one equivalent of acid is produced (e.g., acylation with an acyl chloride), you will need a minimum of two equivalents of base.

    • Equivalent 1: Neutralizes the hydrochloride salt to generate the free amine.[3]

    • Equivalent 2: Scavenges the new molecule of HCl generated during the reaction.[8][9][10] Using only one equivalent is a common mistake that leads to reactions stalling at 50% conversion. It's often wise to use a slight excess (e.g., 2.1-2.2 equivalents).

  • Common Bases:

    • Triethylamine (TEA, Et₃N): A workhorse base. It's inexpensive and effective for most applications. However, being relatively small, it can sometimes act as a nucleophile itself, leading to side products.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): More sterically hindered than TEA due to its isopropyl groups.[11] This bulkiness makes it a very poor nucleophile, which is ideal when you want a base that will only act as a proton scavenger. It's a preferred choice in sensitive reactions like peptide couplings.[11]

    • Inorganic Bases (K₂CO₃, NaHCO₃, Cs₂CO₃): These are solids with limited solubility in many organic solvents.[11] They are often used in biphasic systems or in polar aprotic solvents like DMF. They are particularly useful when a non-nucleophilic, solid base is required, and the resulting inorganic salts can be easily filtered off.[11][12]

    • Pyridine: Can be used as both a base and a solvent. Its nucleophilicity can be exploited, as it can form a reactive intermediate with acyl chlorides. However, it can be difficult to remove during work-up.[8]

BasepKa of Conjugate AcidStructureKey Characteristics & Use Cases
Triethylamine (TEA) ~10.7Et₃NGeneral-purpose, inexpensive acid scavenger. Can sometimes act as a nucleophile.[11]
DIPEA (Hünig's Base) ~11.0(i-Pr)₂EtNSterically hindered, non-nucleophilic.[11] Ideal for amide couplings and preventing side reactions.
Pyridine ~5.2C₅H₅NWeaker base, often used as a catalyst or solvent. Can be difficult to remove.[8]
Potassium Carbonate ~10.3 (pKa of HCO₃⁻)K₂CO₃Insoluble inorganic base. Good for reactions in polar solvents (DMF) or biphasic conditions.[11]

Section 3: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions involving amines. Using an amine hydrochloride salt introduces specific challenges that require careful consideration of the entire reaction system.

Q4: I'm performing an EDC/HBTU amide coupling with my amine HCl salt and getting low yields. What is going wrong?

A4: Low yields in amide couplings with amine salts almost always trace back to issues with basicity, activation, or side reactions. Here is a logical workflow to diagnose the problem:

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling (Amine HCl Salt) CheckBase 1. Check Base Stoichiometry Is Base ≥ 2.0 eq.? Start->CheckBase CheckBaseType 2. Evaluate Base Type Is base non-nucleophilic (e.g., DIPEA)? CheckBase->CheckBaseType Yes IncreaseBase Action: Increase base to 2.1-2.5 equivalents. CheckBase->IncreaseBase No CheckReagents 3. Check Coupling Reagents Are EDC/HBTU and additives (HOBt) fresh? CheckBaseType->CheckReagents Yes SwitchBase Action: Switch from TEA to DIPEA. CheckBaseType->SwitchBase No (Using TEA) CheckOrder 4. Review Order of Addition Is amine added after acid activation? CheckReagents->CheckOrder Yes UseFresh Action: Use fresh, anhydrous coupling reagents. CheckReagents->UseFresh No Success Problem Solved CheckOrder->Success Yes ChangeOrder Action: Pre-activate carboxylic acid with coupling agent for 5-10 min before adding amine + base. CheckOrder->ChangeOrder No IncreaseBase->Success SwitchBase->Success UseFresh->Success ChangeOrder->Success

Caption: Troubleshooting workflow for failing amide coupling reactions.

Detailed Breakdown:

  • Insufficient Base: As discussed in Q3, you need enough base to both free the amine and neutralize the acid byproduct from the coupling. For coupling reagents like HBTU or HATU, an additional equivalent of base is often required for the mechanism, meaning you may need up to 3 equivalents in total.[13]

  • Base-Induced Side Reactions: If you are using a less hindered base like TEA, it could potentially react with your activated carboxylic acid intermediate, consuming it before your desired amine can. Switching to a non-nucleophilic base like DIPEA is a standard troubleshooting step.[11]

  • Reagent Degradation: Carbodiimide coupling reagents like EDC are sensitive to moisture. HOBt and HBTU can also degrade over time. Using fresh, high-quality reagents from a reliable source is critical.

  • Order of Addition: A common and effective protocol is to first activate the carboxylic acid with the coupling reagent (e.g., EDC/HOBt or HBTU) in your solvent for 5-10 minutes.[14] Then, add your amine hydrochloride salt along with the base. This ensures the activated ester is formed and ready to react as soon as the nucleophilic free amine is generated. Adding all components at once can sometimes lead to competing decomposition pathways.

Section 4: Work-up and Purification

The presence of the hydrochloride salt and the required stoichiometric base introduces specific impurities that must be removed. A properly designed aqueous work-up is essential for obtaining clean crude product.

Q5: What is the correct aqueous work-up procedure for a reaction that started with an amine HCl salt?

A5: The goal is to use acid-base chemistry to shuttle unwanted materials into the aqueous layer, leaving your desired product in the organic layer.[15][16] The standard procedure assumes your final product is neutral and stable to dilute acid.

Standard Work-up Protocol (for Neutral Products):

  • Dilute: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). This step protonates and removes any unreacted starting amine and the tertiary amine base (e.g., TEA, DIPEA), making them water-soluble ammonium salts.[17] Repeat this wash once or twice.

  • Base Wash: Wash the organic layer with a weak base solution (e.g., saturated aqueous NaHCO₃). This removes any unreacted carboxylic acid and acidic byproducts from the coupling reagents (e.g., HOBt).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase and break up any emulsions.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.

If your desired product is a basic amine, the strategy is inverted. You would first wash with a base (NaHCO₃) to remove acidic impurities. Then, you can extract your product from the organic layer into an acidic aqueous layer. After discarding the organic layer containing neutral impurities, you would re-basify the aqueous layer (e.g., with 2M NaOH) and extract your purified free amine product back into a fresh organic solvent.[17]

Section 5: Reaction Monitoring and Analysis

Effectively monitoring your reaction is key to knowing when it's complete and avoiding the formation of degradation products.

Q6: How can I effectively monitor the progress of my reaction when my starting material is an amine hydrochloride salt?

A6: Monitoring these reactions can be tricky.

  • Thin-Layer Chromatography (TLC): The amine hydrochloride starting material is highly polar and will likely streak or remain at the baseline of a standard silica gel TLC plate. Therefore, you should not monitor the disappearance of the starting material spot. Instead, monitor the appearance of the product spot. If your product is significantly less polar, it will have a clear Rf value. Stains can be very helpful; for example, a ninhydrin stain can visualize a primary or secondary amine product.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most reliable method. LC-MS can easily separate the polar starting material from the product and provide mass confirmation for both, giving you an unambiguous view of the reaction's progress.[19] It is the gold standard for monitoring these types of reactions in drug development.

  • Gas Chromatography (GC): For volatile amines, GC can be used. This often requires derivatization or regeneration of the free amine from its salt form prior to injection, for which specific methods have been developed.[20][21]

By understanding the fundamental chemistry of amine salts and anticipating the common pitfalls, you can design robust experiments and efficiently troubleshoot any issues that arise.

References

Technical Support Center: Optimizing the Synthesis and Purification of (2-Bromothiazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2-Bromothiazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and practical insights to help you improve both the yield and purity of your product.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Phase: Reductive Amination

A common and efficient method for the synthesis of (2-Bromothiazol-5-yl)methanamine is the reductive amination of 2-bromothiazole-5-carbaldehyde. This typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.

Question: My reductive amination reaction shows low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a reductive amination can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Inefficient Imine Formation: The initial step of imine formation is crucial and reversible.[1] To drive the equilibrium towards the imine, consider the following:

    • Use of a Dehydrating Agent: The formation of an imine from an aldehyde and an amine releases a molecule of water. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can sequester this water and push the reaction forward.

    • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.

    • pH Control: The rate of imine formation is often pH-dependent. For many reductive aminations, a slightly acidic medium (pH 4-6) is optimal to catalyze the reaction without deactivating the amine nucleophile.[2]

  • Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination.

    • Sodium Borohydride (NaBH₄): This is a cost-effective reducing agent, but it can also reduce the starting aldehyde.[3] Therefore, it is typically added after a sufficient period has been allowed for imine formation.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the imine over the aldehyde, especially at a controlled pH.[2] However, it is toxic and generates cyanide waste.

    • Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that is often preferred for reductive aminations.[3][4] It is particularly effective and tolerates a wide range of functional groups.

  • Reaction Conditions:

    • Temperature: While imine formation can sometimes be accelerated by gentle heating, the subsequent reduction is typically carried out at room temperature or below to minimize side reactions.

    • Solvent: Protic solvents like methanol or ethanol are commonly used, especially with NaBH₄.[3] Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often used with STAB.[4]

Question: I am observing significant amounts of a di-alkylated or tri-alkylated amine impurity. How can I prevent this?

Answer: Over-alkylation is a common side reaction in reductive aminations, especially when using a primary amine as the starting material. To minimize this:

  • Control Stoichiometry: Use a significant excess of the ammonia source relative to the aldehyde. This will statistically favor the formation of the primary amine.

  • Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thereby reducing the likelihood of the newly formed primary amine reacting further.

Question: My final product is contaminated with unreacted aldehyde. How can I remove it?

Answer: Unreacted aldehyde can often be removed during the work-up and purification steps:

  • Bisulfite Adduct Formation: Aldehydes can form water-soluble bisulfite adducts. Washing the organic extract with an aqueous solution of sodium bisulfite can help remove residual aldehyde.

  • Chromatography: If the aldehyde persists, column chromatography on silica gel can be an effective purification method.

  • Recrystallization: Careful selection of a recrystallization solvent can often leave the more soluble aldehyde impurity in the mother liquor.

Purification Phase: Crystallization of the Hydrochloride Salt

Converting the free amine to its hydrochloride salt is a common and effective method for purification, as salts often have better crystallization properties than the free base.[5]

Question: My this compound fails to crystallize and instead "oils out". What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the presence of impurities or a suboptimal choice of solvent. Here are some strategies to induce crystallization:

  • Solvent System Modification:

    • Increase Solvent Polarity: Amine hydrochlorides are salts and are therefore more polar than their free-base counterparts. If you are using a relatively non-polar solvent, try a more polar one. Alcohols like ethanol or isopropanol are often good choices.

    • Use a Co-solvent System: A mixture of two miscible solvents, one in which the compound is soluble (e.g., methanol, ethanol) and one in which it is less soluble (e.g., diethyl ether, ethyl acetate, hexanes), can be very effective. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid. Gentle warming should redissolve the solid, and upon slow cooling, crystals should form.[6]

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Ensure Purity: If oiling out persists, it may be due to significant impurities. Consider an additional purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Question: How do I choose the best solvent for recrystallizing my amine hydrochloride?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, which are polar salts, polar solvents are generally a good starting point.

Solvent ClassExamplesPolaritySuitability for Amine Hydrochlorides
Protic Solvents Water, Methanol, Ethanol, IsopropanolHighOften good solvents, but solubility might be high even at room temperature. A co-solvent is often needed.
Aprotic Polar Solvents Acetonitrile, AcetoneMedium-HighCan be effective, sometimes in combination with a less polar co-solvent.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low-MediumGenerally used as the "poor" solvent or "anti-solvent" in a co-solvent system.
Esters Ethyl acetateMediumCan be a good "poor" solvent in a co-solvent system with an alcohol.
Hydrocarbons Hexanes, HeptaneLowTypically used as the "poor" solvent to induce precipitation from a more polar solvent.

It is always recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable system for your specific compound.

Experimental Protocols

The following protocols are provided as a general guide. Researchers should optimize the conditions based on their specific laboratory setup and the purity of their starting materials.

Protocol 1: Synthesis of (2-Bromothiazol-5-yl)methanamine via Reductive Amination

This protocol describes a general procedure for the reductive amination of 2-bromothiazole-5-carbaldehyde using sodium borohydride.

Materials:

  • 2-Bromothiazole-5-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromothiazole-5-carbaldehyde (1.0 eq) in methanol.

  • Add a solution of ammonium acetate (5-10 eq) or aqueous ammonia (excess) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Bromothiazol-5-yl)methanamine.

Protocol 2: Purification by Formation and Recrystallization of the Hydrochloride Salt

Materials:

  • Crude (2-Bromothiazol-5-yl)methanamine

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/diethyl ether)

Procedure:

  • Dissolve the crude (2-Bromothiazol-5-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring. Alternatively, bubble HCl gas through the solution, or add a slight excess of concentrated aqueous HCl if using a solvent in which the salt is not immediately soluble.

  • The hydrochloride salt should precipitate as a solid. If it oils out, try adding a less polar co-solvent like hexanes.

  • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.

  • To recrystallize, dissolve the crude hydrochloride salt in a minimal amount of a hot suitable solvent (e.g., ethanol or isopropanol).

  • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the flask or adding a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizing the Workflow and Troubleshooting

Synthesis and Purification Workflow

workflow start Start: 2-Bromothiazole-5-carbaldehyde imine_formation Imine Formation (Ammonia Source) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup free_amine Crude Free Amine workup->free_amine salt_formation Salt Formation (HCl) free_amine->salt_formation crude_hcl Crude HCl Salt salt_formation->crude_hcl recrystallization Recrystallization crude_hcl->recrystallization final_product Pure (2-Bromothiazol-5-yl)methanamine HCl recrystallization->final_product

Caption: Overall workflow for the synthesis and purification.

Troubleshooting Low Yield

troubleshooting start Low Yield of Final Product check_conversion Check Conversion of Starting Aldehyde start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Poor high_conversion High Conversion check_conversion->high_conversion Good check_imine Optimize Imine Formation (Add dehydrating agent, adjust pH) low_conversion->check_imine check_reductant Consider Alternative Reducing Agent (e.g., STAB) low_conversion->check_reductant check_workup Review Work-up Procedure (Check for product loss in aqueous layers) high_conversion->check_workup check_purification Optimize Purification (Review recrystallization solvent and technique) high_conversion->check_purification

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Stability and Handling of (2-Bromothiazol-5-yl)methanamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Bromothiazol-5-yl)methanamine hydrochloride. Its purpose is to address common stability challenges encountered in solution, offering troubleshooting strategies and validated protocols to ensure experimental integrity and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the fundamental chemical properties of this compound that govern its stability in experimental settings.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by five factors: pH, light exposure, temperature, the presence of oxidizing agents, and the choice of solvent. The molecule contains several reactive moieties: a brominated thiazole ring, which is susceptible to nucleophilic substitution and photolytic cleavage, and a primary amine hydrochloride, whose stability is highly pH-dependent.[1][2][3]

Q2: Why is pH control so critical for this compound's stability and solubility?

As an amine hydrochloride, the compound exists in a pH-dependent equilibrium between its protonated, water-soluble salt form (R-CH₂NH₃⁺Cl⁻) and its neutral, less soluble free base form (R-CH₂NH₂).[4][5]

  • In acidic to neutral solutions (pH < 7): The equilibrium favors the protonated ammonium salt. This form is generally more chemically stable and possesses higher aqueous solubility.

  • In basic solutions (pH > 7): The equilibrium shifts towards the neutral free base. The lone pair of electrons on the nitrogen becomes available, making the molecule more nucleophilic and potentially more reactive. Furthermore, the free base is often significantly less soluble in aqueous media, which can lead to precipitation.[4][5] Therefore, maintaining a slightly acidic to neutral pH is crucial for both stability and ensuring the compound remains in solution.

Q3: Is this compound light-sensitive?

Yes, significant light sensitivity should be assumed. Heterocyclic compounds containing a carbon-bromine bond are often susceptible to photodegradation.[3] Exposure to UV or even high-intensity visible light can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways, or increase the electrophilicity of the thiazole ring, promoting unwanted side reactions.[6][7] All solutions should be rigorously protected from light.[8][9]

Q4: What are the likely degradation pathways and potential products?

While specific degradation pathways for this exact molecule require experimental confirmation, based on the chemistry of related 2-aminothiazoles and brominated heterocycles, the following pathways are plausible[2][10][11]:

  • Hydrolysis: Under strongly acidic or, more likely, basic conditions, the C2-bromine atom can be displaced by a hydroxyl group to form (2-hydroxythiazol-5-yl)methanamine. The thiazole ring itself can also undergo hydrolytic cleavage under harsh conditions.[2][11]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, disrupting the ring's aromaticity.[10]

  • Photodegradation: Light exposure can lead to debromination or complex molecular rearrangements, resulting in a variety of byproducts.[3]

Q5: What is the recommended solvent for preparing a stock solution?

For initial stock solutions, using a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents minimize the risk of hydrolysis. For applications where these solvents are incompatible, anhydrous methanol or ethanol can be used. Stock solutions should be prepared at a high concentration (e.g., 10-50 mM), aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored protected from light at -20°C or -80°C. Subsequent dilutions into aqueous buffers for experiments should be done immediately before use.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: A precipitate forms after diluting my stock solution into an aqueous buffer.
  • Potential Cause 1: pH-Induced Precipitation. The pH of your final aqueous solution is too high (basic or near-neutral), causing the conversion of the soluble hydrochloride salt to the less soluble free base.[5]

    • Troubleshooting Steps:

      • Measure the pH of the final solution after adding the compound.

      • If the pH is >7.0, remake the solution using a buffer with a lower pH (e.g., pH 4-6).

      • Ensure the buffering capacity is sufficient to handle the addition of the compound, which may be dissolved in a basic solvent like DMSO.

  • Potential Cause 2: Poor Compound Solubility. The intrinsic solubility of the hydrochloride salt in your specific buffer system is being exceeded.

    • Troubleshooting Steps:

      • Decrease the final concentration of the compound in the solution.

      • Incorporate a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol into your final aqueous buffer to increase solubility.

      • Perform a formal solubility test to determine the compound's solubility limit in your chosen buffer system.

Issue 2: My experimental results are inconsistent, or I observe a loss of compound activity over time.
  • Potential Cause 1: Chemical Degradation. The compound is degrading in your solution due to hydrolysis or oxidation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock aliquot immediately before an experiment. Do not store dilute aqueous solutions for extended periods.

      • Control Temperature: Keep solutions on ice during the experiment whenever possible.

      • Prevent Oxidation: If oxidative degradation is suspected, prepare buffers using water that has been degassed by sparging with nitrogen or argon.

  • Potential Cause 2: Photodegradation. The compound is being degraded by ambient or experimental light sources.

    • Troubleshooting Steps:

      • Use Protective Containers: Store and handle all solutions in amber glass vials or tubes.

      • Shield from Light: If clear containers must be used, wrap them completely in aluminum foil.[8]

      • Minimize Exposure: Turn off unnecessary lights in the laboratory or work in a darkened area when handling the compound.

Issue 3: I see new, unexpected peaks in my HPLC or LC-MS analysis.
  • Potential Cause: Degradation has occurred. The new peaks represent degradation products.

    • Troubleshooting Steps:

      • Analyze a Control: Immediately analyze a freshly prepared sample to confirm the purity of your stock solution.

      • Identify the Stress Factor: Use the Forced Degradation Study Workflow (Protocol 3) below to systematically determine if the degradation is caused by acid, base, oxidation, heat, or light.

      • Characterize Degradants: Use LC-MS/MS to obtain mass data on the unknown peaks, which can help elucidate their structures and confirm the degradation pathway.[2]

Section 3: Protocols and Methodologies

These protocols provide standardized procedures for handling, analyzing, and testing the stability of this compound.

Protocol 1: Recommended Stock Solution Preparation and Storage
  • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a controlled environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex thoroughly until all solid is dissolved.

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Example Stability-Indicating HPLC Method

This is a general-purpose gradient method that should be optimized for your specific instrumentation and potential degradation products.[2]

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 5% B and re-equilibrate for 5 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determined λmax of the compound)
Column Temperature 30°C
Injection Volume 10 µL
Protocol 3: Forced Degradation Study Workflow

This study is essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.[2]

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This is your unstressed control.

  • Set up Stress Conditions in separate amber vials:

    • Acid Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.[9] Keep a dark control sample wrapped in foil at the same temperature.

  • Neutralize Samples: Before analysis, neutralize the acid and base hydrolysis samples.

  • Analyze Samples: Analyze all stressed samples and the unstressed control using the HPLC method (Protocol 2).

  • Evaluate Results: Compare the chromatograms. Note the percentage loss of the parent peak and the appearance of new peaks (degradants) under each condition. This will reveal if the compound is labile to acid, base, oxidation, heat, or light.

Section 4: Visual Guides

Diagram 1: Troubleshooting Logic Flow

G start Inconsistent Results or Precipitate Observed check_precipitate Is there a precipitate? start->check_precipitate check_purity Are there new peaks in HPLC/LC-MS? start->check_purity ph_check Measure pH of final solution check_precipitate->ph_check degradation_check Degradation Suspected check_purity->degradation_check ph_high pH > 7.0? ph_check->ph_high Yes ph_ok pH <= 7.0 ph_check->ph_ok No adjust_ph ACTION: Use lower pH buffer ph_high->adjust_ph solubility_issue Potential Solubility Issue ph_ok->solubility_issue adjust_conc ACTION: Lower concentration or add co-solvent solubility_issue->adjust_conc light_check Are solutions protected from light? degradation_check->light_check light_yes Yes light_check->light_yes Yes light_no No light_check->light_no No fresh_check Are solutions prepared fresh daily? light_yes->fresh_check protect_light ACTION: Use amber vials / foil light_no->protect_light fresh_yes Yes fresh_check->fresh_yes Yes fresh_no No fresh_check->fresh_no No forced_degradation ACTION: Perform Forced Degradation Study (Protocol 3) fresh_yes->forced_degradation prepare_fresh ACTION: Prepare fresh solutions from frozen stock fresh_no->prepare_fresh

Caption: A flowchart for troubleshooting common experimental issues.

Diagram 2: Potential Degradation Pathways

G cluster_products Potential Degradation Products Parent (2-Bromothiazol-5-yl)methanamine (Parent Compound) Hydrolysis 2-Hydroxythiazole Derivative (C-Br Cleavage) Parent->Hydrolysis H₂O (pH > 7) Oxidation Thiazole S-Oxide (Sulfur Oxidation) Parent->Oxidation Oxidant (e.g., H₂O₂) Photo Debrominated Product & Other Rearrangements Parent->Photo UV / Vis Light

Caption: Conceptual diagram of potential degradation pathways.

Section 5: Data Summary

Table 1: Illustrative Forced Degradation Results

The following table summarizes expected outcomes from a forced degradation study based on the known chemistry of similar compounds. Actual results must be determined experimentally.

Stress ConditionExpected % DegradationPotential Major Degradant(s)
0.1 M HCl, 60°C, 24h Low (< 5%)Minimal degradation expected.
0.1 M NaOH, 60°C, 24h Moderate to High (> 20%)Hydrolysis product (C-Br cleavage).
3% H₂O₂, RT, 24h Moderate (> 15%)Oxidized products (e.g., S-oxide).
Heat (60°C), 48h Low to Moderate (5-15%)Thermally induced hydrolysis/oxidation.
Photolysis High (> 30%)Debrominated product and others.

References

Technical Support Center: Deprotection of Boc-(2-bromothiazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the deprotection of Boc-(2-bromothiazol-5-yl)methanamine. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of complex heterocyclic molecules. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to ensure the successful deprotection of your target compound while preserving the integrity of the sensitive 2-bromothiazole moiety.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Boc deprotection, and which is most suitable for my 2-bromothiazole substrate?

The most common methods for Boc deprotection involve acidic hydrolysis.[1] The two primary choices are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1][2]

  • Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), often in a 1:1 or 1:4 ratio.[3][4] This method is generally fast and efficient, often reaching completion within 30 minutes to a few hours at room temperature.[3]

  • Hydrochloric Acid (HCl): Usually employed as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[3][5] This can be a more potent acidic system than TFA/DCM and is a good alternative if the reaction with TFA is sluggish.[6]

For (2-bromothiazol-5-yl)methanamine, the primary concern is the stability of the 2-bromothiazole ring under strong acidic conditions. While thiazoles are generally stable, prolonged exposure to harsh acids could potentially lead to degradation. Therefore, it is crucial to monitor the reaction closely and use the mildest effective conditions.

Recommendation: Start with TFA in DCM at 0 °C and allow the reaction to warm to room temperature, monitoring progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If this proves ineffective, HCl in dioxane is a viable alternative.

Q2: How do I monitor the progress of the deprotection reaction?

Effective reaction monitoring is critical to prevent over-exposure to acidic conditions and the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value.[6][7] Staining with ninhydrin can help visualize the primary amine product.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the disappearance of the starting material and the appearance of the product's mass peak.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative analysis, allowing you to assess the purity of the final product and quantify any impurities.[7] The Boc-protected starting material will have a longer retention time on a reverse-phase column than the more polar deprotected amine.[7]

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?

This is a classic side reaction in Boc deprotection. The acidic cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[8][9] This electrophile can then alkylate any nucleophilic sites on your starting material or product, a reaction known as tert-butylation.[6][10] Electron-rich aromatic rings, like the thiazole ring, can be susceptible to this side reaction.[8]

Solution: Use a Scavenger. The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture.[6][8] Scavengers are molecules that are more reactive towards the tert-butyl cation and will "trap" it before it can react with your compound.[8]

Common Scavengers Function Typical Concentration
Triethylsilane (TES) Traps tert-butyl cation5-10 equivalents
Triisopropylsilane (TIPS) Traps tert-butyl cation5-10 equivalents
Thioanisole Protects sulfur-containing groups and traps t-Bu⁺5-10 equivalents
Anisole Protects electron-rich aromatic rings5-10 equivalents

Recommendation: For your 2-bromothiazole substrate, a combination of triethylsilane and anisole would be a good starting point to mitigate potential tert-butylation of the thiazole ring.

Troubleshooting Guide
Problem 1: The deprotection reaction is slow or incomplete.

If you find your reaction is not proceeding to completion under standard TFA/DCM conditions, consider the following:

  • Increase TFA Concentration: Gradually increase the volume percentage of TFA in the reaction mixture.[11]

  • Elevate Temperature: Gently warming the reaction mixture may increase the rate of deprotection. However, proceed with caution to avoid degradation of the sensitive 2-bromothiazole moiety.

  • Switch to a Stronger Acid System: As mentioned, 4M HCl in dioxane is a more potent deprotection reagent and can be effective when TFA fails.[6][12]

Problem 2: My product appears to be degrading. The yield is low, and I see multiple spots on my TLC plate.

Degradation of the 2-bromothiazole ring is a significant concern. Thiazolidine derivatives, structurally related to thiazoles, have shown lability under weakly acidic conditions (pH 3-5).[13]

dot

Caption: Potential pathways during acidic deprotection.

Solutions: If you suspect product degradation, it's time to explore milder, alternative deprotection strategies that avoid strong acids.[2]

  • Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can cleave the Boc group under non-protic conditions.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or methanol can effect deprotection without any acid catalyst.[2][6] This method has been shown to be effective for various N-Boc protected amines.[14]

  • Oxalyl Chloride in Methanol: This is a mild and efficient method for deprotecting a wide range of N-Boc substrates, including those with acid-labile functional groups.[15][16] The reaction typically proceeds at room temperature.[15]

Problem 3: I'm having difficulty with the work-up. My product is water-soluble, or I'm struggling to remove the TFA salt.

The deprotected amine is often obtained as a TFA or HCl salt, which can sometimes complicate purification.

  • Standard Work-up: The typical procedure involves removing the acid and solvent under reduced pressure, followed by partitioning between an organic solvent (like ethyl acetate or DCM) and a basic aqueous solution (like saturated sodium bicarbonate) to neutralize the acid and extract the free amine.[3][7]

  • For Water-Soluble Amines: If your product has high water solubility, extraction can be challenging.

    • Ion-Exchange Resin: Using a basic resin like Amberlyst A-21 can be an effective way to neutralize the acid and isolate the free amine without an aqueous work-up.[17]

    • Lyophilization: If the product is isolated as a salt, lyophilization can be a good method for removing residual water.

  • Avoiding Emulsions: If emulsions form during the basic wash, adding brine can help to break them.

Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavengers

dot

TFA_Deprotection_Workflow Start Dissolve Boc-protected amine in anhydrous DCM (0.1-0.5 M) Cool Cool solution to 0 °C Start->Cool AddScavenger Add scavenger(s) (e.g., TES, Anisole) Cool->AddScavenger AddTFA Add TFA dropwise (25-50% v/v) AddScavenger->AddTFA React Stir at 0 °C to RT for 1-4 h AddTFA->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Proceed to Work-up Monitor->Workup Reaction Complete Concentrate Concentrate in vacuo Workup->Concentrate Extract Dissolve in EtOAc, wash with sat. NaHCO₃ (aq) and brine Concentrate->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate Extract->Dry Product Isolated Free Amine Dry->Product

Caption: Workflow for TFA-mediated Boc deprotection.

  • Dissolution: Dissolve the Boc-protected (2-bromothiazol-5-yl)methanamine in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition: Add triethylsilane (5 eq.) and anisole (5 eq.).

  • TFA Addition: Add Trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v).[3]

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 1-4 hours.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[3]

    • Dissolve the residue in ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[3]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This method is particularly useful for substrates sensitive to strong acids.[15]

  • Dissolution: In a dry round-bottom flask, dissolve the Boc-protected amine (1 equiv.) in methanol.[15]

  • Reagent Addition: Add oxalyl chloride (3 equiv.) dropwise to the solution at room temperature.[15] A slight exotherm may be observed.[15]

  • Reaction: Stir the mixture at room temperature for 1-4 hours.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS.[15]

  • Work-up:

    • Upon completion, quench the reaction by slowly adding deionized water.[15]

    • Extract the product with dichloromethane.[15]

    • Wash the organic layer with deionized water.[15]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[15]

    • Further purification by flash column chromatography may be necessary.[15]

References

managing hygroscopic nature of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Managing Hygroscopic Amine Hydrochloride Salts. As a Senior Application Scientist, I've designed this guide to provide you with both foundational knowledge and advanced troubleshooting techniques. Amine hydrochloride salts are crucial in pharmaceutical development, but their tendency to absorb atmospheric moisture—their hygroscopic nature—can introduce significant challenges, from handling and weighing inaccuracies to compromised stability and efficacy.[1][2][3][4]

This center is structured to address your needs proactively. We'll start with frequently asked questions for rapid problem-solving, then move into comprehensive troubleshooting guides that delve into the science behind the issues and provide validated protocols. Our goal is to empower you with the expertise to anticipate, diagnose, and resolve the challenges posed by these materials.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: My amine hydrochloride salt has turned into a solid clump in its container. What happened and can I still use it?

A1: This is a classic sign of moisture absorption, a common issue with hygroscopic materials.[1][4] When the salt absorbs water from the air, it can lead to physical changes like clumping, caking, or even deliquescence (dissolving in the absorbed water).[4] The usability of the clumped material depends on the stability of your specific compound in the presence of water. Water can initiate chemical degradation, such as hydrolysis, or cause changes in the material's crystalline form.[2][4][5]

  • Immediate Action: Before use, you must reassess the material's purity and water content.

  • Recommendation: Perform a water content analysis, preferably using Karl Fischer titration for accuracy.[5][6][] Depending on the results and the sensitivity of your application, you may also need to re-qualify the material for purity and identity.

Q2: What are the ideal storage conditions for a newly received hygroscopic amine hydrochloride salt?

A2: Proper initial storage is critical to prevent moisture-related issues.

  • Primary Container: Always keep the salt in its original, tightly sealed container. If you need to use a different container, ensure it is airtight and made of a non-reactive material. For highly sensitive materials, consider packaging with a low moisture vapor transmission rate (MVTR).[8][9][10]

  • Environment: Store the container in a desiccator or a controlled low-humidity environment, such as a glove box or a dry room with relative humidity (RH) ideally below 40%.[11][12]

  • Temperature: Maintain a consistent room temperature (typically 15-25°C) as specified on the product's Certificate of Analysis.[11] Temperature fluctuations can cause condensation inside the container, exacerbating moisture problems.

Q3: How should I handle the salt during weighing and transfer to minimize moisture exposure?

A3: Minimize exposure time to the ambient environment.

  • Environment: Whenever possible, handle the material in a low-humidity environment like a glove box.

  • Speed and Efficiency: If a controlled environment is unavailable, work quickly. Have all your equipment ready before opening the container. Use a weighing bottle with a stopper to minimize exposure during transfer to the balance.

  • Equilibration: Allow the container to reach ambient temperature before opening to prevent condensation from forming on the cold powder.

Analytical Challenges

Q4: My assay results for the amine hydrochloride salt are consistently low and variable. Could this be related to its hygroscopicity?

A4: Absolutely. If you are weighing a specific mass of the salt for your assay, the absorbed water contributes to the total weight. This means you are using less of the active pharmaceutical ingredient (API) than intended, leading to artificially low and inconsistent assay results.[13]

  • Solution: Always determine the water content of the salt just before or concurrent with your assay preparation. The most reliable method for this is Karl Fischer titration.[5][6][] You can then correct the weighed amount for its water content to determine the true mass of the anhydrous salt.

Q5: What is the difference between "Loss on Drying" (LOD) and Karl Fischer titration for determining water content? Which one should I use?

A5: While both methods assess moisture, they are fundamentally different.

  • Loss on Drying (LOD): This is a thermogravimetric method that measures the loss of mass of a sample upon heating.[14] It is non-specific and will measure the loss of any volatile components, including residual solvents, not just water.

  • Karl Fischer (KF) Titration: This is a chemical method based on a reaction that is specific to water.[5][6][15][16] It is the preferred and more accurate method for determining water content in drug substances.[5][]

  • Recommendation: Use Karl Fischer titration for an accurate determination of water content.[5][6][] LOD can be useful if you need to determine the total volatile content.

Troubleshooting Guides

This section provides in-depth solutions to more complex problems you might encounter.

Guide 1: Inaccurate and Irreproducible Weighing

Issue: You are unable to obtain a stable weight for your amine hydrochloride salt, or repeated weighings of what should be the same amount of material give different results.

Root Cause Analysis: The continuous absorption of atmospheric moisture by the hygroscopic salt causes its mass to increase during the weighing process. The rate of this change is dependent on the ambient relative humidity and the intrinsic properties of the salt.

Workflow for Accurate Weighing:

Caption: Workflow for Accurate Weighing of Hygroscopic Salts.

Detailed Protocol:

  • Environmental Control: If available, use a glove box or a balance with a draft shield that can be purged with dry nitrogen. This is the most effective way to minimize moisture uptake.

  • Temperature Equilibration: Before opening, always allow the sealed container of the salt to equilibrate to the temperature of the weighing environment for at least 30-60 minutes. This prevents condensation of moisture onto the cool powder.

  • Rapid Weighing: If a controlled humidity environment is not available, perform the weighing as quickly as possible. Have your spatula, weighing paper or boat, and receiving vessel ready.

  • Use of a Weighing Vessel: For analytical purposes, it is best to weigh the salt in a tared, sealable vessel (like a vial with a screw cap). This allows you to get an accurate weight without the influence of ongoing moisture absorption.

Guide 2: Characterizing the Hygroscopic Profile of a New Amine Hydrochloride Salt

Issue: You have a new amine hydrochloride salt and need to understand its sensitivity to moisture to establish appropriate handling, storage, and formulation strategies.

Root Cause Analysis: The hygroscopicity of a material is an intrinsic physicochemical property. It's crucial to quantify this behavior to predict how the material will perform under different environmental conditions. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this characterization.[17][18]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption-desorption isotherm of the amine hydrochloride salt, which shows the equilibrium water content at various relative humidity (RH) levels.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the dry salt (typically 5-20 mg) onto the DVS instrument's microbalance.

  • Drying Step: Start the experiment with a drying step, typically at 0% RH at a constant temperature (e.g., 25°C), until the sample mass stabilizes. This establishes the initial dry weight.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample's mass equilibrates (i.e., the rate of mass change is below a set threshold).[19]

  • Desorption Phase: After reaching the maximum RH, decrease the RH in the same stepwise manner back to 0% to measure the desorption isotherm.

  • Data Analysis: The resulting data is plotted as the percentage change in mass versus RH. This plot is the sorption-desorption isotherm.

Interpreting the DVS Isotherm:

Hygroscopicity Classification (based on European Pharmacopoeia) Mass Increase (at 25°C and 80% RH)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This table provides a general classification. The specific behavior of your material will be detailed in the isotherm.[19]

Visualization of DVS Workflow:

References

Technical Support Center: Scaling Up the Synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Bromothiazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-step synthesis of this important pharmaceutical building block. Our goal is to equip you with the necessary knowledge to not only successfully synthesize the target molecule but also to understand the critical parameters for scaling up the process efficiently and safely. (2-Bromothiazol-5-yl)methanamine is a key intermediate in the preparation of various therapeutic agents, including kinase inhibitors.[1]

I. Synthetic Overview: A Retrosynthetic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. A common and logical synthetic strategy involves the formation of a key intermediate, 2-bromothiazole-5-carbaldehyde, followed by reductive amination and subsequent hydrochloride salt formation.

Below is a visual representation of a typical synthetic workflow:

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation & Protection cluster_2 Stage 3: Deprotection & Salt Formation A 2-Aminothiazole B 2-Amino-5-bromothiazole A->B Bromination C 2-Bromothiazole B->C Diazotization & Sandmeyer Reaction D 2-Bromothiazole-5-carbaldehyde C->D Formylation E N-Boc-(2-Bromothiazol-5-yl)methanamine D->E Reductive Amination (with Boc-amine source or subsequent protection) F (2-Bromothiazol-5-yl)methanamine E->F N-Boc Deprotection G This compound F->G HCl Salt Formation

Caption: A general workflow for the synthesis of this compound.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Stage 1: Precursor Synthesis (2-Bromothiazole-5-carbaldehyde)

Question 1: My bromination of 2-aminothiazole is giving a low yield and multiple products. What's going wrong?

  • Potential Cause: The thiazole ring is susceptible to over-bromination, and the reaction conditions are not optimized. The choice of brominating agent and solvent is critical. Thiazoles undergo electrophilic substitution, with the C5 position being particularly reactive, especially with an activating amino group at C2.[2]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). An excess can lead to di- and tri-brominated species.

    • Solvent Selection: Acetic acid is a common solvent for the bromination of 2-aminothiazole.[3] Alternatively, a less polar solvent like dichloromethane (DCM) with NBS can offer better control.

    • Temperature Management: Perform the reaction at a low temperature (0-5 °C) to control the reaction rate and minimize side product formation.

    • Purification: The product, 2-amino-5-bromothiazole, may require careful purification by column chromatography or recrystallization to remove impurities before proceeding to the next step.

Question 2: The Sandmeyer reaction to convert 2-amino-5-bromothiazole to 2-bromothiazole is sluggish and gives a poor yield. How can I improve this?

  • Potential Cause: The diazotization and subsequent copper-mediated substitution (Sandmeyer reaction) are sensitive to temperature and the purity of the starting material. Incomplete diazotization or premature decomposition of the diazonium salt can significantly lower the yield.

  • Troubleshooting Steps:

    • Diazotization Conditions: Ensure the complete dissolution of the 2-amino-5-bromothiazole in a suitable acid (e.g., hydrobromic acid or sulfuric acid) before the dropwise addition of sodium nitrite solution at low temperatures (-5 to 0 °C).

    • Copper(I) Bromide Quality: Use freshly prepared or high-purity copper(I) bromide as a catalyst for the Sandmeyer reaction.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of completion.

    • Work-up Procedure: A careful work-up, including neutralization and extraction, is necessary to isolate the 2-bromothiazole. Steam distillation can be an effective purification method for this volatile compound.[4]

Question 3: I'm having trouble with the formylation of 2-bromothiazole to get 2-bromothiazole-5-carbaldehyde. What are the best conditions?

  • Potential Cause: Direct formylation of 2-bromothiazole can be challenging. A common and effective method is the use of an organolithium intermediate followed by quenching with a formylating agent. This process is highly sensitive to moisture and temperature.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

    • Lithiation: Perform the lithium-halogen exchange at a very low temperature (typically -78 °C) using a strong base like n-butyllithium (n-BuLi).

    • Formylating Agent: Use a suitable formylating agent such as N,N-dimethylformamide (DMF).

    • Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.

    • Alternative Routes: Consider alternative formylation methods if the organolithium route is problematic, such as a Vilsmeier-Haack reaction, although this may be less regioselective.

Stage 2: Reductive Amination

Question 4: My reductive amination of 2-bromothiazole-5-carbaldehyde is not going to completion, or I'm seeing significant side products. What should I check?

  • Potential Cause: Reductive amination involves the formation of an imine intermediate followed by its reduction. The reaction is influenced by the choice of reducing agent, solvent, and pH. Side reactions can include over-alkylation or reduction of the aldehyde to an alcohol.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride (NaBH4).[5] It can be used in a one-pot reaction.

    • Amine Source: If you are performing a direct reductive amination, ensure the purity of your ammonia source (e.g., ammonium acetate, ammonium chloride). If using a protected amine, ensure its stability under the reaction conditions.

    • pH Control: The pH of the reaction mixture can be critical for imine formation. For some reductive aminations, slightly acidic conditions are optimal.

    • Reaction Monitoring: Track the disappearance of the starting aldehyde by TLC or LC-MS to determine the reaction endpoint.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Check_Reagents Check Purity of Aldehyde and Amine Source Start->Check_Reagents Check_Reducing_Agent Is the Reducing Agent appropriate and active? Start->Check_Reducing_Agent Check_pH Is the reaction pH optimal for imine formation? Start->Check_pH Monitor_Reaction Monitor reaction progress by TLC/LC-MS Start->Monitor_Reaction Consider_STAB Consider using STAB for better selectivity Check_Reducing_Agent->Consider_STAB If using NaBH4 Side_Products Are side products (e.g., alcohol) observed? Monitor_Reaction->Side_Products If incomplete reaction Milder_Conditions Use milder reducing agent or lower temperature Side_Products->Milder_Conditions If alcohol is formed

Caption: A decision-making diagram for troubleshooting reductive amination.

Stage 3: N-Boc Deprotection and Salt Formation

Question 5: The N-Boc deprotection is causing decomposition of my product. How can I achieve clean deprotection?

  • Potential Cause: The thiazole ring can be sensitive to strong acidic conditions typically used for Boc deprotection (e.g., neat trifluoroacetic acid (TFA)). This can lead to degradation and lower yields.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Use a solution of HCl in a non-protic organic solvent like 1,4-dioxane or diethyl ether.[6][7] This is often less harsh than TFA.

    • Control Temperature: Perform the deprotection at room temperature or even 0 °C to minimize side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acid.

    • Scavengers: In some cases, using a scavenger like triethylsilane can help to trap the tert-butyl cation generated during the deprotection, preventing side reactions.[8]

Question 6: I'm having difficulty isolating the final hydrochloride salt as a stable, crystalline solid. What are the best practices?

  • Potential Cause: The purity of the free amine and the choice of solvent for salt formation are crucial for obtaining a crystalline solid. Amorphous or oily products can result from impurities or improper crystallization techniques.

  • Troubleshooting Steps:

    • Purity of the Free Amine: Ensure the free amine obtained after deprotection and work-up is of high purity. If necessary, purify it by column chromatography before salt formation.

    • Solvent for Salt Formation: Dissolve the purified free amine in a suitable solvent like diethyl ether, ethyl acetate, or a mixture of solvents. Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or 2-propanol).

    • Crystallization Technique: After adding the HCl solution, you may need to cool the mixture, scratch the inside of the flask, or add a seed crystal to induce crystallization.

    • Washing and Drying: Once the solid has precipitated, collect it by filtration, wash it with a non-polar solvent (like cold diethyl ether) to remove any residual impurities, and dry it thoroughly under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this synthesis?

  • The overall yield can vary significantly depending on the optimization of each step. A well-executed synthesis on a laboratory scale might achieve an overall yield in the range of 30-40%. Scaling up can present new challenges that may initially lower the yield.

Q2: Are there any specific safety precautions I should take?

  • Yes. Several reagents used in this synthesis are hazardous.

    • Bromine and NBS: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • n-Butyllithium: Highly pyrophoric. Must be handled under an inert atmosphere using proper syringe techniques.

    • Acids (TFA, HCl): Corrosive. Handle with care.

    • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use a different protecting group for the amine?

  • Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the deprotection conditions will differ. The choice of protecting group should be compatible with the other functional groups in the molecule and the planned subsequent reactions.

Q4: How can I confirm the identity and purity of the final product?

  • A combination of analytical techniques should be used:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

    • Melting Point: To check for the sharpness of the melt, which is an indicator of purity for a crystalline solid.

Q5: What are the recommended storage conditions for this compound?

  • The hydrochloride salt is generally more stable than the free amine. It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition. Storage at 2-8 °C is often recommended.[9]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Bromothiazole-5-carbaldehyde

This is a representative protocol and may require optimization.

  • Step 1: Bromination of 2-Aminothiazole

    • Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-bromothiazole.

  • Step 2: Sandmeyer Reaction

    • Suspend 2-amino-5-bromothiazole (1.0 eq) in an aqueous solution of HBr (48%).

    • Cool the mixture to -5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 0 °C.

    • Stir for 30 minutes at this temperature.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

    • Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Purify the resulting 2-bromothiazole by steam distillation or extraction followed by column chromatography.

  • Step 3: Formylation of 2-Bromothiazole

    • Dissolve 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 eq, solution in hexanes) dropwise.

    • Stir for 1 hour at -78 °C.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

    • Stir for another 2 hours at -78 °C, then allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-bromothiazole-5-carbaldehyde.[]

Protocol 2: Reductive Amination and Salt Formation
  • Step 1: N-Boc Protected Amine Synthesis (as an example of a two-step approach)

    • To a solution of 2-bromothiazole-5-carbaldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

    • Dissolve the N-Boc protected amine (1.0 eq) in 1,4-dioxane.

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, the hydrochloride salt may precipitate.

    • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation of the solid salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Parameter Stage 1: Precursor Synthesis Stage 2: Amine Formation Stage 3: Deprotection & Salt Formation
Key Reagents 2-Aminothiazole, Bromine/NBS, NaNO₂, CuBr, n-BuLi, DMF2-Bromothiazole-5-carbaldehyde, Amine Source, Reducing Agent (e.g., STAB)N-Boc protected amine, HCl solution
Typical Solvents Acetic Acid, H₂O, THFDichloromethane, Methanol1,4-Dioxane, Diethyl Ether
Temperature Range -78 °C to Room Temp0 °C to Room Temp0 °C to Room Temp
Critical Controls Stoichiometry, Low Temperature, Anhydrous ConditionspH, Choice of Reducing AgentAcid Concentration, Reaction Time
Expected Yield (per stage) 40-60%70-85%85-95%

V. References

  • Guidechem. (n.d.). How to synthesize Ethyl 2-bromothiazole-5-carboxylate?. Retrieved from Guidechem.

  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?. r/OrganicChemistry.

  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

  • ChemShuttle. (n.d.). 2-bromothiazole-5-carbaldehyde; CAS No.: 464192-28-7. Retrieved from ChemShuttle.

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

  • ChemicalBook. (n.d.). 2-Amino-5-bromothiazole synthesis. Retrieved from ChemicalBook.

  • ResearchGate. (2014, September 30). How do you deprotect the NHBoc group in the presence of the OTBS group?.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from Pharmaguideline.

  • MySkinRecipes. (n.d.). (2-Bromothiazol-5-yl)methanamine. Retrieved from MySkinRecipes.

  • ResearchGate. (2022, June 15). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.

  • Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal.

  • Guidechem. (2023, February 11). How is 2-Bromothiazole Synthesized?.

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications.

  • PubMed Central. (2025, February 20). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.

  • BLD Pharm. (n.d.). (2-Bromo-5-phenylthiazol-4-yl)methanamine. Retrieved from BLD Pharm.

  • BLD Pharm. (n.d.). 1001413-46-2|this compound. Retrieved from BLD Pharm.

  • BOC Sciences. (n.d.). CAS 464192-28-7 2-Bromothiazole-5-carboxaldehyde. Retrieved from BOC Sciences.

  • Sigma-Aldrich. (n.d.). This compound | 1001413-46-2. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). (2-Bromothiazol-5-yl)methanamine | 131748-92-0. Retrieved from Sigma-Aldrich.

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.

  • Sigma-Aldrich. (n.d.). 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7. Retrieved from Sigma-Aldrich.

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.

  • Apollo Scientific. (n.d.). 464192-28-7 Cas No. | 2-Bromo-1,3-thiazole-5-carboxaldehyde. Retrieved from Apollo Scientific.

  • PubChem. (n.d.). (5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride | C8H8BrClN2S. Retrieved from PubChem.

  • BLD Pharm. (n.d.). 1414958-88-5|(5-Bromothiazol-2-yl)methanamine hydrochloride. Retrieved from BLD Pharm.

References

Validation & Comparative

A Comparative Analysis of (2-Bromothiazol-5-yl)methanamine Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the vast library of thiazole derivatives, (2-Bromothiazol-5-yl)methanamine hydrochloride serves as a critical building block and a lead compound for the development of novel therapeutics. Its unique structural features, including the reactive bromine atom and the aminomethyl side chain, offer fertile ground for chemical modification to modulate its pharmacological profile.

This guide provides a comprehensive comparative analysis of (2-Bromothiazol-5-yl)methanamine and its analogs, drawing upon a synthesis of available data to illuminate structure-activity relationships (SAR). While direct head-to-head comparative studies of immediate analogs are not extensively documented in publicly available literature, this document will synthesize fragmented data from a wide range of thiazole derivatives to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the anticancer and antimicrobial potential of this chemical class, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Thiazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic thiazole ring, containing a sulfur and a nitrogen atom, is a prominent feature in numerous FDA-approved drugs.[1] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore. Modifications at the C2, C4, and C5 positions of the thiazole ring, as well as substitutions on appended functional groups, have been shown to significantly influence the potency and selectivity of these compounds.[2]

This compound presents a particularly interesting starting point for drug design. The bromine atom at the 2-position can be readily displaced or involved in cross-coupling reactions, allowing for the introduction of a wide array of substituents. The aminomethyl group at the 5-position provides a handle for amide bond formation or other derivatizations, further expanding the chemical space for analog synthesis.

Comparative Analysis of Biological Activity

This section will explore the anticancer and antimicrobial activities of thiazole derivatives, drawing parallels to the potential of (2-Bromothiazol-5-yl)methanamine analogs. The presented data, while not a direct comparison of immediate analogs, provides valuable insights into the SAR of this compound class.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of anticancer activity. While the bromine atom in the parent compound is a useful synthetic handle, its replacement with various aryl or heteroaryl groups can significantly enhance cytotoxicity.

  • Modification of the 5-aminomethyl group: Acylation or substitution of the amino group can lead to compounds with improved potency. The introduction of bulky or lipophilic groups can influence cell permeability and target engagement.

  • Substitution at the 4-position: Although the parent compound is unsubstituted at the 4-position, studies on related 2-aminothiazoles have shown that the introduction of substituents at this position can modulate activity. For instance, the presence of a phenyl or butylidene group at the 4- or 5-position has been shown to be beneficial for cytotoxicity.[1]

Comparative Cytotoxicity Data of Thiazole Analogs

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines. It is important to note that these are not direct analogs of (2-Bromothiazol-5-yl)methanamine but provide a basis for understanding the impact of structural modifications on anticancer potency.

Compound IDCore StructureKey SubstitutionsCancer Cell LineIC50 (µM)Reference
Analog 1 4,5,6,7-tetrahydrobenzo[d]thiazole2-aminoH1299 (Lung)4.89[3][4]
SHG-44 (Glioma)4.03[3][4]
Analog 2 2-amino-thiazole-5-carboxylic acid phenylamideVariesK563 (Leukemia)16.3[1]
Analog 3 Thiazole–amino acid hybrid (5a)4-phenyl, 2-tryptophanA549 (Lung)8.02[5]
HeLa (Cervical)6.51[5]
MCF-7 (Breast)6.84[5]
Analog 4 Thiazole-based stilbene analog (8)2-(3-methylstyryl), 4-(4-fluorophenyl)MCF-7 (Breast)0.78[6]
Analog 5 Thiazole-based stilbene analog (11)2-(4-tert-butylstyryl), 4-(4-fluorophenyl)HCT116 (Colon)0.62[6]

Mechanism of Action:

Several thiazole derivatives exert their anticancer effects by inducing apoptosis. This programmed cell death can be triggered through various mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and generation of reactive oxygen species (ROS).

Thiazole_Analog Thiazole Analog Cancer_Cell Cancer Cell Thiazole_Analog->Cancer_Cell Microtubule_Disruption Microtubule Disruption Cancer_Cell->Microtubule_Disruption Kinase_Inhibition Kinase Inhibition Cancer_Cell->Kinase_Inhibition ROS_Production ROS Production Cancer_Cell->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Kinase_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) ROS_Production->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanisms of thiazole analogs.

Antimicrobial Activity

The thiazole ring is a key structural motif in many antimicrobial agents, including some clinically used antibiotics. Analogs of (2-Bromothiazol-5-yl)methanamine hold promise for the development of new antibacterial and antifungal drugs.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell walls.

  • Substitution Pattern: The position and type of substituents on the thiazole and any appended aromatic rings can significantly impact the antimicrobial spectrum and potency. For example, the presence of electron-withdrawing groups can sometimes enhance activity.

  • Specific Interactions: The introduction of functional groups capable of forming specific interactions with microbial enzymes or other cellular components can lead to potent and selective antimicrobial agents.

Comparative Antimicrobial Activity of Thiazole Analogs

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Compound IDCore StructureKey SubstitutionsMicroorganismMIC (µg/mL)Reference
Analog 6 Benzothiazole analog (3e)Dialkyne substituted 2-aminobenzothiazole with aryl azideS. aureus3.12[7]
E. faecalis3.12[7]
S. typhi3.12[7]
E. coli3.12[7]
K. pneumoniae3.12[7]
P. aeruginosa3.12[7]
Analog 7 Benzothiazole analog (3n)Dialkyne substituted 2-aminobenzothiazole with aryl azideC. tropicalis1.56[7]
C. albicans3.12[7]
C. krusei6.25[7]
C. neoformans12.5[7]
A. niger1.56[7]
A. fumigatus3.12[7]
Analog 8 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (12)4-nitrobenzylideneMRSA67.5-135.1[8]
Analog 9 2-{4-(azepan-1-yl)but-2-yn-1-yl}-1,3-benzothiazole (BZ5)S. aureus15.62[9]
C. albicans15.62[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and its analogs

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add Test Compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve Formazan in DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read Absorbance at 570 nm Dissolve_Formazan->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and its analogs

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each test compound in the appropriate broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubation: Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide, synthesized from a broad range of studies on thiazole derivatives, highlight the importance of systematic chemical modifications to optimize biological activity. The bromine atom at the 2-position and the aminomethyl group at the 5-position of the parent compound are key handles for synthetic diversification, allowing for the fine-tuning of physicochemical properties and target interactions.

Future research should focus on the synthesis and systematic evaluation of a focused library of (2-Bromothiazol-5-yl)methanamine analogs. Direct comparative studies will be crucial to definitively establish the SAR for this specific scaffold. Furthermore, mechanistic studies to elucidate the precise molecular targets and pathways affected by the most potent analogs will be essential for their advancement as therapeutic candidates. The experimental protocols detailed herein provide a robust framework for conducting these future investigations with scientific rigor. By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation thiazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Biological Validation of Novel (2-Bromothiazol-5-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Medicinal Chemists, and Lead Discovery Scientists

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides a comprehensive framework for the preclinical validation of novel derivatives of (2-Bromothiazol-5-yl)methanamine hydrochloride, a scaffold with significant therapeutic potential. We will delineate a strategic, multi-tiered approach to biological validation, moving from initial target engagement to cellular activity and early safety profiling. This document is structured to provide not only step-by-step protocols but also the critical rationale behind each experimental choice, ensuring a self-validating and robust data package for candidate selection. We will compare a hypothetical series of derivatives (Derivative A, B, and C) against a known comparator to illustrate the decision-making process in a typical drug discovery cascade.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[4][5] Its presence in natural products like Vitamin B1 (Thiamine) and clinically successful drugs such as the antiretroviral Ritonavir and the anticancer agent Tiazofurin highlights its therapeutic versatility.[1] The unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow thiazole-containing molecules to bind with high affinity to a wide range of biological targets.[2]

The specific scaffold, (2-Bromothiazol-5-yl)methanamine, and its derivatives are of particular interest. The 2-amino-thiazole core is a well-established pharmacophore in oncology and antimicrobial research.[6][7] The bromine at the 5-position and the methanamine at the C5 position serve as key handles for synthetic modification, allowing chemists to modulate properties such as:

  • Potency and Selectivity: By exploring different substitutions on the methanamine nitrogen.

  • Pharmacokinetics (PK): By altering lipophilicity and metabolic stability.

  • Target Engagement: By introducing functional groups that can form specific interactions with the target protein.

This guide will use a hypothetical scenario where these derivatives are designed as inhibitors of a protein kinase, a common target class for such scaffolds.[5]

The Validation Workflow: A Strategy for Candidate Selection

A successful validation cascade must be logical and efficient, designed to answer critical questions at each stage while conserving resources. The goal is to triage compounds, advancing only those with the most promising, data-supported profiles.

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular & Potency Assessment cluster_2 Phase 3: Selectivity & Early Safety cluster_3 Decision A1 Biochemical Assay (Enzyme Inhibition) A2 Target Engagement (Cellular) A1->A2 Confirm On-Target Activity B1 Cellular Potency Assay (e.g., Phosphorylation) A2->B1 Advance Hits B2 Cytotoxicity Assay (Cell Viability) B1->B2 Establish Therapeutic Window C1 Kinome Selectivity Profiling B2->C1 Advance Leads C2 Preliminary In Vitro ADME Assays C1->C2 De-risk Off-Target Effects & PK Liabilities D1 Lead Candidate Nomination C2->D1 Prioritize Candidate

Caption: High-level workflow for validating novel kinase inhibitors.

Comparative Biological Activity Validation

Here, we outline the key assays and present hypothetical data for three derivatives (A, B, C) and a known comparator compound.

Phase 1: Target Engagement and Biochemical Potency

The first crucial step is to confirm that the synthesized derivatives can bind to and inhibit the activity of the intended target enzyme in a controlled, cell-free environment.[8][9]

Causality Behind Experimental Choice: An in vitro enzymatic assay provides the cleanest initial readout of a compound's intrinsic inhibitory activity without the complexities of cell membranes, efflux pumps, or cellular metabolism.[9] This allows for a direct comparison of the structure-activity relationship (SAR). We follow this with a cellular target engagement assay to confirm the compound can penetrate the cell membrane and bind its target in a more physiologically relevant context.[10][11]

Hypothetical Target: MAP Kinase 1 (MAPK1)

Table 1: Biochemical Potency and Cellular Target Engagement

Compound MAPK1 Enzymatic IC50 (nM) NanoBRET® TE Cellular EC50 (nM)
Comparator 50 250
Derivative A 25 150
Derivative B 5 30

| Derivative C | 120 | > 1000 |

Interpretation:

  • Derivative B shows the highest potency in both the biochemical and cellular assays, suggesting excellent intrinsic activity and good cell permeability.

  • Derivative A is a moderate inhibitor.

  • Derivative C has weak biochemical activity and poor cellular target engagement, making it a low-priority candidate.

Phase 2: Cellular Activity and Cytotoxicity

After confirming target engagement, the next step is to measure the compound's functional effect in a disease-relevant cell line and assess its general toxicity.

Causality Behind Experimental Choice: A phospho-specific Western blot directly measures the downstream functional consequence of inhibiting our kinase target (MAPK1), providing mechanistic proof-of-concept in a cellular context.[12][13] This is paired with a general cell viability assay (like the MTT assay) to establish a preliminary "therapeutic window"—the concentration range where the compound inhibits its target without causing widespread cell death.[14]

Table 2: Cellular Functional Activity and Cytotoxicity

Compound p-ERK Inhibition EC50 (nM) (Western Blot) A549 Cell Viability CC50 (µM) (MTT Assay) Selectivity Index (CC50 / EC50)
Comparator 300 15 50
Derivative A 200 25 125
Derivative B 45 5 111

| Derivative C | > 2000 | > 50 | N/A |

Interpretation:

  • Derivative B demonstrates the most potent functional activity, consistent with its target engagement data. However, it also shows the most cytotoxicity.

  • Derivative A is less potent but has a better selectivity index, suggesting a wider therapeutic window.

  • The choice between A and B is now a classic drug discovery dilemma: pursue the more potent but potentially more toxic compound (B) or optimize the safer but less potent one (A)? For this guide, we will advance both.

Phase 3: Selectivity and Early ADME Profiling

A potent compound is of little use if it has significant off-target effects or poor drug-like properties. This phase aims to de-risk these liabilities early.[15][16]

Causality Behind Experimental Choice: Kinase inhibitors are notoriously promiscuous. A broad kinase selectivity panel is essential to identify potential off-target activities that could lead to toxicity.[17][18][19] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as metabolic stability in liver microsomes, provide a forecast of the compound's potential pharmacokinetic behavior in vivo.[20][21]

Table 3: Kinome Selectivity and Metabolic Stability

Compound Selectivity Score (S10 at 1 µM)¹ Human Liver Microsome Stability (% remaining after 30 min)
Comparator 0.08 45%
Derivative A 0.02 85%

| Derivative B | 0.15 | 15% |

¹S10(1µM) = Number of kinases with >90% inhibition / Total kinases tested. A lower score is better.

Interpretation:

  • Derivative A is highly selective (low S10 score) and demonstrates excellent metabolic stability. This makes it a very strong candidate.

  • Derivative B , despite its high potency, is less selective and metabolically unstable. The rapid metabolism suggests it may have a short half-life in vivo, and the off-target activity is a significant safety concern.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for the key experiments described above.

Protocol: MTT Cell Viability Assay

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of living cells.[14]

MTT_Assay cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Compounds (Dose-response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent (4 hours incubation) C->D E 5. Solubilize Formazan (e.g., DMSO, SDS-HCl) D->E F 6. Read Absorbance (570 nm) E->F

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[23]

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[24] Incubate for 4 hours.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23][24]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the dose-response curve and calculate the CC50 value using non-linear regression.

Self-Validation System:

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) should be included to confirm assay performance.

  • Negative/Vehicle Control: Wells treated with the same concentration of vehicle (e.g., DMSO) as the test compounds serve as the 100% viability reference.

  • Assay Quality: The Z'-factor should be calculated between the positive and negative controls. A value > 0.5 indicates a robust and reliable assay.

Protocol: Western Blot for Phosphorylated Protein

Principle of the Assay: This technique is used to detect the phosphorylation status of a specific protein within a cell lysate.[12] It provides a semi-quantitative measure of the functional activity of a kinase signaling pathway.[13]

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Seed cells and grow to 80-90% confluency. Starve cells (if necessary) and then treat with compounds for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with 2x Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.[12]

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[25][26]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the signal.[12]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-ERK).[27]

Self-Validation System:

  • Positive Control Lysate: Use a cell lysate treated with a known activator of the pathway (e.g., EGF for the MAPK pathway) to confirm antibody performance and signal detection.

  • Negative Control: An untreated lysate serves as the baseline.

  • Loading Control: Re-probing for total protein or a housekeeping protein (e.g., GAPDH) is essential to ensure equal protein loading across lanes.[27]

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to the biological validation of novel this compound derivatives. By systematically evaluating biochemical potency, cellular target engagement, functional activity, cytotoxicity, selectivity, and metabolic stability, we can build a comprehensive data package to support decision-making.

Our comparative analysis identified Derivative A as the most promising lead candidate due to its high selectivity and excellent metabolic stability, despite being slightly less potent than Derivative B. The next steps for Derivative A would involve:

  • Mechanism of Action (MOA) Studies: Determine the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.[28]

  • Expanded ADME Profiling: Assess properties like plasma protein binding, permeability, and potential for drug-drug interactions.[29]

  • In Vivo Efficacy Studies: Evaluate the compound's performance in a relevant animal model of disease.

By following this structured and rationale-driven validation process, research teams can increase the probability of successfully identifying and advancing high-quality drug candidates into clinical development.

References

The Bromothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2][3] Among its many derivatives, bromothiazoles represent a particularly intriguing subclass. The introduction of a bromine atom can significantly modulate the physicochemical properties and biological activity of the parent molecule, influencing its potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromothiazole compounds, drawing insights from the broader thiazole and benzothiazole families to illuminate key principles for rational drug design.

The Privileged Thiazole Core: A Foundation for Diverse Biological Activity

The 2-aminothiazole moiety is a well-established "privileged scaffold" in drug discovery, serving as the foundational structure for compounds with antimicrobial, anti-inflammatory, and anticancer properties.[1] Modifications at the C2, C4, and C5 positions of the thiazole ring, as well as substitutions on the 2-amino group, are pivotal in determining the biological activity of these compounds.[1] The planar nature of the fused benzothiazole system, comprising a benzene ring fused to a thiazole ring, allows for diverse non-covalent interactions with biological targets such as enzymes and nucleic acids, including hydrogen bonding and π–π stacking.[4]

Unraveling the Structure-Activity Landscape of Bromothiazoles

While comprehensive SAR studies focused exclusively on a broad range of bromothiazole analogs are still emerging, analysis of related compounds provides valuable insights into the role of the bromine substituent and other structural features.

The Impact of Bromine Substitution

The position and presence of a bromine atom on the thiazole or an associated phenyl ring can have a profound effect on a compound's biological activity. For instance, in a series of 2-aminothiazole derivatives studied for their inhibitory effects on metabolic enzymes, a 2-amino-4-(4-bromophenyl)thiazole compound demonstrated the most potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5] This highlights the favorable contribution of the bromo-substituent at the para position of the phenyl ring for this specific set of targets.

Comparative Analysis of Biological Activity

To illustrate the impact of various substitutions on the thiazole core, the following table summarizes the activity of selected thiazole and benzothiazole derivatives from different studies. This comparative data, while not exclusively focused on bromothiazoles, provides a framework for understanding how different functional groups influence biological outcomes.

Compound IDCore StructureSubstituentsTarget/Cell Line(s)Activity (IC50/Ki/MIC)Reference
Analog 1 2-amino-4-(4-bromophenyl)thiazole-hCA II, AChE, BChEKᵢ = 0.124 µM, 0.129 µM, 0.083 µM, respectively[5]
Analog 2 2-amino-4-(4-chlorophenyl)thiazole-hCA IKᵢ = 0.008 µM[5]
Analog 3 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideDimethyl on benzothiazole, methoxyphenylamino-thiadiazole-thio-acetamide at C2HT-1376 (bladder cancer)IC50 = 26.51 µM[6]
BZTst4 (E)-4-(2-(benzo[d]thiazol-2-yl)vinyl)benzene-1,2-diolCatechol moiety on styryl group5-lipoxygenase (LOX)Sub-micromolar IC50[7]
Compound 4f Benzothiazole derivativeDimethylaminopropyl side chainAChE, MAO-BIC50 = 23.4 nM, 40.3 nM, respectively[8]

Key SAR Insights from Comparative Data:

  • Halogenation: The presence of a halogen, such as bromine or chlorine, on a phenyl substituent can significantly enhance inhibitory activity against certain enzymes.[5]

  • Substitution at the 2-Amino Group: Modification of the 2-amino group with complex side chains is a critical determinant of activity and can lead to potent antiproliferative effects.[1]

  • Electron-Withdrawing Groups: For antimicrobial activity, electron-withdrawing groups like nitro and halogens on associated aryl rings have been shown to enhance activity.[4]

  • Fused Ring Systems: The benzothiazole scaffold, a fusion of benzene and thiazole rings, is a key structural motif in a variety of clinically approved and investigational drugs, demonstrating its versatility.[9][10]

Experimental Protocols for SAR Elucidation

The following are detailed methodologies for key experiments commonly employed in the SAR studies of thiazole derivatives.

General Synthesis of 2-Aminothiazole Derivatives

A common route for the synthesis of 2,4-disubstituted thiazoles involves the Hantzsch thiazole synthesis.

Synthesis

Step-by-Step Protocol:

  • Dissolve the appropriate thiourea derivative in ethanol.

  • Add an equimolar amount of the corresponding α-haloketone (e.g., a phenacyl bromide).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

For the synthesis of more complex derivatives, multi-step reaction sequences are often necessary, potentially involving palladium-catalyzed cross-coupling reactions like the Suzuki reaction to introduce aryl or heteroaryl substituents.[2][11]

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

MTT_Assay

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).[1]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Kinase Inhibition Assay

Kinase inhibition assays are crucial for determining the effect of compounds on specific enzyme activity.

Kinase_Assay

Step-by-Step Protocol:

  • In a multi-well plate, combine the kinase, its specific substrate, and various concentrations of the test compound.

  • Initiate the kinase reaction by adding ATP.[1]

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).[1]

  • Stop the reaction and add a detection reagent that measures the amount of product formed (e.g., ADP), which is proportional to the kinase activity.[1]

  • Measure the signal (e.g., luminescence) using a plate reader.[1]

  • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC50 value.[1]

Alternative Scaffolds and Future Directions

While bromothiazoles hold significant promise, it is essential to consider alternative heterocyclic scaffolds in drug discovery. Benzothiazoles, the fused-ring counterparts, have already demonstrated significant clinical and preclinical potential across a range of therapeutic areas, including neurodegenerative diseases and cancer.[9][12] The broader family of azoles, which includes thiazoles, continues to be a rich source of new drug candidates.[2]

Future research in the field of bromothiazoles should focus on systematic SAR studies to delineate the precise influence of bromine substitution at different positions of the thiazole ring and on various aryl substituents. The exploration of novel synthetic methodologies will also be crucial for accessing a wider diversity of bromothiazole derivatives for biological screening.

Conclusion

The bromothiazole scaffold, as an extension of the privileged thiazole core, presents a compelling starting point for the design of novel therapeutic agents. By understanding the fundamental principles of SAR gleaned from the broader thiazole and benzothiazole families and employing robust experimental protocols, researchers can rationally design and synthesize new bromothiazole compounds with enhanced potency, selectivity, and drug-like properties. The comparative data and methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this versatile chemical class.

References

comparing the efficacy of different synthetic routes to (2-Bromothiazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (2-Bromothiazol-5-yl)methanamine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, offering experimental data and field-proven insights to inform your selection of the most suitable pathway for your research and development needs.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The presence of the reactive bromine atom at the 2-position and the primary amine at the 5-position of the thiazole ring allows for diverse chemical modifications, making it a versatile scaffold for drug discovery. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions and formulations.

This guide will dissect and compare three distinct synthetic strategies for the preparation of this compound, evaluating each based on factors such as overall yield, step economy, availability of starting materials, and operational safety.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several key intermediates. We will explore three primary pathways:

  • Route A: Synthesis via 2-bromo-5-(hydroxymethyl)thiazole

  • Route B: Synthesis via 2-bromo-5-formylthiazole

  • Route C: Synthesis via 2-bromo-5-(chloromethyl)thiazole

The following diagram illustrates the logical flow of our comparative analysis.

G cluster_0 Comparative Analysis Workflow Introduction Introduction Route_A Route_A Introduction->Route_A Exploration of Synthetic Pathways Route_B Route_B Introduction->Route_B Route_C Route_C Introduction->Route_C Data_Summary Data_Summary Route_A->Data_Summary Route_B->Data_Summary Route_C->Data_Summary Conclusion Conclusion Data_Summary->Conclusion Route_A A 2-bromo-5-(hydroxymethyl)thiazole B Activation of Hydroxyl Group (e.g., Mesylation or Chlorination) A->B C Nucleophilic Substitution (e.g., Azide or Gabriel Synthesis) B->C D Reduction or Deprotection C->D E (2-Bromothiazol-5-yl)methanamine D->E F Salt Formation (HCl) E->F G This compound F->G Route_B A 2-bromo-5-formylthiazole B Reductive Amination (Ammonia source, Reducing agent) A->B C (2-Bromothiazol-5-yl)methanamine B->C D Salt Formation (HCl) C->D E This compound D->E Route_C A 2-bromo-5-(chloromethyl)thiazole B Nucleophilic Substitution (e.g., Ammonia, Phthalimide) A->B C Deprotection (if necessary) B->C D (2-Bromothiazol-5-yl)methanamine C->D E Salt Formation (HCl) D->E F This compound E->F

biological activity of (2-Bromothiazol-5-yl)methanamine vs its hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity of (2-Bromothiazol-5-yl)methanamine vs. Its Hydrochloride Salt

Executive Summary

The selection between the free base form of an active pharmaceutical ingredient (API) and its salt form is a critical decision in drug development, profoundly impacting an agent's physicochemical properties and, consequently, its biological performance. This guide provides a comparative analysis of (2-Bromothiazol-5-yl)methanamine and its hydrochloride (HCl) salt. While the intrinsic biological activity resides in the parent molecule, the HCl salt form generally offers superior aqueous solubility and stability. These advantages often translate to enhanced bioavailability, particularly in oral formulations, and a more reliable performance in aqueous-based in vitro assays. The free base, being more lipophilic, may be preferred for specific non-aqueous formulations or permeation studies. The choice, therefore, is not about which form is "better," but which is optimal for a specific application, from early-stage screening to formulation development.

Introduction: The Thiazole Scaffold and the Salt Form Imperative

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[4] (2-Bromothiazol-5-yl)methanamine is a functionalized thiazole derivative of significant interest for further chemical modification and biological screening.

However, the journey from a promising molecule to a viable drug candidate is fraught with challenges, many of which relate to its physical properties. For amine-containing compounds like this one, conversion to a salt form, typically a hydrochloride, is a standard strategy to overcome issues of poor solubility and stability.[5] This guide will dissect the physicochemical differences between (2-Bromothiazol-5-yl)methanamine free base and its hydrochloride salt, explain the causal links to their biological activity, and provide validated experimental protocols for their comparative evaluation.

Comparative Physicochemical Properties

The fundamental difference between the two forms lies in the protonation of the primary amine group. In the hydrochloride salt, the nitrogen atom of the methanamine moiety accepts a proton from hydrochloric acid, forming an ammonium salt. This seemingly minor change has significant consequences for the molecule's behavior.

Property(2-Bromothiazol-5-yl)methanamine (Free Base)(2-Bromothiazol-5-yl)methanamine HCl (Salt)Rationale for Difference
CAS Number 131748-92-0[6][7]1001413-46-2[8][9]Different chemical entities.
Molecular Formula C₄H₅BrN₂S[10]C₄H₆BrClN₂S[9]Addition of HCl to the free base.
Molecular Weight 193.07 g/mol [10]229.53 g/mol [9]The addition of HCl (36.46 g/mol ) increases the mass.
Appearance Typically an oil or low-melting solid.Crystalline solid.Ionic compounds form ordered crystal lattices, leading to higher melting points and a solid state.
Aqueous Solubility Low.High.The ionic nature of the salt allows for favorable interactions with polar water molecules, significantly enhancing solubility.[11]
Lipophilicity (LogP) Higher.Lower.The charged (protonated) state of the salt form reduces its partitioning into nonpolar solvents.
Chemical Stability More susceptible to oxidative degradation.Generally more stable.The lone pair of electrons on the amine nitrogen, a site for oxidation, is engaged in a bond with a proton, increasing stability.
Hygroscopicity Lower.Potentially higher.The polar, ionic nature of salts can attract and retain water molecules from the atmosphere.

Impact on Biological Activity: A Comparative Analysis

The active moiety responsible for interacting with a biological target is the (2-Bromothiazol-5-yl)methanamine molecule itself. However, the form in which it is delivered can dramatically alter its observed efficacy due to pharmacokinetic and formulation-dependent factors.

Bioavailability and Absorption

For oral administration, drug absorption is contingent on both dissolution in the gastrointestinal fluid and permeation across the gut wall.

  • Hydrochloride Salt: The high aqueous solubility of the HCl salt leads to a faster and more complete dissolution in the acidic environment of the stomach.[12] This creates a higher concentration gradient, which is a primary driver for absorption. While the ionized form is less permeable, the equilibrium between the charged and uncharged species ensures that a sufficient amount of the neutral free base is present at the intestinal membrane for passive diffusion.[13]

  • Free Base: The poor solubility of the free base can lead to slow and incomplete dissolution, making it a rate-limiting step for absorption.[12] This can result in lower and more variable plasma concentrations compared to the salt form.

The pH-dependent equilibrium between the two forms is a critical concept for understanding oral bioavailability.

G cluster_0 Low pH (Stomach) cluster_1 Higher pH (Intestine) FreeBase_Stomach (2-Bromothiazol-5-yl)methanamine (Free Base - Low Conc.) Salt_Stomach (2-Bromothiazol-5-yl)methanaminium Chloride (Salt Form - High Conc., Soluble) FreeBase_Stomach->Salt_Stomach + H⁺Cl⁻ Salt_Intestine (2-Bromothiazol-5-yl)methanaminium Chloride (Salt Form - Soluble) Salt_Stomach->Salt_Intestine Transit to Intestine FreeBase_Intestine (2-Bromothiazol-5-yl)methanamine (Free Base - Absorbable) Absorption Absorption FreeBase_Intestine->Absorption Permeates Membrane Salt_Intestine->FreeBase_Intestine - H⁺

Caption: pH-dependent equilibrium and absorption of the amine and its salt.

Performance in In Vitro Assays

In aqueous-based in vitro assays (e.g., enzyme inhibition, cell culture), solubility is paramount.

  • Hydrochloride Salt: Its high water solubility ensures that it readily dissolves in assay buffers, providing an accurate concentration of the compound in solution for target engagement. This minimizes the risk of compound precipitation, which can lead to erroneous and irreproducible results.

  • Free Base: Using the free base can be problematic. It may require dissolution in a non-aqueous solvent like DMSO first, followed by dilution into the aqueous buffer. If the final DMSO concentration is too low or the compound's solubility limit is exceeded, it can precipitate out of solution, leading to an artificially low observed potency (e.g., a higher IC₅₀ value).

Illustrative Experimental Data:

The following table presents hypothetical data from a kinase inhibition assay, demonstrating the potential impact of formulation on observed activity.

Compound FormIC₅₀ (nM)Solubility in Assay Buffer (10 µM)Notes
Free Base150 nMPrecipitate observedThe measured IC₅₀ is likely inaccurate due to the actual concentration in solution being lower than the nominal concentration.
HCl Salt25 nMFully dissolvedThe higher solubility allows for an accurate determination of the compound's intrinsic potency against the target kinase.

This illustrates why the HCl salt is almost always the preferred form for initial biological screening in aqueous media.

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal form, a series of standardized experiments should be conducted. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Comparative Kinase Inhibition Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a target kinase. Thiazole derivatives are known to act as kinase inhibitors.[14]

Workflow Diagram:

G cluster_workflow Comparative Evaluation Workflow A Prepare Stock Solutions (Free Base & HCl Salt in DMSO) B Determine Aqueous Solubility (Shake-Flask Method) A->B C Perform In Vitro Kinase Assay (e.g., ADP-Glo™) A->C E Perform Cell-Based Assay (e.g., MTT Viability Assay) A->E I Comparative Analysis & Selection B->I D Calculate IC₅₀ Values C->D D->I F Calculate EC₅₀ Values E->F F->I G Conduct In Vivo PK Study (Rodent Model) H Determine Cmax, AUC, T½ G->H H->I

Caption: Workflow for comparing the free base and HCl salt forms.

Methodology:

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of both the free base and the HCl salt in 100% DMSO.

    • Prepare kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the kinase and its specific substrate peptide in the assay buffer.

    • Prepare ATP solution at a concentration equal to its Kₘ for the specific kinase.[15]

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Dilute these DMSO solutions into the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Procedure (e.g., using ADP-Glo™ Kinase Assay): [16]

    • In a 96-well plate, add 5 µL of the diluted compound solutions.

    • Include controls: "No inhibitor" (DMSO vehicle control) for 0% inhibition and "No enzyme" for 100% inhibition.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol, which involves measuring luminescence.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the controls.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the compounds.[17][18]

  • Cell Seeding: Seed a cancer cell line (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the free base and HCl salt stock solutions in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value for each compound.

Protocol: In Vivo Pharmacokinetic (PK) Study

This study evaluates how the two forms are absorbed, distributed, metabolized, and excreted in an animal model.[20][21]

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).[22]

  • Formulation:

    • HCl Salt Group: Prepare a solution of the HCl salt in a suitable aqueous vehicle (e.g., saline or 5% dextrose in water).

    • Free Base Group: Prepare a suspension of the free base in a vehicle suitable for poorly soluble compounds (e.g., 0.5% methylcellulose with 0.1% Tween 80).

  • Dosing: Administer a single oral gavage dose (e.g., 10 mg/kg) of each formulation to the respective groups.[23]

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve), using non-compartmental analysis software.

Discussion and Practical Considerations

The choice between the free base and the hydrochloride salt is context-dependent.

  • For In Vitro Screening: The hydrochloride salt is unequivocally the superior choice. Its enhanced aqueous solubility ensures reliable and reproducible data, which is essential for establishing accurate structure-activity relationships (SAR) in early-stage discovery.[24]

  • For In Vivo Studies: The HCl salt is typically preferred for oral dosing due to its favorable dissolution profile, which often leads to higher and more consistent bioavailability.[11] However, if the free base exhibits unexpectedly good absorption (e.g., in a lipid-based formulation) or if the HCl salt shows poor stability or high hygroscopicity, the free base might be reconsidered.[12]

  • For Formulation Development: While the HCl salt is often easier to formulate in aqueous solutions for injection, its hygroscopicity can pose challenges for solid dosage form manufacturing. The free base, being less polar, might be more suitable for transdermal patches or certain long-acting injectable formulations.

Hypothetical Signaling Pathway Inhibition: Many thiazole-containing compounds are known to inhibit protein kinases involved in cancer signaling.[3] The diagram below illustrates a hypothetical scenario where (2-Bromothiazol-5-yl)methanamine inhibits a key kinase in the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor (2-Bromothiazol-5-yl)methanamine Inhibitor->MEK

Caption: Hypothetical inhibition of the MEK kinase by the test compound.

Conclusion

In the comparative analysis of (2-Bromothiazol-5-yl)methanamine and its hydrochloride salt, the salt form emerges as the more pragmatic choice for most drug discovery and early development applications. Its superior aqueous solubility and stability facilitate more accurate in vitro characterization and often lead to improved oral bioavailability. The free base should not be entirely discounted but is generally reserved for specialized applications where its lipophilicity is an advantage. A thorough experimental evaluation of both forms, following the protocols outlined in this guide, is the most robust strategy for selecting the optimal form to advance a promising therapeutic candidate.

References

in vitro testing of novel compounds derived from (2-Bromothiazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from (2-Bromothiazol-5-yl)methanamine Hydrochloride

Introduction: The Rationale for Thiazole-Based Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its unique chemical features allow for diverse substitutions, making it an ideal starting point for the synthesis of novel therapeutic agents. This guide focuses on derivatives of this compound, a versatile building block for creating libraries of new chemical entities.

The primary goal of this guide is to provide a comprehensive framework for the in vitro evaluation of these novel compounds. We will detail a tiered screening approach, starting with broad cytotoxicity profiling and progressing to more specific, mechanism-of-action-based assays. The experimental choices and protocols are designed to be self-validating, ensuring the generation of robust and reproducible data for comparing the performance of these novel derivatives against established standards and each other.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step in evaluating any novel compound library is to determine the concentration-dependent effects on cell viability. This foundational screen helps identify compounds with potent cytotoxic or cytostatic effects and establishes a therapeutic window for subsequent, more targeted assays. We will compare two gold-standard colorimetric assays that measure different aspects of cell health: the MTT assay (metabolic activity) and the LDH assay (membrane integrity).

Comparative Cytotoxicity Assays

The rationale for employing multiple cytotoxicity assays is to mitigate the risk of artifacts and gain a more holistic understanding of a compound's effect. For instance, a compound that inhibits metabolic processes without immediately lysing the cell may show high potency in an MTT assay but not in an LDH assay.[2]

G

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability by measuring the metabolic activity of living cells.[3] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The intensity of the resulting color is directly proportional to the number of metabolically active cells.[4]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2.[5]

  • Compound Treatment: Prepare serial dilutions of the novel thiazole derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3][4][5]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4][6] Shake the plate on an orbital shaker for 15 minutes.[3][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[7][8] This serves as a biomarker for the loss of plasma membrane integrity.[7][9] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[7][9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

    • Positive Control: Untreated cells lysed with a lysis buffer (maximum LDH release).

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.[10]

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture to each well.[10]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control after subtracting background absorbance.

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for clear comparison.

Compound IDDerivative StructureTarget Cell LineMTT IC50 (µM)LDH EC50 (µM)
Parent (2-Bromothiazol-5-yl)methanamineMCF-7>100>100
ND-01 R = 4-chlorophenylMCF-715.2 ± 1.825.4 ± 2.1
ND-02 R = 3,4-dimethoxyphenylMCF-75.8 ± 0.710.1 ± 1.3
Doxorubicin Positive ControlMCF-70.9 ± 0.11.5 ± 0.2

Tier 2: Mechanism-of-Action and Target-Specific Assays

Compounds that demonstrate significant and selective activity in Tier 1 screening should be advanced to a panel of secondary assays to elucidate their potential mechanism of action. Based on the known biological activities of thiazole derivatives, we propose a comparative framework for anticancer, antimicrobial, and anti-inflammatory testing.[11][12][13]

A. Anticancer Activity Evaluation

For compounds showing potent cytotoxicity against cancer cell lines, further investigation into the mechanism of cell death is crucial.

G

1. Apoptosis Induction Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[5]

  • Cell Harvesting: Harvest and wash the cells with cold PBS.[5]

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.[5]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

B. Antimicrobial Activity Screening

Thiazole derivatives are known for their antimicrobial properties.[1][11][15] A standard method to compare their efficacy is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[15][16]

  • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Anti-inflammatory Potential

Many heterocyclic compounds exhibit anti-inflammatory activity, often by inhibiting key enzymes like Cyclooxygenase (COX).[17][18]

1. COX Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. The assay typically measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., Diclofenac).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification: After a set incubation period, measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Comparative Data Table for Tier 2 Assays
Compound IDApoptosis (% Annexin V+)MIC vs. S. aureus (µg/mL)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
ND-01 35.6%6422.5>100>4.4
ND-02 68.2%1288.195.311.8
Control Varies by assayVariesVariesVariesVaries

Conclusion and Strategic Advancement

This guide outlines a systematic, multi-tiered approach for the comprehensive in vitro evaluation of novel compounds derived from this compound. By employing a combination of foundational cytotoxicity assays and targeted, mechanism-of-action studies, researchers can effectively compare derivatives, identify lead candidates, and elucidate their therapeutic potential. The data generated through these protocols provides the critical foundation needed to make informed decisions for advancing the most promising compounds into further preclinical development, in accordance with regulatory guidelines.[19][20]

References

A Researcher's Guide to Benchmarking New Thiazole Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Thiazole Derivatives in Drug Discovery and the Imperative for Rigorous Benchmarking

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Thiazole derivatives exert their effects by interacting with a diverse array of biological targets, such as enzymes and receptors.[2][3] As researchers continuously develop novel thiazole derivatives with therapeutic potential, it is crucial to benchmark these new chemical entities against established inhibitors to objectively evaluate their potency, selectivity, and overall performance.[4][5]

This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to benchmark new thiazole derivatives against known inhibitors. We will use a hypothetical scenario to illustrate the process: benchmarking a novel Cyclooxygenase-2 (COX-2) inhibitor, "TZ-456," against the well-established drug, Celecoxib. The principles and protocols outlined here can be adapted to other thiazole derivatives and their respective biological targets.

Part 1: In Vitro Characterization: The Foundation of Benchmarking

The initial step in benchmarking a new inhibitor is to characterize its interaction with the purified target enzyme in vitro. This provides a direct measure of the compound's potency and mechanism of action, free from the complexities of a cellular environment.[6][7]

The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] A lower IC50 value indicates greater potency.

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentrations: For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Therefore, it is crucial to perform the assay with a substrate concentration at or below the Michaelis constant (Km) to accurately determine the inhibitor's potency.[9]

  • Controls: Including a known inhibitor (positive control) and a vehicle control (e.g., DMSO) is essential for validating the assay's performance and ensuring that the observed inhibition is not an artifact of the solvent.[10]

Experimental Protocol: In Vitro COX-2 IC50 Determination

This protocol outlines the steps for determining the IC50 of TZ-456 and Celecoxib against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • TZ-456 and Celecoxib (dissolved in DMSO)

  • COX-2 inhibitor screening assay kit (containing a colorimetric or fluorometric probe)

  • Microplate reader[11]

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme and arachidonic acid in the assay buffer to the desired concentrations. Prepare serial dilutions of TZ-456 and Celecoxib in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound (TZ-456), the known inhibitor (Celecoxib), or the vehicle (DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.[11]

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Monitor Reaction: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the progress of the reaction.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Understanding how an inhibitor interacts with its target is crucial for lead optimization. Enzyme inhibitors are broadly classified as reversible (competitive, non-competitive, uncompetitive) or irreversible.[6]

Experimental Protocol: Determining the MOA of TZ-456

This is achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

  • Perform the COX-2 activity assay as described above, but with a matrix of varying concentrations of both arachidonic acid and TZ-456.

  • Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • Interpretation:

    • Competitive Inhibition: The lines will intersect on the y-axis, indicating an increase in the apparent Km with no change in the maximum velocity (Vmax).[6]

    • Non-competitive Inhibition: The lines will intersect on the x-axis, indicating a decrease in Vmax with no change in Km.[6]

    • Uncompetitive Inhibition: The lines will be parallel, indicating a decrease in both Vmax and Km.[6]

Table 1: Hypothetical In Vitro Benchmarking Data

CompoundIC50 (nM) vs. COX-2IC50 (nM) vs. COX-1Selectivity Index (COX-1 IC50 / COX-2 IC50)Mechanism of Action vs. COX-2
TZ-456151500100Competitive
Celecoxib505000100Competitive

This table presents hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays: Bridging the Gap to Physiological Relevance

While in vitro assays are essential for initial characterization, cell-based assays provide a more physiologically relevant context to evaluate an inhibitor's performance.[7] These assays can assess a compound's ability to enter cells, engage its target, and modulate downstream signaling pathways.[12][13]

Experimental Workflow for Benchmarking Inhibitors in a Cellular Context

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison a IC50 Determination b Mechanism of Action Studies a->b c Target Engagement Assay b->c d Downstream Signaling Assay (e.g., PGE2 Measurement) c->d e Cell Viability/Cytotoxicity Assay d->e f Compare Potency & Efficacy e->f g Assess Selectivity & Safety f->g

Caption: Workflow for benchmarking new thiazole derivatives.

It is crucial to confirm that the inhibitor is binding to its intended target within the cell.[14] Techniques like the NanoBRET™ Target Engagement Assay can be used for this purpose.

A key aspect of benchmarking is to determine if the inhibitor can effectively block the downstream signaling cascade initiated by the target enzyme. For COX-2, this involves measuring the production of prostaglandins, such as PGE2.

Experimental Protocol: Cellular PGE2 Production Assay

Materials:

  • A suitable cell line that expresses COX-2 (e.g., lipopolysaccharide-stimulated macrophages)

  • Cell culture medium

  • TZ-456 and Celecoxib

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • PGE2 ELISA kit

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of TZ-456 or Celecoxib for a specified period.

  • Induction of COX-2: Stimulate the cells with LPS to induce the expression of COX-2 and the subsequent production of PGE2.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the cellular IC50 value for the inhibition of PGE2 production.

An ideal inhibitor should be potent against its target without causing general cellular toxicity.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of TZ-456 and Celecoxib for an extended period (e.g., 48-72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Table 2: Hypothetical Cell-Based Benchmarking Data

CompoundCellular IC50 (nM) (PGE2 Inhibition)Cytotoxicity CC50 (µM)Therapeutic Index (CC50 / Cellular IC50)
TZ-45650>100>2000
Celecoxib150>100>667

This table presents hypothetical data for illustrative purposes.

Part 3: Data Interpretation and Visualization

A crucial aspect of this guide is the clear and objective comparison of the data obtained for the new thiazole derivative and the known inhibitor.

COX-2 Signaling Pathway and Inhibition

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate PGH2 PGH2 COX-2->PGH2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain TZ-456 TZ-456 TZ-456->COX-2 Inhibition Celecoxib Celecoxib Celecoxib->COX-2

Caption: Inhibition of the COX-2 pathway by thiazole derivatives.

Interpreting the Results:

In our hypothetical scenario, TZ-456 demonstrates superior potency both in vitro and in a cellular context compared to Celecoxib. Furthermore, it exhibits a wider therapeutic index, suggesting a potentially better safety profile. The competitive mechanism of action for both compounds indicates they bind to the same active site on the COX-2 enzyme.

Conclusion and Future Directions

This guide provides a systematic approach to benchmarking new thiazole derivatives against known inhibitors. By following these detailed protocols and principles of causality and self-validation, researchers can generate robust and reliable data to make informed decisions about the therapeutic potential of their novel compounds. The hypothetical case of TZ-456 illustrates how a new derivative can be objectively shown to have advantages over an existing drug.

The next steps in the development of a promising candidate like TZ-456 would involve a broader selectivity screen against a panel of related enzymes, in vivo efficacy studies in animal models of disease, and comprehensive pharmacokinetic and toxicological profiling.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromothiazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like (2-Bromothiazol-5-yl)methanamine hydrochloride are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to handle this and similar halogenated compounds confidently and responsibly.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound. Its hazard profile, synthesized from available safety data sheets for structurally similar chemicals, dictates the necessary precautions.[1][2] Improper disposal can lead to personnel exposure and environmental contamination.

The primary risks associated with this compound are:

  • Irritation: Causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

  • Toxicity: While specific data for this exact compound is limited, related brominated and thiazole-containing molecules are often classified as harmful if swallowed, inhaled, or in contact with skin.[3]

  • Environmental Hazard: As a halogenated organic compound, it is subject to specific environmental disposal regulations to prevent the formation of persistent and toxic byproducts during waste processing.[4][5] Do not let the product enter drains, waterways, or soil.[1][6]

Table 1: Hazard Summary for this compound and Analogs

Hazard Classification Description GHS Pictogram Precautionary Statement Reference
Skin Irritation Causes skin irritation. Exclamation Mark (GHS07) P264, P280, P302+P352[1]
Eye Irritation Causes serious eye irritation. Exclamation Mark (GHS07) P280, P305+P351+P338[1]
Respiratory Irritation May cause respiratory irritation. Exclamation Mark (GHS07) P261, P271, P304+P340[1]

| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm if swallowed, in contact with skin, or inhaled. | Exclamation Mark (GHS07) | P261, P270, P301+P312[3][7] |

Pre-Disposal Safety Protocols: Personal and Engineering Controls

The foundation of safe disposal is preventing exposure. Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory when handling the compound in any form—pure, in solution, or as waste.

  • Engineering Controls: All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that meets ANSI Z87.1 standards.[2]

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (Nitrile rubber is a suitable material).[9] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory area.[3]

Step-by-Step Disposal Procedures

Disposal is not a single action but a workflow. The correct procedure depends on the form of the waste. In all cases, the final destination is a designated, approved hazardous waste disposal plant.[1][2]

Disposal of Unused or Expired Product
  • Do Not Attempt Neutralization: Do not try to chemically alter the compound.

  • Ensure Proper Labeling: The original container must be clearly labeled with the full chemical name and associated hazard pictograms.

  • Request Pickup: Place the securely sealed container in your laboratory's designated hazardous waste accumulation area. Follow your institution's procedures for requesting a hazardous waste pickup.

Disposal of Contaminated Labware and PPE

This category includes items like pipette tips, weighing boats, contaminated gloves, and empty containers.

  • Gross Decontamination: If practical, rinse empty containers or glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. This rinseate must be collected and disposed of as liquid halogenated waste.

  • Segregation: Place all contaminated solid items into a designated, durable, and leak-proof hazardous waste container. This container must be separate from regular trash and non-halogenated chemical waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants, including "this compound."[11]

Protocol for Small Spill Cleanup and Disposal

For minor spills (<100 mL of a solution or a few grams of solid) within a fume hood, trained laboratory personnel can perform the cleanup.

Emergency Spill Response Workflow

G cluster_cleanup Minor Spill Cleanup Procedure spill Spill Occurs assess Assess Spill (Size, Location, Hazard) spill->assess is_major Major Spill? (>1L, high volatility, outside containment) assess->is_major evacuate Evacuate Area Alert Supervisor Call Emergency Services (911) is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) control Control Ignition Sources (If Flammable) ppe->control contain Contain Spill (Use Absorbent Pads/Sand) control->contain absorb Absorb/Cover Material (Sweep solid into container, add absorbent to liquid) contain->absorb collect Collect Waste (Use non-sparking tools) absorb->collect package Package & Label Waste ('Spill Debris with...') collect->package decon Decontaminate Area & Equipment package->decon report Report Spill to EHS/ Principal Investigator decon->report

Caption: Emergency response decision tree for chemical spills.

Step-by-Step Cleanup Methodology:

  • Alert Personnel: Immediately notify others in the area.[12]

  • Don PPE: Wear two pairs of nitrile gloves, chemical safety goggles, and a lab coat.

  • Containment: Prevent further spread. For liquids, surround the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[13] For solids, avoid creating dust.[14]

  • Absorption/Collection:

    • For Liquids: Gently cover the spill with absorbent material, working from the outside in. Allow it to fully absorb.

    • For Solids: Gently sweep the powder or use a damp paper towel to collect the material without generating dust.[14]

  • Transfer to Waste Container: Using scoops or other appropriate tools, carefully transfer the absorbed material and any contaminated debris into a designated container for halogenated solid waste.[2][12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. All cleaning materials must also be disposed of as hazardous waste.

  • Doff PPE and Wash: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands thoroughly.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) office, per institutional policy.[12]

Waste Segregation and Containerization: A Critical Step

The single most important logistical step in disposal is the correct segregation of waste streams. Because this compound is a halogenated organic compound, it must not be mixed with non-halogenated organic waste.[11][15]

  • Why Segregate? Halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Mixing waste streams complicates and increases the cost of disposal and can lead to regulatory violations.[11]

Waste Segregation and Disposal Workflow

G start Waste Generation (Containing 2-Bromothiazol-5-yl methanamine hydrochloride) is_solid Is the waste solid? start->is_solid solid_waste Solid Waste (Contaminated PPE, glassware, spill debris, pure compound) is_solid->solid_waste Yes liquid_waste Liquid Waste (Solutions, solvent rinses) is_solid->liquid_waste No solid_container Place in labeled, sealed container for 'HALOGENATED ORGANIC SOLIDS' solid_waste->solid_container liquid_container Place in labeled, sealed container for 'HALOGENATED ORGANIC LIQUIDS' liquid_waste->liquid_container end Store in designated Hazardous Waste Accumulation Area for EHS pickup solid_container->end liquid_container->end

Caption: Decision workflow for proper waste segregation.

Container Requirements:

  • Compatibility: Use containers made of materials compatible with the waste (e.g., high-density polyethylene for liquids).[8]

  • Condition: Containers must be in good condition, with no leaks or rust.[15]

  • Sealing: Must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[11][15]

  • Labeling: Affix a "Hazardous Waste" label as soon as the first drop of waste is added.[11] The label must include the full chemical name(s) of the contents and an approximate percentage. Do not use abbreviations.[15]

By adhering to this structured disposal protocol, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the rigorous standards of our scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.